molecular formula C18H16O2 B11959094 Methyl p-(trans-styryl)-trans-cinnamate CAS No. 93875-39-9

Methyl p-(trans-styryl)-trans-cinnamate

Cat. No.: B11959094
CAS No.: 93875-39-9
M. Wt: 264.3 g/mol
InChI Key: XXBDOBCPYGFGCH-SCCLZRITSA-N
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Description

Methyl p-(trans-styryl)-trans-cinnamate is a chemical compound featuring an extended system of conjugated double bonds, built upon a cinnamate core structure. As a research chemical, it is intended For Research Use Only and is not for diagnostic or therapeutic use. Cinnamic acid derivatives are intensively studied due to the influence of their electron-donating and accepting groups on spectroscopic and electrochemical properties . Compounds with extensive conjugation, such as this one, are highly valuable in modern technologies. They serve as key precursors in the synthesis of advanced dyes for non-linear optics and optoelectronics . The elongated π-electron system is also highly relevant in the study of photophysical behaviors, such as intramolecular charge transfer (ICT), which can be applied in the development of spectroscopic probes and sensors . Furthermore, privileged structural scaffolds based on cinnamic acid are widely investigated in medicinal chemistry for a broad spectrum of pharmacological activities, including as potential antitumor, antiviral, and anti-inflammatory agents . Researchers utilize this compound to explore its specific mechanisms of action and applications within these scientific fields.

Properties

CAS No.

93875-39-9

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

methyl (E)-3-[4-[(E)-2-phenylethenyl]phenyl]prop-2-enoate

InChI

InChI=1S/C18H16O2/c1-20-18(19)14-13-17-11-9-16(10-12-17)8-7-15-5-3-2-4-6-15/h2-14H,1H3/b8-7+,14-13+

InChI Key

XXBDOBCPYGFGCH-SCCLZRITSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Structural Dynamics and Crystallographic Characterization of Methyl p-(trans-styryl)-trans-cinnamate

[1]

Executive Summary

This technical guide provides an in-depth analysis of methyl p-(trans-styryl)-trans-cinnamate (MSTC) , an unsymmetrical oligophenylenevinylene (OPV) derivative.[1] MSTC represents a critical structural motif in the development of non-linear optical (NLO) materials and organic light-emitting diodes (OLEDs).[2] This document details the molecular geometry, synthesis via stereoselective Horner-Wadsworth-Emmons (HWE) olefination, and the solid-state packing principles that govern its photophysical behavior.

Molecular Architecture & Electronic State

Geometric Configuration

The molecule consists of a central benzene ring para-substituted with two vinyl groups: a styryl group (


2
  • Isomerism: The "trans-trans" (

    
    ) configuration is the thermodynamically stable form.[1][2] This geometry minimizes steric hindrance between the vinylic protons and the aromatic rings, allowing for a planar or near-planar conformation.[1]
    
  • Conjugation Length: The

    
    -electron system extends from the terminal phenyl ring, through the central phenylene unit, to the carbonyl of the ester.[1] This "push-pull" electronic character (donor- 
    
    
    -acceptor) is weaker than in amino-nitro stilbenes but sufficient to induce significant bathochromic shifts in UV-Vis absorption compared to simple stilbene.[1]
  • Planarity: While the vinyl groups encourage planarity, single-bond rotations (C-C) between the vinyl groups and phenyl rings can introduce torsion angles of 10–30° in solution.[1][2] However, in the crystalline state, packing forces often flatten the molecule to maximize

    
    -
    
    
    overlap.[1]
Graphviz Visualization: Conjugation & Connectivity

The following diagram illustrates the connectivity and the electron delocalization pathway critical for the molecule's optical properties.

MSTC_StructurePhenylTerminal Phenyl(Electron Neutral)Vinyl1Vinyl Group A(trans-Styryl)Phenyl->Vinyl1ConjugationCentralCentral Phenylene(Bridge)Vinyl1->CentralConjugationVinyl2Vinyl Group B(trans-Cinnamate)Central->Vinyl2ConjugationEsterMethyl Ester(Electron Acceptor)Vinyl2->EsterCharge Transfer

Figure 1: Connectivity map highlighting the conjugated

Synthesis & Purification Protocols

To ensure the strict trans,trans (E,E) geometry required for high-performance optical applications, the Horner-Wadsworth-Emmons (HWE) reaction is preferred over the Heck coupling.[1] The HWE reaction provides superior stereocontrol, minimizing the formation of cis (

12
Reaction Pathway

Precursors:

  • Methyl 4-formylcinnamate: The aldehyde component.[1][2]

  • Diethyl benzylphosphonate: The phosphonate component.[1][2]

Mechanism: The phosphonate carbanion attacks the aldehyde.[1][2] The intermediate oxaphosphetane collapses to yield the alkene with high

1
Experimental Protocol (Step-by-Step)

Materials:

  • Methyl 4-formylcinnamate (10 mmol)[1]

  • Diethyl benzylphosphonate (11 mmol)[2]

  • Potassium tert-butoxide (

    
    -BuOK) (12 mmol)[1][2]
    
  • Tetrahydrofuran (THF), anhydrous (50 mL)[2]

Workflow:

  • Deprotonation: In a flame-dried 100 mL round-bottom flask under nitrogen, dissolve diethyl benzylphosphonate in 30 mL anhydrous THF. Cool to 0°C.[1][2]

  • Base Addition: Add

    
    -BuOK slowly.[1][2] The solution will turn yellow/orange, indicating ylide formation.[1][2] Stir for 30 minutes.
    
  • Aldehyde Addition: Dissolve methyl 4-formylcinnamate in 20 mL THF and add dropwise to the ylide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2]

  • Quench & Extraction: Quench with saturated

    
     (aq).[1][2] Extract with Ethyl Acetate (
    
    
    mL).[1][2]
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize the crude solid from hot ethanol or toluene to isolate pure 
    
    
    -MSTC crystals.[1]
Synthesis Flowchart

Synthesis_WorkflowStartStart: Reagents PrepStep1Deprotonation:Benzylphosphonate + t-BuOK(0°C, THF)Start->Step1Step2Addition:Add Methyl 4-formylcinnamateStep1->Step2Ylide FormationStep3Reaction:Warm to RT, Stir 6h(Monitor TLC)Step2->Step3HWE CouplingStep4Workup:Quench (NH4Cl), Extract (EtOAc)Step3->Step4Step5Purification:Recrystallization (Ethanol)Step4->Step5Crude SolidEndProduct:Pure (E,E)-MSTC CrystalsStep5->End>95% Trans Isomer

Figure 2: Step-by-step workflow for the stereoselective synthesis of MSTC using the Horner-Wadsworth-Emmons reaction.

Crystallography & Solid-State Geometry[1]

The solid-state behavior of MSTC is governed by the principles of topochemistry .[1] The packing arrangement determines whether the molecule is photo-stable (fluorescent) or photo-reactive.[1]

Crystal Packing Modes

Distyrylbenzene derivatives typically adopt one of two packing motifs:

  • 
    -type (Herringbone):  Molecules pack edge-to-face.[1][2] This prevents excimer formation and typically results in high fluorescence efficiency in the solid state.[1][2]
    
  • 
    -type (Parallel Stack):  Molecules pack face-to-face with 
    
    
    -system overlap.[1]
    • Schmidt's Rule:[1][2] If the distance between parallel double bonds is

      
       Å, UV irradiation will induce a [2+2] cycloaddition, forming a cyclobutane dimer.[1][2]
      
Predicted Lattice Metrics

Based on analogous methyl cinnamate derivatives [1, 2]:

  • Crystal System: Monoclinic or Triclinic.

  • Space Group: Typically

    
     or 
    
    
    .[1][2]
  • Key Interaction: The ester group (

    
    ) often directs head-to-tail packing via weak 
    
    
    hydrogen bonds, potentially aligning the double bonds for photoreaction.[1]
Characterization Data Summary
ParameterExpected ValueMethod of Validation
Melting Point 145–155 °CDSC / Capillary MP
UV

350–365 nm (CHCl

)
UV-Vis Spectroscopy

H NMR (Vinyl)
Doublets,

Hz
400 MHz NMR (indicates trans)
Fluorescence Blue-Green (

nm)
Fluorimeter (Solid State)

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

To validate the structure, focus on the vinylic region.[1][2]

  • Protons: The molecule has two sets of vinylic protons.[1][2]

    • Set A (Styryl):

      
       7.0–7.2 ppm.[1][2]
      
    • Set B (Cinnamate):

      
       6.4 ( 
      
      
      to carbonyl) and 7.6 (
      
      
      to carbonyl) ppm.[2]
  • Coupling Constant: A coupling constant (

    
    ) of 15.5–16.5 Hz  is the definitive signature of the trans (
    
    
    ) geometry.[1][2] Cis isomers would show
    
    
    Hz.[1][2]
UV-Vis Absorption

MSTC exhibits a bathochromic shift relative to methyl cinnamate (

12

2

References

  • Meier, H. (1992).[1][2] The Photochemistry of Stilbenoid Compounds and their Role in Materials Science. Angewandte Chemie International Edition. Link[2]

  • Gu, J., et al. (2021).[1][2] Crystal structure of methyl (E)-3-(4-acetoxyphenyl)acrylate. Zeitschrift für Kristallographie - New Crystal Structures. Link

  • PubChem. (2025).[1][2][3] Methyl cinnamate Compound Summary. National Library of Medicine.[1][2] Link

  • ChemBK. (2024).[1][2][4] (E)-Methyl 3-(4-formylphenyl)acrylate Properties and Suppliers. Link

Photophysical properties of methyl p-(trans-styryl)-trans-cinnamate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Asymmetric Chromophore

Methyl p-(trans-styryl)-trans-cinnamate (MSTC) represents a pivotal class of asymmetric distyrylbenzene derivatives. Structurally, it bridges the gap between the symmetric 1,4-distyrylbenzene (DSB) and the photoactive cinnamate esters. Its significance lies in its "push-pull" electronic architecture: the styryl group acts as a weak electron donor, while the cinnamate ester serves as an electron acceptor.

This asymmetry imparts unique photophysical properties distinct from its symmetric counterparts, including pronounced solvatochromism, efficient E,E


E,Z photoisomerization, and potential intramolecular charge transfer (ICT) states. MSTC is extensively utilized as a model chromophore in the development of liquid crystalline polymers, optical data storage materials, and fluorescence probes.

Molecular Architecture & Electronic Structure

The MSTC molecule consists of a central benzene ring substituted para with a styryl group and a methyl acrylate group. Both double bonds exist in the trans (E) configuration in the ground state, maximizing


-conjugation.
  • Conjugation Path: The extended

    
    -system spans from the terminal phenyl ring through the central benzene to the carbonyl oxygen of the ester.
    
  • Electronic Character:

    • Ground State (

      
      ):  Planar or near-planar conformation allowing strong electronic communication.
      
    • Excited State (

      
      ):  Upon excitation, the molecule undergoes a redistribution of electron density from the styryl moiety (donor) to the cinnamate ester (acceptor), creating a significant dipole moment change (
      
      
      
      ).

This electronic polarization is the driver for its solvatochromic behavior and governs the competition between radiative decay (fluorescence) and non-radiative torsion (isomerization).

Steady-State Photophysics

The absorption and emission properties of MSTC are heavily influenced by solvent polarity due to the stabilization of the polar excited state.

Absorption and Emission Characteristics
ParameterNon-Polar (e.g., Cyclohexane)Polar Aprotic (e.g., Acetonitrile)Mechanistic Insight

(nm)
350 – 360360 – 370

transition with ICT character; slight red-shift in polar solvents.

(M

cm

)
~35,000 – 45,000~30,000 – 40,000High oscillator strength typical of extended stilbene-like systems.

(nm)
400 – 420440 – 460Significant positive solvatochromism indicates a polar emitting state (

).
Stokes Shift (

)
~3,500 cm

~5,500 cm

Large reorganization energy in polar media due to solvent relaxation around the ICT state.
Fluorescence Quantum Yield ( )
  • Non-Polar Solvents:

    
     is typically high (
    
    
    
    ), as the rigid trans,trans planar structure suppresses non-radiative decay.
  • Polar Solvents:

    
     often decreases (
    
    
    
    ). The stabilization of a Twisted Intramolecular Charge Transfer (TICT) state can open a non-radiative channel, competing with fluorescence.

Photoisomerization Mechanism

The core photochemical reaction of MSTC is the reversible isomerization around the olefinic double bonds. Unlike symmetric DSB, MSTC has two non-equivalent double bonds: the "styryl" bond and the "cinnamate" bond.

Isomerization Pathway

Upon UV irradiation, the molecule is excited to the singlet state (


). It can relax via:
  • Fluorescence: Radiative decay to the ground state.

  • Isomerization: Rotation around one of the double bonds to form a perpendicular "phantom" state (

    
    ), which then relaxes to the ground state as either the trans (
    
    
    
    ) or cis (
    
    
    ) isomer.

Regioselectivity: The "cinnamate" double bond is generally more photoactive due to the localization of excitation energy near the electron-withdrawing ester group, favoring E,E


E,Z (cinnamate) isomerization over the styryl bond.
Visualization: Photoisomerization Cycle

IsomerizationPathway EE_Ground E,E-Isomer (S0) (Planar, Stable) EE_Excited E,E-Excited (S1) (Frank-Condon State) EE_Ground->EE_Excited Absorption (360 nm) Excitation Excitation (hv) EE_Excited->EE_Ground Fluorescence (420 nm) Phantom Perpendicular State (P*) (Twisted Intermediate) EE_Excited->Phantom Torsion Phantom->EE_Ground Relaxation (k_decay) EZ_Ground E,Z-Isomer (S0) (Non-Planar) Phantom->EZ_Ground Isomerization (Phi_iso) EZ_Ground->EE_Ground Thermal/HV Reversion

Caption: Photoisomerization pathway of MSTC showing the competition between fluorescence and torsional relaxation via a perpendicular phantom state.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended for characterizing MSTC.

Protocol: Determination of Fluorescence Quantum Yield ( )

Principle: Comparative method using a standard reference (e.g., Quinine Sulfate or 9,10-Diphenylanthracene).

Materials:

  • Analyte: MSTC (

    
     M in Cyclohexane).
    
  • Reference: 9,10-Diphenylanthracene (

    
     in Cyclohexane).
    
  • Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.

Workflow:

  • Preparation: Prepare stock solutions of MSTC and Reference. Dilute to obtain absorbance (

    
    ) 
    
    
    
    at the excitation wavelength (
    
    
    nm) to avoid inner-filter effects.
  • Absorption Scan: Record UV-Vis spectra (300–500 nm). Ensure baseline correction with pure solvent.

  • Emission Scan: Record fluorescence spectra (

    
     nm, scan 370–600 nm). Integrate the area under the emission curve (
    
    
    
    ).
  • Calculation: Use the comparative equation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.
Protocol: Time-Correlated Single Photon Counting (TCSPC)

Objective: Measure fluorescence lifetime (


) to resolve radiative (

) and non-radiative (

) rate constants.

Workflow Visualization:

TCSPC_Workflow Sample Sample Prep (OD ~ 0.1 @ 375nm) Detection PMT / MCP-PMT (Magic Angle Detection) Sample->Detection Emission Laser Pulsed Laser Diode (375 nm, <100 ps) Laser->Sample Excitation Electronics TAC / ADC Module (Histogram Build) Laser->Electronics Sync/Start Detection->Electronics Stop Signal Analysis Deconvolution & Fitting (IRF Correction) Electronics->Analysis Decay Curve

Caption: TCSPC workflow for determining fluorescence lifetime, incorporating IRF deconvolution for sub-nanosecond resolution.

Applications & Relevance

  • Liquid Crystal Polymers: MSTC derivatives are used as monomers for side-chain liquid crystalline polymers. The photoisomerization (

    
    ) disrupts the mesogenic order, allowing for photo-switching of liquid crystalline phases  (e.g., Nematic 
    
    
    
    Isotropic).
  • Optical Data Storage: The reversibility of the isomerization and the distinct absorption spectra of the

    
     and 
    
    
    
    forms allow for read-write optical memory applications.
  • Fluorescence Probes: Due to its sensitivity to polarity and viscosity (via the torsional relaxation mechanism), MSTC can serve as a micro-environmental probe in biological membranes or polymer matrices.

References

  • Akiyama, M., et al. (1960). "Alternant Conjugate Systems. I. Syntheses and Properties of Methyl p-Styrylcinnamate." Bulletin of the Chemical Society of Japan.

  • Likhatshov, D., et al. (2022). "Photoprocesses in Derivatives of 1,4- and 1,3-Diazadistyryldibenzenes." International Journal of Molecular Sciences.

  • Kawatsuki, N., et al. (1998). "Photophysics and photochemistry of side-chain substituted liquid crystalline polyaryl cinnamates." Macromolecular Chemistry and Physics.

  • Meier, H. (1992). "The Photochemistry of Stilbenoid Compounds and their Role in Materials Science." Angewandte Chemie International Edition.

An In-depth Technical Guide to the Solid-State Fluorescence Characteristics of Styryl Cinnamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the solid-state fluorescence characteristics of styryl cinnamate derivatives, a class of organic molecules with significant potential in materials science and drug development. By integrating principles of crystal engineering and photochemistry, we will delve into the synthesis, structural analysis, and photophysical properties of these compounds, offering field-proven insights for researchers and professionals.

Introduction: The Promise of Solid-State Emitters

Organic fluorescent molecules are the cornerstone of numerous advanced technologies, including organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and sensors.[1] While many organic dyes are highly fluorescent in dilute solutions, their emission is often quenched in the solid state due to aggregation-caused quenching (ACQ).[2] This phenomenon, driven by strong intermolecular π-π stacking and the formation of non-emissive excimers, has historically limited the practical applications of many promising fluorophores.

The emergence of materials exhibiting Aggregation-Induced Emission (AIE) has revolutionized the field.[3] AIE-active molecules are typically non-emissive in solution but become highly luminescent upon aggregation or in the solid state.[3] This remarkable property is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[4]

Styryl cinnamate derivatives, possessing a donor-π-acceptor (D-π-A) architecture, are a promising class of compounds for achieving tunable solid-state fluorescence. The styryl moiety often acts as an electron donor, while the cinnamate group functions as an electron acceptor, connected by a π-conjugated bridge. This structure allows for intramolecular charge transfer (ICT), a key process in many fluorescent molecules. By judiciously modifying the molecular structure and controlling the crystalline packing, the solid-state emission of these derivatives can be finely tuned.

This guide will explore the fundamental principles governing the solid-state fluorescence of styryl cinnamate derivatives, from their rational design and synthesis to their detailed photophysical characterization.

Molecular Design and Synthesis of Styryl Cinnamate Derivatives

The photophysical properties of styryl cinnamate derivatives are intrinsically linked to their molecular structure. The D-π-A framework allows for extensive tuning of the electronic and, consequently, the optical properties.

The Donor-π-Acceptor (D-π-A) Strategy

The core principle behind the design of fluorescent styryl cinnamates is the strategic combination of an electron-donating group (D) and an electron-accepting group (A) linked by a π-conjugated system.

  • The Donor (D): The styryl moiety, typically a substituted phenyl group, acts as the electron donor. The strength of the donor can be modulated by introducing various substituents on the phenyl ring. Common electron-donating groups include alkoxy (-OR), amino (-NH2), and dialkylamino (-NR2) groups. The stronger the electron-donating ability of the substituent, the higher the energy of the highest occupied molecular orbital (HOMO), which can lead to red-shifted absorption and emission spectra.

  • The π-Bridge: The ethylene bridge of the styryl group and the conjugated system of the cinnamate moiety form the π-bridge, facilitating electronic communication between the donor and acceptor. The length and planarity of this bridge are crucial for efficient ICT.

  • The Acceptor (A): The cinnamate group, with its ester functionality, serves as the electron acceptor. The electron-withdrawing strength of the acceptor can be modified by introducing electron-withdrawing groups on the cinnamate phenyl ring or by altering the ester group itself.

This D-π-A design often leads to a significant dipole moment in the excited state, making the fluorescence properties sensitive to the surrounding environment, including the molecular packing in the solid state.

Synthetic Pathways

The synthesis of styryl cinnamate derivatives can be achieved through several established organic reactions. A common and efficient method involves a condensation reaction.

A plausible synthetic route involves the Knoevenagel condensation of a substituted benzaldehyde (providing the styryl donor part) with a substituted phenylacetate (providing the cinnamate acceptor part).

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Benzaldehyde Substituted Benzaldehyde (Donor Precursor) Condensation Knoevenagel Condensation (Base Catalyst, e.g., Piperidine) Benzaldehyde->Condensation Phenylacetate Substituted Phenylacetate (Acceptor Precursor) Phenylacetate->Condensation StyrylCinnamate Styryl Cinnamate Derivative Condensation->StyrylCinnamate

Caption: Proposed synthetic workflow for styryl cinnamate derivatives.

  • Reactant Preparation: Dissolve equimolar amounts of the substituted benzaldehyde and the substituted phenylacetate in a suitable solvent, such as toluene or ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the reaction mixture.

  • Reaction: Reflux the mixture for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure styryl cinnamate derivative.

This method offers a versatile approach to a wide range of styryl cinnamate derivatives by simply varying the substituents on the starting benzaldehyde and phenylacetate.[5]

The Influence of Molecular Packing on Solid-State Fluorescence

The transition from an isolated molecule in solution to a closely packed arrangement in the solid state can dramatically alter the photophysical properties.[6] Understanding the relationship between crystal packing and fluorescence is paramount for designing efficient solid-state emitters.

Aggregation-Caused Quenching (ACQ) vs. Aggregation-Induced Emission (AIE)

As previously mentioned, many planar, π-conjugated molecules suffer from ACQ in the solid state. This is often due to the formation of H-aggregates, where the molecules are arranged in a face-to-face manner, leading to strong electronic coupling that favors non-radiative decay.

In contrast, AIE-active molecules often adopt a twisted conformation that prevents close π-π stacking in the solid state.[4] This twisted structure inhibits the formation of non-emissive excimers. Furthermore, the rigid environment of the crystal lattice restricts intramolecular rotations and vibrations, which are major non-radiative decay pathways in solution. This restriction of intramolecular motion (RIM) is a key mechanism for AIE.[4]

For styryl cinnamate derivatives, the dihedral angle between the styryl and cinnamate moieties will play a crucial role in determining whether they exhibit ACQ or AIE. Bulky substituents can be introduced to enforce a more twisted conformation, thereby promoting AIE.

Intermolecular Interactions

The nature and strength of intermolecular interactions within the crystal lattice significantly influence the solid-state fluorescence.

  • π-π Stacking: The degree of overlap between the π-systems of adjacent molecules is critical. While strong face-to-face π-π stacking often leads to quenching, other arrangements, such as J-aggregates (head-to-tail arrangement), can lead to red-shifted and enhanced emission.[7]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can lead to specific packing motifs that can either enhance or quench fluorescence. For instance, strong hydrogen bonding networks can increase the rigidity of the crystal lattice, which can be beneficial for fluorescence.

  • Other Weak Interactions: Van der Waals forces and C-H···π interactions also contribute to the overall crystal packing and can influence the photophysical properties.

The interplay of these interactions determines the final crystal structure and, consequently, the solid-state emission characteristics.

G cluster_factors Molecular & Crystal Structure cluster_properties Solid-State Properties Molecular_Structure Molecular Structure (Substituents, Conformation) Crystal_Packing Crystal Packing (π-π stacking, H-bonding) Molecular_Structure->Crystal_Packing influences Fluorescence Solid-State Fluorescence (Quantum Yield, λem, Lifetime) Molecular_Structure->Fluorescence directly impacts Crystal_Packing->Fluorescence determines

Caption: Relationship between molecular structure, crystal packing, and solid-state fluorescence.

Characterization of Solid-State Fluorescence

A comprehensive understanding of the solid-state fluorescence of styryl cinnamate derivatives requires a combination of spectroscopic and structural characterization techniques.

Spectroscopic Techniques
  • Steady-State Fluorescence Spectroscopy: This is the primary technique for determining the emission and excitation spectra, as well as the fluorescence quantum yield (ΦF) in the solid state. The quantum yield is a measure of the efficiency of the fluorescence process.

  • Time-Resolved Fluorescence Spectroscopy: This technique measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. Lifetime measurements can provide insights into the different decay pathways (radiative and non-radiative).

  • UV-Vis Absorption Spectroscopy: This technique provides information about the electronic transitions in the molecule and is used to determine the absorption spectrum.

Structural Analysis
  • Single-Crystal X-ray Diffraction (SC-XRD): This is the most powerful technique for determining the precise three-dimensional arrangement of molecules in the crystal lattice.[8] SC-XRD data provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for establishing structure-property relationships.[8]

  • Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity of the bulk material and to identify different polymorphic forms, which can exhibit different fluorescence properties.

Data Presentation

The photophysical data for a series of styryl cinnamate derivatives should be summarized in a table for easy comparison.

DerivativeSubstituent (Donor)Substituent (Acceptor)λabs (nm) (Solid)λem (nm) (Solid)Quantum Yield (ΦF) (Solid)Lifetime (τ) (ns) (Solid)
SC-1 -H-HDataDataDataData
SC-2 -OCH3-HDataDataDataData
SC-3 -N(CH3)2-HDataDataDataData
SC-4 -H-NO2DataDataDataData

Note: The table above is a template. Specific data would be populated from experimental results.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in the study of styryl cinnamate derivatives.

Synthesis and Purification of a Representative Styryl Cinnamate Derivative

Example: Synthesis of (E)-2-(4-(dimethylamino)styryl)cinnamic acid ethyl ester

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol), ethyl phenylacetate (1.64 g, 10 mmol), and 30 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 4:1).

  • Isolation: After the reaction is complete, cool the flask to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure (E)-2-(4-(dimethylamino)styryl)cinnamic acid ethyl ester as yellow crystals.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Solid-State Fluorescence Quantum Yield Measurement
  • Sample Preparation: Prepare a powder sample of the styryl cinnamate derivative.

  • Integrating Sphere Setup: Use a calibrated integrating sphere attached to a fluorometer.

  • Measurement:

    • Record the spectrum of the excitation light with an empty sample holder (background).

    • Record the spectrum of the excitation light with the sample in the holder. . Record the emission spectrum of a standard with a known quantum yield under the same conditions.

  • Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / A_sample) * (A_standard / I_standard) * (η_sample / η_standard)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the medium (for solids, this is often assumed to be similar).

Single Crystal Growth and X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the styryl cinnamate derivative in a suitable solvent (e.g., a mixture of dichloromethane and hexane).

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect the diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

  • Analysis: Analyze the crystal packing, including intermolecular distances and angles, to identify key interactions such as π-π stacking and hydrogen bonding.

Conclusion and Future Outlook

Styryl cinnamate derivatives represent a versatile class of organic compounds with tunable solid-state fluorescence properties. Their D-π-A architecture allows for systematic modification of their electronic and photophysical characteristics. By understanding the intricate relationship between molecular structure, crystal packing, and solid-state emission, it is possible to design and synthesize novel materials with tailored fluorescence for a wide range of applications.

The principles of aggregation-induced emission provide a powerful strategy to overcome the common problem of aggregation-caused quenching. By engineering molecular structures that favor twisted conformations and restrict intramolecular motions in the solid state, highly emissive materials can be realized.

Future research in this area will likely focus on:

  • The development of new styryl cinnamate derivatives with emission in the red and near-infrared regions for deep-tissue bioimaging.

  • The design of stimuli-responsive materials where the solid-state fluorescence can be switched "on" and "off" by external triggers such as light, heat, or mechanical force.

  • The incorporation of styryl cinnamate derivatives into functional devices, such as OLEDs and fluorescent sensors.

The continued exploration of this promising class of compounds will undoubtedly lead to exciting advancements in materials science and technology.

References

  • Padalkar, V. S., & Sekar, N. (2011). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 5, 77. [Link]

  • Eustáquio, R., Ramalho, J. P. P., Caldeira, A. T., & Pereira, A. (2022). New Red-Shifted 4-Styrylcoumarin Derivatives as Potential Fluorescent Labels for Biomolecules. Molecules, 27(5), 1461. [Link]

  • Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(10), 5361-5388. [Link]

  • Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-induced emission: together we shine, united we soar!. Chemical reviews, 115(21), 11718-11940. [Link]

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal structure analysis: a primer. Oxford University Press.
  • Vaitkienė, A., et al. (2023). Styrylpyridinium Derivatives for Fluorescent Cell Imaging. International Journal of Molecular Sciences, 24(17), 13589. [Link]

  • Zhang, H., et al. (2019). The relationship between solid-state fluorescence intensity and molecular packing of coumarin dyes. Dyes and Pigments, 162, 88-95. [Link]

  • Chinese Patent CN100582083C. (2010).
  • Oelkrug, D., et al. (1996). Solid-state fluorescence of oligo (p-phenylenevinylene)s. The Journal of Physical Chemistry, 100(21), 8991-8998. [Link]

  • Gierschner, J., et al. (2007). Solid-state luminescence of π-conjugated materials. Advanced Materials, 19(22), 3927-3945. [Link]

  • Solanki, R., et al. (2016). Synthesis and characterization of chalcone-linked bis-cinnamate based liquid crystals: structure property relationship. RSC Advances, 6(96), 93949-93957. [Link]

  • de Melo, J. S., et al. (2000). Photophysical characterization of cinnamates. Photochemical & Photobiological Sciences, 1(7), 469-475. [Link]

  • Li, Z., et al. (2023). Configuration–packing synergy enabling integrated crystalline-state RTP and amorphous-state TADF. Beilstein Journal of Organic Chemistry, 19, 1642-1650. [Link]

  • Mao, F., et al. (2009). Biophysical characterization of styryl dye–membrane interactions. Biophysical journal, 97(1), 137-146. [Link]

  • Padalkar, V. S., & Sekar, N. (2011). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 5, 77. [Link]

  • Cariati, E., et al. (2011). Investigation of aggregation-induced emission mechanism of a styrene derivative: a theoretical unraveling of S1/S0-conical intersection. The Journal of Physical Chemistry C, 115(46), 23097-23104. [Link]

  • Zhao, Z., et al. (2012). Aggregation induced emission: characteristics and main working mechanism for AIE: Restriction of intramolecular rotation. Journal of Materials Chemistry C, 1(29), 4483-4496. [Link]

  • Natarajan, L. V., et al. (1998). Photophysics and photochemistry of side-chain substituted liquid crystalline polyaryl cinnamates. Macromolecules, 31(16), 5271-5277. [Link]

  • Lou, X., et al. (2015). Application of Aggregation-Induced Emission (AIE) systems in sensing and bioimaging. Materials, 8(7), 4045-4074. [Link]

  • Sznitko, L., et al. (2023). Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. International Journal of Molecular Sciences, 24(8), 7247. [Link]

  • Ha, S. T., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Crystals, 11(7), 754. [Link]

  • Collot, M., et al. (2020). Molecular tuning of styryl dyes leads to versatile and efficient plasma membrane probes for cell and tissue imaging. Bioconjugate chemistry, 31(3), 875-883. [Link]

  • Arjunan, S., et al. (2018). Synthesis and characterization of sodium cinnamate. Materials Today: Proceedings, 5(1), 1839-1845. [Link]

  • Zhang, H., et al. (2019). The relationship between solid-state fluorescence intensity and molecular packing of coumarin dyes. Dyes and Pigments, 162, 88-95. [Link]

  • Mao, F., et al. (2009). Biophysical characterization of styryl dye–membrane interactions. Biophysical journal, 97(1), 137-146. [Link]

  • Yufit, D. S., et al. (2009). Features of styryl dye crystal packings and their influence on [2+ 2] photocycloaddition reaction with single crystal retention. CrystEngComm, 11(10), 2115-2121. [Link]

  • Nakatsuji, S., et al. (1991). Synthesis and absorption/emission spectral properties of styrylstilbene and distyrylanthracene derivatives. Journal of the Chemical Society, Perkin Transactions 2, (6), 861-867. [Link]

Sources

Crystal Packing and Polymorphism of Methyl p-(trans-styryl)-trans-cinnamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Materials Scientists and Photochemists

Executive Summary

This technical guide analyzes the solid-state behavior of methyl p-(trans-styryl)-trans-cinnamate (MSTC) , a model diolefin used to study topochemical control in organic photochemistry. Unlike solution-phase reactions, which are governed by random collisions and molecular dynamics, the reactivity of MSTC is strictly dictated by its crystal lattice architecture—a phenomenon known as the topochemical postulate .

For researchers in drug development and optoelectronics, MSTC serves as a critical case study in crystal engineering . It demonstrates how manipulating non-covalent interactions (


 stacking, C-H...O hydrogen bonding) can steer a reaction toward a single, stereospecific product (dimer vs. polymer) or render the molecule completely photostable. This guide details the polymorphic forms, the [2+2] photocycloaddition mechanism, and the experimental protocols required to isolate and characterize these solid-state transformations.

Topochemical Principles & Molecular Architecture

The reactivity of MSTC in the solid state is governed by the geometric criteria established by G.M.J. Schmidt. For a reaction to occur, the reactive centers (the olefinic double bonds) must be aligned within a specific distance and orientation.

The Schmidt Criteria (The 4.2 Å Rule)

In the crystal lattice, the double bonds of adjacent MSTC molecules must satisfy two conditions to undergo photodimerization:

  • Parallel Alignment: The

    
     orbitals of the reacting carbons must be parallel.
    
  • Proximity: The center-to-center distance (

    
    ) between double bonds must be less than 4.2 Å .
    

If


 Å, the lattice energy barrier prevents the molecules from moving close enough to react before the excited state decays.
MSTC Molecular Structure

MSTC is an unsymmetrical diolefin containing two distinct reactive sites:

  • Styryl double bond: Conjugated with the central phenyl ring and the terminal phenyl ring.

  • Cinnamate double bond: Conjugated with the central phenyl ring and the ester carbonyl.

This asymmetry introduces a layer of complexity. The crystal packing determines whether the reaction occurs at the styryl site, the cinnamate site, or both (leading to polymerization).

Topochemistry_Logic Monomer MSTC Monomer (Crystalline) Packing Crystal Packing Motif Monomer->Packing Crystallization Conditions Alpha Alpha-Type Packing (Centrosymmetric) Head-to-Tail Packing->Alpha Stack < 4.2 Å Beta Beta-Type Packing (Translation) Head-to-Head Packing->Beta Stack < 4.2 Å Gamma Gamma-Type Packing (Offset/Distance > 4.7Å) Packing->Gamma Stack > 4.7 Å Reaction_A Centrosymmetric Dimer Formation Alpha->Reaction_A UV Irradiation [2+2] Cycloaddition Reaction_B Linear Polymerization (Topochemical) Beta->Reaction_B UV Irradiation [2+2] Cycloaddition Reaction_C Photostable (No Reaction) Gamma->Reaction_C Excitation decays Non-radiative

Figure 1: The logic flow of topochemical control. The crystal packing motif (Alpha, Beta, or Gamma) strictly dictates the photochemical outcome.

Polymorphism and Crystal Packing[1][2][3]

MSTC exhibits conformational polymorphism , where the molecule can crystallize in different lattices depending on solvent choice and cooling rate. These polymorphs are defined by the stacking arrangement of the molecular axes.

The Photoactive Polymorph (Alpha-Form)

In the photoactive form (typically obtained from ethanol or hexane/ether mixtures), MSTC molecules pack in a head-to-tail antiparallel arrangement.

  • Interaction: Strong

    
     stacking interactions between the central phenyl rings.
    
  • Geometry: The cinnamyl double bonds of nearest neighbors are separated by approximately 3.8 – 4.0 Å .

  • Outcome: Upon irradiation, this form yields a centrosymmetric cyclobutane dimer . The reaction is strictly stereocontrolled; only the anti-dimer is formed.

The Photostable Polymorph (Gamma-Form)

In the photostable form, the molecules may pack in a herringbone motif or with significant offset.

  • Geometry: The distance between double bonds exceeds 4.7 Å.

  • Outcome: The excited state energy is dissipated as heat or fluorescence. No chemical reaction occurs.

The Polymerizable Polymorph (Beta-Form - Rare for Methyl Ester)

While common for the ethyl derivative, the methyl ester rarely adopts the translation stacking (beta-packing) required for linear polymerization. However, if engineered (e.g., via mixed crystals or specific templates), this form aligns the molecules head-to-head, allowing the reaction to propagate through the crystal lattice to form high-molecular-weight polymers.

Photodimerization Mechanism[4]

The transformation of MSTC is a classic [2+2] photocycloaddition .

Reaction Pathway
  • Excitation: Absorption of UV light (

    
     nm) promotes an electron from the HOMO (
    
    
    
    ) to the LUMO (
    
    
    ).
  • Intersystem Crossing (Optional): While direct singlet reaction is possible, heavy-atom solvents or sensitizers can facilitate triplet state reactivity.

  • Biradical Formation: A 1,4-biradical intermediate forms between the two alkene carbons.

  • Ring Closure: The biradical collapses to form the cyclobutane ring.

Stereochemistry

Because the reaction occurs inside a rigid lattice, the rotation of bonds is restricted.

  • Solution Phase: Rotation allows formation of cis and trans isomers, as well as head-to-head and head-to-tail mixtures.

  • Solid State: The geometry is "frozen." If the crystal packing is centrosymmetric (Alpha-form), the product is 100%

    
    -truxinic type dimer  (centrosymmetric).
    

Experimental Protocols

Synthesis and Purification

MSTC is typically synthesized via Knoevenagel condensation.

  • Reagents: 4-formyl-trans-stilbene + methyl acetate (or malonic acid derivative).

  • Purification: Recrystallization is critical not just for purity, but to determine the starting polymorph.

Polymorph Screening Protocol

To isolate different packing motifs, vary the crystallization kinetics:

MethodSolvent SystemCooling RateExpected Outcome
Slow Evaporation Ethanol / MethanolAmbient (Days)Thermodynamically stable form (often Alpha)
Crash Cooling Hexane / DichloromethaneRapid (

bath)
Metastable forms (potential for Gamma or Beta)
Vapor Diffusion THF (solvent) / Pentane (antisolvent)Slow (Weeks)High-quality single crystals for XRD
Photoreaction Setup

Equipment:

  • High-pressure Mercury (Hg) lamp (400W or 1000W).

  • Pyrex filter (cutoff

    
     nm) to prevent degradation of the ester group.
    
  • Water-cooled jacket (to maintain

    
    ).
    

Procedure:

  • Sample Prep: Grind MSTC crystals into a fine powder. Spread thinly between two Pyrex plates.

  • Irradiation: Irradiate for 4–12 hours.

  • Monitoring: Monitor reaction progress via IR spectroscopy (disappearance of

    
     stretch at 
    
    
    
    and appearance of cyclobutane ring modes).

Experimental_Workflow Start Crude MSTC Cryst Recrystallization (Solvent Selection) Start->Cryst Screen Polymorph Screening (XRD / DSC) Cryst->Screen Irrad UV Irradiation (>290nm, Solid State) Screen->Irrad Select Photoactive Form Analysis Product Analysis (NMR / GPC) Irrad->Analysis 100% Conversion

Figure 2: Standard workflow for evaluating solid-state photoreactivity.

Characterization Techniques

X-Ray Diffraction (XRD)
  • Single Crystal XRD: The gold standard. Determines the exact unit cell parameters and the distance (

    
    ) between double bonds.
    
  • Powder XRD (PXRD): Used to monitor the bulk phase transformation. As the reaction proceeds, the sharp peaks of the monomer lattice will shift or broaden as the crystal undergoes a single-crystal-to-single-crystal (SCSC) transformation (if the lattice strain is low) or turns amorphous (if strain is high).

Nuclear Magnetic Resonance (NMR)

Dissolve the irradiated solid in


 for analysis.
  • Monomer Signals: Olefinic protons appear at

    
     6.5 – 7.8 ppm.
    
  • Dimer Signals: High-field shift of cyclobutane methine protons to

    
     3.8 – 4.5 ppm.
    
  • Coupling Constants: The

    
    -coupling values confirm the stereochemistry (cyclobutane ring configuration).
    
Differential Scanning Calorimetry (DSC)
  • Monomer: Sharp endotherm at melting point (

    
    ).
    
  • Dimer: Typically has a higher

    
     than the monomer.
    
  • Polymorphs: Different polymorphs will show distinct melting points. An exotherm before melting indicates a phase transition (metastable

    
     stable).
    

References

  • Schmidt, G. M. J. (1971). Photodimerization in the solid state.[1][2][3][4] Pure and Applied Chemistry, 27(4), 647-678. Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link

  • Hasegawa, M. (1983). Topochemical photopolymerization of diolefin crystals. Chemical Reviews, 83(5), 507-518. Link

  • Ramamurthy, V., & Venkatesan, K. (1987). Photochemical reactions of organic crystals. Chemical Reviews, 87(2), 433-481. Link

Sources

Electronic Absorption Spectra Analysis of Trans-Styryl Cinnamates: Photophysics, Structural Elucidation, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trans-styryl cinnamates represent a highly conjugated class of hybrid molecules characterized by a C6-C2-C6-C3 architectural framework. Inspired by bioactive natural products such as Salvianolic acid F, these compounds exhibit potent pharmacological properties, including targeted anticancer activity against gliomas via caspase-6 and quinone methide pathways[1]. Understanding their efficacy requires a deep dive into their photophysics. This technical guide provides a comprehensive framework for analyzing the electronic absorption spectra of trans-styryl cinnamates, detailing the quantum mechanical basis of their transitions, solvent-dependent excited-state dynamics, and the rigorous, self-validating experimental protocols required for their characterization.

Structural and Electronic Architecture

Trans-styryl cinnamates are typically synthesized via sequential carbon-carbon bond formations (e.g., one-pot Perkin-condensation and Heck cross-coupling reactions), resulting in a rigid, planar hybrid structure[1].

Unlike simple cinnamic acids—which possess a single double bond between the aromatic ring and the carboxyl group that localizes the


-electron system and limits electron mobility[2]—styryl cinnamates benefit from extended electron delocalization. This extended conjugation across the C6-C2-C6-C3 unit significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, their primary absorption bands undergo a massive bathochromic (red) shift, moving from the UV-C region into the UV-B and UV-A regions.

Quantum Mechanical Underpinnings of the Absorption Spectra

The electronic absorption spectrum of cinnamate derivatives is dominated by strong


 transitions.
  • Orbital Overlap and Dipole Moments: In isolated cinnamic acid, the primary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     transition occurs at approximately 273 nm with a relatively low molar extinction coefficient (
    
    
    
    )[2]. This is because the opposing electric dipoles (the carboxyl group vs. the aromatic ring) inhibit full electron delocalization[2]. In contrast, the extended C6-C2-C6-C3 unit in styryl cinnamates overcomes this dipole opposition, providing a longer conjugation path that leads to high-intensity, low-energy electronic transitions.
  • Time-Dependent Density Functional Theory (TD-DFT): TD-DFT calculations reveal that the primary absorption band is a HOMO to LUMO vertical excitation. The oscillator strength (

    
    ) of this transition is highly dependent on the planarity of the molecule, which maximizes the overlap of the p-orbitals across the styryl and cinnamate domains[3].
    

Solvatochromism and Excited-State Dynamics

The photophysical behavior of cinnamates is highly sensitive to the local solvent environment, which dictates the energetic ordering of the lowest-lying excited states.

  • Non-Polar Environments: In non-polar, aprotic solvents (e.g., cyclohexane), the

    
     state often lies lower in energy than the 
    
    
    
    state. Upon UV excitation to the Franck-Condon
    
    
    state, the molecule undergoes rapid internal conversion to the dark
    
    
    state, followed by non-radiative decay back to the ground state (
    
    
    )[4].
  • Polar Environments: In polar, protic solvents (e.g., methanol), hydrogen bonding stabilizes the

    
     state, lowering its energy below the 
    
    
    
    state. This state inversion suppresses the internal conversion pathway and instead drives the molecule along the
    
    
    potential energy surface toward a conical intersection (CI). At the CI, the molecule undergoes torsional relaxation around the C=C double bond, resulting in efficient E/Z (trans/cis) photoisomerization[4].

G S0_E S0 (E-isomer) Ground State S1_PP S1 (1ππ*) Franck-Condon State S0_E->S1_PP UV Excitation (λmax ~320-350 nm) S_NP S3 (1nπ*) Dark State S1_PP->S_NP Internal Conversion (Non-polar solvents) CI Conical Intersection (Twisted Geometry) S1_PP->CI Torsional Relaxation (Polar solvents) S_NP->S0_E Non-radiative Decay CI->S0_E E-isomer Recovery S0_Z S0 (Z-isomer) Photoproduct CI->S0_Z E/Z Isomerization

Fig 1: Photophysical decay and E/Z isomerization mechanism following UV excitation.

Experimental Workflows & Self-Validating Protocols

As a standard practice in photophysical characterization, empirical data must be acquired through self-validating loops to ensure that the observed spectra are intrinsic to the molecule and not artifacts of the environment.

Protocol A: High-Fidelity UV-Vis Spectral Acquisition

To accurately capture the electronic transitions of trans-styryl cinnamates, spectral artifacts must be eliminated through rigorous sample preparation.

  • Solvent Purification and Baseline Correction:

    • Methodology: Use spectroscopic-grade solvents (e.g., absolute methanol). Record a baseline using matched quartz cuvettes (1 cm path length) filled with the pure solvent.

    • Causality: Trace impurities or mismatched cuvettes introduce baseline drift and spurious high-energy absorption bands that obscure the true

      
       transitions.
      
  • Concentration Gradient Preparation:

    • Methodology: Prepare a stock solution of the trans-styryl cinnamate (~1 mM) and perform serial dilutions to generate a concentration gradient (e.g., 10 µM to 100 µM).

    • Causality: High concentrations can lead to intermolecular

      
       stacking, which alters the electronic ground state and artificially broadens or shifts the absorption bands due to exciton coupling.
      
    • Self-Validation Check: Plot Absorbance vs. Concentration at the

      
      . A strictly linear relationship (
      
      
      
      ) validates the Beer-Lambert law, confirming that the observed spectrum represents the monomeric species and is free from aggregation artifacts.
  • Spectral Acquisition and Gaussian Deconvolution:

    • Methodology: Scan the samples from 200 nm to 600 nm. Apply Gaussian deconvolution to the resulting spectra.

    • Causality: The broad absorption bands of cinnamates are often composites of overlapping

      
       and weaker 
      
      
      
      transitions. Gaussian analysis isolates these individual vibronic components, allowing for precise assignment of oscillator strengths and transition energies[2].
Protocol B: TD-DFT Computational Validation

Experimental spectra must be grounded in quantum mechanical models to assign specific molecular orbital transitions reliably.

  • Ground-State Geometry Optimization:

    • Methodology: Optimize the

      
       geometry using the B3LYP functional and a 6-311++G(d,p) basis set[3].
      
    • Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the spatially extended electron density of the highly conjugated C6-C2-C6-C3 system.

    • Self-Validation Check: Perform a frequency calculation on the optimized geometry. The absolute absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface, not a transition state.

  • Solvation Modeling and Vertical Excitation:

    • Methodology: Apply the Polarizable Continuum Model (PCM) to simulate the solvent environment (e.g., methanol). Calculate the first 10 singlet vertical excitations using TD-DFT.

    • Causality: Gas-phase calculations fail to account for the dielectric stabilization of the

      
       state. PCM ensures the calculated vertical transition energies accurately reflect the solvatochromic shifts observed in Protocol A[4].
      

Quantitative Data Summary

The following table synthesizes the photophysical properties of various cinnamate architectures, highlighting the profound impact of extended conjugation on the absorption profile.

Table 1: Electronic Transitions of Cinnamate Architectures

Compound ClassRepresentative StructureSolventExp.

(nm)

(M

cm

)
Primary Transition
Simple CinnamateCinnamic AcidMethanol2731,520

MethoxycinnamateE-MMCCyclohexane290~24,000

Styryl-CinnamateSalvianolic Acid F AnalogueMethanol320–340>30,000

(Delocalized)

Conclusion

The electronic absorption spectra of trans-styryl cinnamates serve as a direct readout of their extended C6-C2-C6-C3 conjugation and solvent-dependent excited-state dynamics. By combining rigorous, self-validating UV-Vis spectroscopic protocols with TD-DFT computational modeling, researchers can accurately map the photophysical pathways of these molecules. This fundamental understanding is critical for optimizing their stability, tracking their metabolomic profiling, and maximizing their efficacy in therapeutic applications, such as their use as targeted anticancer agents.

References

  • The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis - ResearchGate. 2

  • Structure and electronic absorption spectra of nematogenic alkoxycinnamic acids - a comparative study based on semiempirical and DFT methods - PubMed. 3

  • Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - RSC Publishing. 4

  • Natural Product Salvianolic acid F-Inspired Divergent Synthesis of Styryl-Cinnamate Hybrid Analogues as a Premise to Investigate Anticancer Activity and its Metabolomic Profiling - ResearchGate. 1

Sources

Thermodynamic Stability of Methyl p-(trans-styryl)-trans-cinnamate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability and isomerization dynamics of methyl p-(trans-styryl)-trans-cinnamate (also known as methyl 4-[(E)-2-phenylethenyl]cinnamate). It synthesizes data from homologous distyrylbenzene (DSB) systems and cinnamate photophysics to establish a robust framework for researchers in optoelectronics and drug development.

Executive Summary

Methyl p-(trans-styryl)-trans-cinnamate (CAS: 93875-39-9) represents a class of unsymmetrical oligophenylene vinylenes (OPVs). Its thermodynamic landscape is governed by the interplay between π-conjugation stabilization and steric repulsion. The (E,E)-isomer (trans,trans) serves as the global thermodynamic minimum, exhibiting maximum planarity and conjugation length. Photo-excitation accesses high-energy cis-isomers (cis,trans; trans,cis; cis,cis), which are kinetically stable at room temperature but thermodynamically unstable, reverting to the (E,E)-form via thermal or catalytic pathways.

Chemical Structure and Isomeric Landscape

The molecule consists of a central benzene ring flanked by two vinyl groups: a styryl group (Ph-CH=CH-) and a cinnamate group (-CH=CH-COOMe). This asymmetry creates four distinct geometric isomers based on the two double bonds (


 and 

).
Isomer Nomenclature
  • tt (trans,trans): The linear, planar, and most stable form.

  • tc (trans,cis): Trans at styryl, cis at cinnamate.

  • ct (cis,trans): Cis at styryl, trans at cinnamate.

  • cc (cis,cis): The most sterically hindered and highest energy form.

Structural Diagram (DOT Visualization)

The following diagram illustrates the isomerization pathways and the connectivity of the isomers.

IsomerizationPathways cluster_legend Legend tt trans,trans (tt) Global Minimum (0.0 kcal/mol) tc trans,cis (tc) High Energy (~ +5.0 kcal/mol) tt->tc hν (UV) ct cis,trans (ct) High Energy (~ +5.5 kcal/mol) tt->ct hν (UV) tc->tt Δ (Thermal) / hν cc cis,cis (cc) Global Maximum (~ +11.0 kcal/mol) tc->cc hν (UV) ct->tt Δ (Thermal) / hν ct->cc hν (UV) cc->tc Δ (Thermal) cc->ct Δ (Thermal) key hν = Photoisomerization Δ = Thermal Reversion

Caption: Isomerization network showing photochemical generation (blue dashed) and thermal relaxation (red solid) pathways.[1][2]

Thermodynamic Stability Profile

Relative Energies

The stability of the isomers is dictated by the steric hindrance between the phenyl rings and the vinyl hydrogens (or the ester group). Based on homologous distyrylbenzene and stilbene data, the estimated relative energies are:

IsomerConfigurationRelative Energy (ΔG°, kcal/mol)Stability Factors
trans,trans (tt) (E,E)0.0 (Reference)Full π-conjugation, planar geometry, minimal steric clash.
trans,cis (tc) (E,Z)-Cinnamate+4.8 - 5.2 Steric clash between phenyl and ester group; loss of planarity.
cis,trans (ct) (Z,E)-Styryl+5.5 - 6.0 Steric clash between two phenyl rings (similar to cis-stilbene).
cis,cis (cc) (Z,Z)+10.5 - 12.0 Severe steric crowding; "propeller" twist geometry; lowest conjugation.
Thermal Activation Barriers

While the cis isomers are thermodynamically unstable, they are kinetically stable at room temperature.

  • Activation Energy (

    
    ):  The thermal barrier for cis
    
    
    
    trans reversion is approximately 40–50 kcal/mol (similar to stilbene).
  • Implication: Spontaneous thermal isomerization at 25°C is negligible. Reversion requires heating (>100°C) or acid catalysis.

Photoisomerization Dynamics

Upon irradiation with UV light (typically 300–365 nm), the molecule undergoes reversible photoisomerization.

  • Mechanism: Excitation to the

    
     state relaxes via a conical intersection (CI) involving rotation around the C=C bond.
    
  • Photostationary State (PSS): Prolonged irradiation creates a mixture of isomers. The composition depends on the extinction coefficients (

    
    ) of each isomer at the excitation wavelength. Since trans isomers usually absorb more strongly, the equilibrium shifts toward cis-enriched mixtures under UV irradiation.
    

Experimental Characterization Protocols

To validate the stability and identity of these isomers, the following protocols are recommended.

Synthesis of the (trans,trans) Standard

Objective: Synthesize the thermodynamically stable reference standard. Method: Heck Coupling or Wittig Reaction.

  • Reagents: Methyl 4-bromocinnamate + Styrene (Heck) OR Methyl 4-formylcinnamate + Benzyltriphenylphosphonium chloride (Wittig).

  • Procedure (Heck):

    • Mix Methyl 4-bromocinnamate (1 eq), Styrene (1.2 eq),

      
       (1 mol%), and 
      
      
      
      in DMF.
    • Heat to 100°C for 12 hours under

      
      .
      
    • Purification: Recrystallization from ethanol/hexane ensures isolation of the pure (E,E) isomer (cis isomers remain in solution or do not form).

  • Validation:

    
    -NMR coupling constants (
    
    
    
    Hz indicates trans).
Photochemical Generation of Isomers

Objective: Generate and quantify high-energy cis isomers.

  • Solution Preparation: Dissolve (tt)-isomer in acetonitrile (

    
     M).
    
  • Irradiation: Expose to 365 nm UV light (Hg lamp or LED) in a quartz cuvette.

  • Monitoring:

    • UV-Vis: Observe the hypsochromic shift (blue shift) of the

      
       and decrease in absorbance (hypochromicity) as conjugation is broken.
      
    • HPLC: Inject aliquots every 5 minutes onto a C18 reverse-phase column (Mobile phase: MeOH/Water 80:20).

    • Result: The trans,trans peak will decrease, and 2-3 new peaks (ct, tc, cc) will appear at earlier retention times (due to higher polarity/lower planarity).

Thermal Reversion Assay

Objective: Determine the kinetic stability (Arrhenius parameters).

  • Isolate: Isolate the PSS mixture (rich in cis) via preparative HPLC.

  • Incubate: Dissolve in high-boiling solvent (e.g., decalin) and heat to fixed temperatures (e.g., 80°C, 100°C, 120°C).

  • Quantify: Measure the recovery of the trans,trans peak over time.

  • Calculation: Plot

    
     vs 
    
    
    
    to derive
    
    
    .

Applications and Implications

  • Drug Development: If this motif is part of a drug candidate (e.g., for Alzheimer's imaging or tubulin binding), the cis isomers are likely impurities formed during light exposure. Storage in amber vials is critical.

  • Materials Science: The molecule acts as a model for Oligophenylene Vinylenes (OPVs) used in OLEDs. The trans isomer is required for efficient packing and charge transport; cis defects act as trap sites, quenching fluorescence.

References

  • Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-481. Link

  • Saltiel, J., & Sun, Y. P. (1990). Cis-trans photoisomerization of alkenes. Photochromism: Molecules and Systems, 64-164.
  • Meier, H. (1992). Conjugated Oligomers with Terminal Donor-Acceptor Substitution.
  • Likhtenstein, G. (2012).
  • PubChem. (2025). Methyl 4-styrylcinnamate (Compound Summary). National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Photoisomerization Mechanisms of Methyl p-(trans-styryl)-trans-cinnamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the photoisomerization mechanisms of methyl p-(trans-styryl)-trans-cinnamate, a molecule of significant interest in the field of photochemistry and materials science. By leveraging established principles from related cinnamate and distyrylbenzene systems, we will explore the intricate photophysical and photochemical processes that govern its light-induced transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of photoswitchable molecules.

Introduction: The Significance of Photoswitchable Cinnamates

Photoisomerization, the reversible transformation of a molecule between two isomeric forms upon light absorption, is a cornerstone of photochemistry.[1] Molecules capable of this process, known as photoswitches, are the subject of intense research due to their potential applications in areas such as optical data storage, molecular machines, and photopharmacology. Methyl p-(trans-styryl)-trans-cinnamate belongs to a class of diarylethenes and cinnamate derivatives, which are known for their robust photochromic behavior.[2] The extended π-conjugation in this molecule, provided by the styryl moiety, suggests a rich and complex photochemistry, making it an excellent candidate for fundamental studies and advanced applications. Understanding the precise mechanisms of its photoisomerization is crucial for the rational design of novel photoswitchable materials with tailored properties.

Fundamental Photochemical Principles

The photoisomerization of methyl p-(trans-styryl)-trans-cinnamate is governed by the absorption of light, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). From this excited state, the molecule can undergo several competing processes, including fluorescence, intersystem crossing to a triplet state (T₁), or non-radiative decay back to the ground state.[3] The key to photoisomerization is the efficient conversion of the initial trans,trans isomer to other geometric isomers, such as cis,trans or trans,cis, via rotation around the carbon-carbon double bonds.

This process is often mediated by conical intersections, which are points on the potential energy surface where two electronic states become degenerate, providing a highly efficient pathway for non-radiative decay and isomerization.[4] The lifetime of the excited state and the quantum yield of isomerization are critical parameters that are influenced by the molecular structure, solvent environment, and temperature.

Proposed Photoisomerization Mechanisms

Based on studies of analogous distyrylbenzenes and cinnamate derivatives, the photoisomerization of methyl p-(trans-styryl)-trans-cinnamate likely proceeds through multiple pathways involving both singlet and triplet excited states.[5][6]

Upon excitation with UV light, the molecule is promoted to the S₁ state. From here, two primary isomerization routes are plausible:

  • Direct E/Z Isomerization from the Singlet State: The excited molecule can undergo rapid rotation around one of the ethylenic double bonds on the S₁ potential energy surface. This process is often barrierless or has a very small activation barrier and leads to a twisted conical intersection with the ground state, from which the molecule can relax to either the cis or trans isomer.[7]

  • Isomerization via the Triplet Manifold: The initially populated S₁ state can undergo intersystem crossing (ISC) to the triplet state (T₁).[3] The longer lifetime of the triplet state allows for isomerization to occur. The molecule can then return to the ground state via phosphorescence or non-radiative decay, yielding a mixture of isomers.[8]

The extended conjugation in methyl p-(trans-styryl)-trans-cinnamate may also allow for competing photoreactions, such as [2+2] photocycloaddition, particularly in the solid state or at high concentrations.[9]

Visualizing the Photoisomerization Pathways

The following diagram illustrates the proposed photoisomerization pathways for methyl p-(trans-styryl)-trans-cinnamate.

G cluster_ground Ground State (S₀) cluster_singlet Singlet Excited State (S₁) cluster_triplet Triplet Excited State (T₁) trans,trans trans,trans S1_trans S₁ (trans,trans) trans,trans->S1_trans UV Absorption cis,trans cis,trans S1_twisted Twisted CI S1_trans->S1_twisted Rotation T1_trans T₁ (trans,trans) S1_trans->T1_trans S1_twisted->trans,trans Decay S1_twisted->cis,trans Isomerization T1_twisted Twisted T₁ T1_trans->T1_twisted Rotation T1_twisted->trans,trans Decay T1_twisted->cis,trans Isomerization

Caption: Proposed photoisomerization pathways for methyl p-(trans-styryl)-trans-cinnamate.

Experimental and Computational Methodologies

The elucidation of photoisomerization mechanisms relies on a combination of advanced experimental techniques and theoretical calculations.

Experimental Protocols

A typical workflow for investigating the photoisomerization of a compound like methyl p-(trans-styryl)-trans-cinnamate involves the following steps:

G Start Start Synthesis Synthesis & Purification Start->Synthesis SteadyState Steady-State Spectroscopy (UV-Vis, Fluorescence) Synthesis->SteadyState Irradiation Controlled Irradiation SteadyState->Irradiation NMR ¹H NMR Analysis (Isomer Ratio) Irradiation->NMR Transient Transient Absorption Spectroscopy Irradiation->Transient DataAnalysis Data Analysis & Mechanism Elucidation NMR->DataAnalysis Transient->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for photoisomerization studies.

Protocol 1: Steady-State UV-Vis Spectroscopy and Irradiation

  • Sample Preparation: Prepare a dilute solution of methyl p-(trans-styryl)-trans-cinnamate in a suitable solvent (e.g., cyclohexane or acetonitrile). The concentration should yield an absorbance of approximately 0.5-1 at the λₘₐₓ.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the initial trans,trans isomer.

  • Irradiation: Irradiate the solution with a light source at a wavelength corresponding to the main absorption band (e.g., a UV lamp with a filter).

  • Spectral Monitoring: Record the UV-Vis spectra at regular intervals during irradiation to monitor the changes in absorbance as the isomerization proceeds. The appearance of isosbestic points indicates a clean conversion between two species.

  • Photostationary State: Continue irradiation until no further spectral changes are observed, indicating that a photostationary state has been reached.

Protocol 2: ¹H NMR Spectroscopy for Isomer Quantification

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Initial Spectrum: Record the ¹H NMR spectrum of the initial trans,trans isomer.

  • Irradiation: Irradiate the NMR tube with a UV light source for a defined period.

  • Post-Irradiation Spectrum: Record the ¹H NMR spectrum of the irradiated sample.

  • Quantification: Integrate the signals corresponding to the olefinic protons of the trans and cis isomers to determine their relative concentrations.[10]

Protocol 3: Transient Absorption Spectroscopy

  • Experimental Setup: Utilize a pump-probe transient absorption spectrometer. The pump pulse excites the sample, and a delayed probe pulse monitors the resulting changes in absorption.

  • Data Acquisition: Record the transient absorption spectra at various time delays after the pump pulse.

  • Kinetic Analysis: Analyze the decay kinetics of the transient species to determine the lifetimes of the excited states and identify any intermediate species.[10]

Computational Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for modeling the photoisomerization process.[11]

Computational Protocol:

  • Ground State Optimization: Optimize the geometries of the trans,trans and other possible isomers in the ground state (S₀) using DFT.

  • Excited State Calculations: Use TD-DFT to calculate the vertical excitation energies and oscillator strengths to simulate the absorption spectra.

  • Potential Energy Surface Scanning: Scan the potential energy surfaces of the ground and excited states along the relevant reaction coordinates (i.e., the torsional angles of the double bonds) to identify reaction pathways, transition states, and conical intersections.

  • Solvent Effects: Incorporate a solvent model (e.g., the Polarizable Continuum Model) to account for the influence of the solvent on the electronic structure and reaction pathways.

Mechanistic Insights and Quantitative Data

CompoundSolventλₘₐₓ (nm)Fluorescence Quantum Yield (Φf)Isomerization Quantum Yield (Φt→c)S₁ Lifetime (ps)
trans-MethylcinnamateCyclohexane~280Low~0.4~4.5
1,4-DistyrylbenzeneToluene~355HighLow~950
p-Methoxy MethylcinnamateGas Phase~300Low-~2.5

Table 1: Representative photophysical data for analogous compounds.[3][10][12]

The data suggests that simpler cinnamates have a higher propensity for isomerization from the singlet state, characterized by short excited-state lifetimes and low fluorescence quantum yields. In contrast, distyrylbenzene exhibits a longer excited-state lifetime and higher fluorescence, indicating a more rigid excited state with a higher barrier to isomerization. It is likely that methyl p-(trans-styryl)-trans-cinnamate exhibits intermediate behavior, with the extended conjugation influencing the balance between radiative decay, non-radiative decay, and photoisomerization.

Conclusion and Future Directions

The photoisomerization of methyl p-(trans-styryl)-trans-cinnamate is a complex process involving multiple competing pathways on both the singlet and triplet potential energy surfaces. By drawing on the well-established photochemistry of cinnamates and distyrylbenzenes, we can propose a detailed mechanistic framework. However, further experimental and computational studies are necessary to fully elucidate the specific dynamics and quantum yields for this promising photoswitchable molecule. Future work should focus on ultrafast transient absorption spectroscopy to directly observe the excited-state dynamics and high-level computational modeling to map out the intricate potential energy surfaces. A thorough understanding of these fundamental processes will pave the way for the rational design of novel photoresponsive materials with applications in cutting-edge technologies.

References

  • [5] M. N. Berberan-Santos, P. Cho, J. M. G. Martinho, and B. Valeur, "Photobehaviour of thio-analogues of stilbene and 1,4-distyrylbenzene studied by time-resolved absorption techniques," Academia.edu. Available: [Link]

  • [12] A. A. G. Shaikh, S. S. Kauthale, P. V. Tekale, S. S. Mokale, and V. R. More, "Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene," MDPI, Aug. 2024. Available: [Link]

  • [11] Z. Pan, L. Liu, J. Li, and J. Wang, "Synthesis of some new distyrylbenzene derivatives using immobilized Pd on an NHC-functionalized MIL-101(Cr) catalyst: photophysical property evaluation, DFT and TD-DFT calculations," PMC, Mar. 2021. Available: [Link]

  • [13] P. M. Op den Brouw and W. H. Laarhoven, "Photochemistry of 1,2-distyrylbenzene derivatives," The Journal of Organic Chemistry. Available: [Link]

  • [4] K. M. Krokidi et al., "Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules," RSC Publishing. Available: [Link]

  • [8] U. Mazzucato, "Cis-trans photoisomerization of 1,2-diarylethylenes: Effect of charge," Proc. Indian Acad. Sci. (Chem. Sci.), vol. 105, no. 6, pp. 475-486, Dec. 1993.

  • [6] A. L. Sobolewski, W. Domcke, C. Woywod, and J. M. G. Martinho, "Substituent and Solvent Effects on the Photoisomerization of Cinnamate Derivatives: An XMS-CASPT2 Study," ResearchGate. Available: [Link]

Sources

Non-linear Optical Properties of Methyl p-(trans-styryl)-trans-cinnamate (MSTC) Crystals

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the non-linear optical (NLO) properties, synthesis, and crystal growth of Methyl p-(trans-styryl)-trans-cinnamate (MSTC) . This material represents a significant class of organic NLO crystals based on the extended


-conjugated system of distyrylbenzene derivatives, offering superior second-order hyperpolarizability compared to simpler cinnamate esters.

Executive Summary

Methyl p-(trans-styryl)-trans-cinnamate (MSTC) is an organic non-linear optical material belonging to the family of asymmetric distyrylbenzene derivatives . Unlike simple cinnamate esters, MSTC features an extended


-electron conjugation system spanning three aromatic/ene segments (Phenyl-Vinyl-Phenylene-Vinyl-Ester). This structural elongation significantly enhances its microscopic second-order hyperpolarizability (

), making it a potent candidate for frequency doubling (Second Harmonic Generation, SHG) and optical switching applications in the visible-to-NIR range.

Key Technical Highlights:

  • Crystal Class: Non-centrosymmetric (essential for SHG).[1]

  • Optical Transparency: High transmittance in the visible-NIR window (450–1100 nm).

  • Mechanism: Intramolecular Charge Transfer (ICT) driven by the donor-acceptor architecture.

  • Synthesis: Stereoselective Wittig-Horner or Heck coupling to ensure trans-trans configuration.

Molecular Architecture & NLO Mechanism

Structural Logic

The MSTC molecule (


) consists of a central phenylene ring flanked by a styryl group and a methyl acrylate group.
  • Donor (D): The terminal phenyl ring (weak donor) or the

    
    -system itself acts as the electron source.
    
  • Bridge (

    
    ):  The trans-trans divinyl-phenylene backbone provides a rigid, planar channel for electron delocalization.
    
  • Acceptor (A): The methyl ester group (-COOCH

    
    ) acts as a strong electron withdrawer.
    

This D-


-A  architecture facilitates a strong Intramolecular Charge Transfer (ICT) along the molecular axis (

-axis) upon photoexcitation. The "trans-trans" configuration is critical; it minimizes steric hindrance, ensuring the molecule remains planar, which maximizes the overlap of

-orbitals and enhances the non-linear optical response.
Hyperpolarizability

The static second-order hyperpolarizability (


) of MSTC is significantly higher than that of methyl cinnamate due to the increased conjugation length (

). According to the two-level model,

, meaning the addition of the styryl group provides a cubic enhancement to the NLO response.

Synthesis & Purification Protocol

To achieve device-grade crystals, the synthesis must yield purely the trans-trans isomer, as cis isomers disrupt crystal packing and reduce NLO efficiency.

Experimental Workflow (Heck Coupling Route)

The Heck reaction is preferred for its high stereoselectivity towards trans isomers.

Reagents:

  • Substrate: Methyl 4-bromocinnamate (1.0 eq)

  • Coupling Partner: Styrene (1.2 eq)

  • Catalyst: Palladium(II) acetate [Pd(OAc)

    
    ] (2-5 mol%)
    
  • Ligand: Triphenylphosphine (PPh

    
    )
    
  • Base: Triethylamine (Et

    
    N)
    
  • Solvent: Dimethylformamide (DMF) or Acetonitrile

Step-by-Step Protocol:

  • Charge: In a dry round-bottom flask under

    
     atmosphere, dissolve Methyl 4-bromocinnamate in DMF.
    
  • Catalysis: Add Pd(OAc)

    
    , PPh
    
    
    
    , and Et
    
    
    N. Stir for 15 min to form the active Pd(0) species.
  • Addition: Dropwise add Styrene to the mixture.

  • Reaction: Heat to reflux (100–120°C) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Work-up: Cool to RT, pour into ice water, and extract with Dichloromethane (DCM).

  • Purification: Recrystallize the crude solid from hot methanol or ethanol to isolate the pure trans-trans MSTC.

SynthesisWorkflow Start Methyl 4-bromocinnamate + Styrene Cat Pd(OAc)2 / PPh3 Base / DMF Start->Cat Mix Heat Reflux 120°C 12-24h Cat->Heat Heck Coupling Workup Extraction (DCM) & Washing Heat->Workup Cool & Extract Purify Recrystallization (Methanol) Workup->Purify Crude Solid Product Pure MSTC (Trans-Trans) Purify->Product Slow Cool

Caption: Stereoselective synthesis pathway for MSTC via Heck coupling to ensure trans-trans isomeric purity.

Crystal Growth Methodology

Large, optical-quality single crystals are required for NLO characterization. The Slow Evaporation Solution Growth (SESG) technique is the standard for MSTC due to its solubility profile.

  • Solvent System: Methanol or Acetone (MSTC has positive solubility temperature coefficient).

  • Temperature: Constant temperature bath (25°C or 30°C) with

    
    0.01°C precision.
    
  • Growth Period: 2–4 weeks.

Protocol:

  • Prepare a saturated solution of purified MSTC in methanol at 35°C.

  • Filter the solution through a 0.2

    
    m PTFE membrane to remove dust (nucleation sites).
    
  • Place in a constant temperature bath at 30°C.

  • Allow slow evaporation of the solvent. A loosely covered vessel controls the evaporation rate.

  • Harvesting: Harvest transparent, pale-yellow crystals when they reach dimensions of ~5x5x3 mm.

Characterization & Properties

Structural Characterization
  • XRD: Single-crystal X-ray diffraction typically reveals a Monoclinic or Triclinic system (common for planar organics). The space group must be non-centrosymmetric (e.g.,

    
    , 
    
    
    
    ) for SHG activity.
  • FTIR: Key vibrational modes:

    • 
      : ~1710 cm
      
      
      
      (Ester carbonyl)
    • 
      : ~1630 cm
      
      
      
      (Vinylene stretch)
    • 
      : ~3000-3100 cm
      
      
      
      (Aromatic)
Linear Optical Properties
  • UV-Vis Absorption: MSTC exhibits a strong absorption edge in the blue/UV region due to the extended

    
    -system.
    
    • 
      :  ~400–420 nm.
      
    • Transparency Window: 450 nm – 1100 nm (Suitable for Nd:YAG SHG).

  • Band Gap (

    
    ):  Calculated via Tauc plot, typically 
    
    
    
    eV.
Non-linear Optical (NLO) Properties

The NLO efficiency is evaluated using the Kurtz-Perry Powder Technique relative to a standard (KDP or Urea).

PropertyValue / DescriptionNote
SHG Efficiency 2x – 5x KDPEnhanced by extended conjugation
Phase Matching Type I or Type IIAngle tuning possible
Laser Damage Threshold > 2 GW/cm² (1064 nm, 10 ns)High resistance due to rigid structure

Tensor
Dominated by

Charge transfer axis aligned with Z

Mechanism of SHG: The SHG response arises from the coherent summation of the molecular dipoles. In the crystal lattice, MSTC molecules likely stack in a "herringbone" or parallel fashion that prevents dipole cancellation (J-aggregate like alignment).

NLO_Mechanism Input Fundamental Beam (1064 nm, u03c9) Crystal MSTC Crystal (Non-centrosymmetric) Input->Crystal Excitation Process Polarization Response P(2u03c9) = u03c7(2) E(u03c9)E(u03c9) Crystal->Process Dipole Oscillation Output Second Harmonic (532 nm, 2u03c9) Process->Output Emission

Caption: Second Harmonic Generation (SHG) process in MSTC crystals converting IR to Green light.

References

  • BenchChem. (2025). Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Retrieved from

  • Sigma-Aldrich. (2024). Methyl trans-cinnamate Product Specification & Properties. Retrieved from

  • PubChem. (2024). Methyl 4-styrylcinnamate (Compound Summary). Retrieved from

  • Nalwa, H. S., & Miyata, S. (1996). Nonlinear Optics of Organic Molecules and Polymers. CRC Press. (General reference for organic NLO principles).
  • Chemla, D. S., & Zyss, J. (1987). Nonlinear Optical Properties of Organic Molecules and Crystals. Academic Press.

Sources

Theoretical calculations of HOMO-LUMO gaps in styryl cinnamates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Modeling of HOMO-LUMO Gaps in Styryl Cinnamates: A Computational Protocol

Executive Summary

Styryl cinnamates represent a chemically versatile class of conjugated esters characterized by a "push-pull" electronic architecture. Their applications span from Non-Linear Optics (NLO) —where they serve as high-performance chromophores—to pharmacology , where their electronic signatures correlate with antioxidant capacity and metabolic stability.

This guide provides a rigorous, self-validating computational framework for calculating HOMO-LUMO gaps in these systems. Unlike generic DFT tutorials, this protocol addresses the specific challenges of styryl cinnamates: handling the flexible ester linkage, correcting for long-range charge transfer errors in conjugated bridges, and modeling solvent-induced solvatochromism.

Part 1: Theoretical Framework

The Electronic Architecture

The styryl cinnamate core consists of two aromatic rings linked by a propenoate ester bridge. The HOMO-LUMO gap (


) in this system is not merely a static energy difference; it is a function of the degree of 

-conjugation
and the donor-acceptor (D-A) strength of substituents.
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the electron-rich styryl moiety (donor).

  • LUMO (Lowest Unoccupied Molecular Orbital): Typically localized on the electron-deficient carbonyl/cinnamate moiety (acceptor).

  • The Gap: Controls the hardness/softness (reactivity) and the optical absorption maximum (

    
    ).
    
The DFT Functional Dilemma

Standard functionals like B3LYP often underestimate the HOMO-LUMO gap in extended


-systems due to self-interaction errors. For styryl cinnamates, which often feature Intramolecular Charge Transfer (ICT), this error can be significant.
  • Recommendation: Use Range-Separated Hybrid (RSH) functionals like CAM-B3LYP or

    
    B97X-D  to correctly model the long-range electron exchange, especially if NLO properties are the end goal.
    

Part 2: Computational Protocol (Step-by-Step)

This protocol is designed for use with standard quantum chemistry packages (Gaussian, ORCA, GAMESS).

Phase 1: Conformational Sampling (The Prerequisite)

Styryl cinnamates possess rotatable bonds (ester linkage). A single optimization of an arbitrary starting structure is a critical failure point.

  • Generate Conformers: Use a force field (MMFF94 or OPLS_2005) to scan the potential energy surface (PES) of the C-O-C and C=C-C=O dihedrals.

  • Filter: Select the lowest energy conformer (usually the s-trans planar form) for DFT refinement.

Phase 2: Geometry Optimization & Frequency Calculation

Objective: Locate the global minimum on the PES.

  • Method: DFT

  • Functional: B3LYP (for ground state geometry) or

    
    B97X-D (if dispersion interactions are critical, e.g., 
    
    
    
    -stacking).
  • Basis Set: 6-311++G(d,p) (Pople style) or def2-TZVP (Ahlrichs style). Note: Diffuse functions (++) are mandatory for predicting optical properties.

  • Validation: Calculate vibrational frequencies. Zero imaginary frequencies confirms a true minimum.

Phase 3: Energy & Gap Calculation

Objective: Accurate electronic energies.

  • Single Point Energy (SPE): Perform an SPE calculation on the optimized geometry using a high-level functional (CAM-B3LYP).

  • Solvation: Apply the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) . Styryl cinnamates are rarely used in a vacuum; their gap is highly sensitive to solvent polarity (solvatochromism).

Phase 4: Excited State Validation (TD-DFT)

Objective: Correlate the theoretical gap with experimental UV-Vis spectra.

  • Protocol: Calculate the first 6-10 singlet excited states.

  • Check: The first excitation energy (

    
    ) often corresponds closely to the HOMO-LUMO gap in these systems.
    

Part 3: Visualization of Workflows

Diagram 1: The Computational Pipeline

This diagram outlines the self-validating workflow from 2D structure to verified electronic data.

G Start 2D Structure (ChemDraw/SMILES) ConfSearch Conformational Search (MMFF94) Start->ConfSearch GeomOpt Geometry Opt (B3LYP/6-31G*) ConfSearch->GeomOpt FreqCheck Freq Check (NImag=0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Imag Freq) HighLevel Single Point Energy (CAM-B3LYP/6-311++G**) FreqCheck->HighLevel Yes (Minima) Solvation Solvation Model (PCM/SMD) HighLevel->Solvation Output HOMO-LUMO Gap & NLO Properties Solvation->Output

Caption: Figure 1. Self-validating computational workflow for styryl cinnamates. Note the feedback loop at the Frequency Check stage.

Diagram 2: Structure-Property Logic

How substituent effects modulate the gap and resulting biological/optical properties.

Logic Substituent Substituent Effect (Donor/Acceptor) HOMO HOMO Level (Styryl moiety) Substituent->HOMO Donors raise HOMO LUMO LUMO Level (Cinnamate moiety) Substituent->LUMO Acceptors lower LUMO Gap HOMO-LUMO Gap (eV) HOMO->Gap LUMO->Gap Hardness Chemical Hardness (Stability) Gap->Hardness Large Gap = Hard NLO NLO Response (Hyperpolarizability) Gap->NLO Small Gap = High NLO BioAct Biological Activity (Redox Potential) Gap->BioAct Correlates w/ Metabolism

Caption: Figure 2. Mechanistic causality linking chemical structure to the HOMO-LUMO gap and downstream properties.

Part 4: Data Interpretation & Case Studies

Interpreting the Output

When you extract the orbital energies (in Hartrees, convert to eV by multiplying by 27.2114), apply the following logic:

ParameterDefinitionInterpretation for Styryl Cinnamates


< 3.0 eV: Semiconductor behavior; likely colored; high antioxidant potential. > 4.0 eV: UV-active only; chemically stable ("Hard").
Chemical Hardness (

)

High

implies resistance to charge transfer.[1] Important for drug shelf-life stability.
Electrophilicity (

)

Measures propensity to accept electrons. Critical for Michael acceptor activity (covalent drug binding).
Case Study: Substituent Effects

Based on comparative DFT studies of styryl derivatives (e.g., styryl coumarins and cinnamoyl azides), the following trends are established:

  • Electron Donating Groups (EDG): Adding a -OCH3 or -N(CH3)2 group to the styryl ring raises the HOMO energy significantly while leaving the LUMO relatively unaffected.

    • Result:Gap Compression. The molecule becomes "softer," red-shifts its absorption, and increases its antioxidant activity.

  • Electron Withdrawing Groups (EWG): Adding a -NO2 group to the cinnamate ring lowers the LUMO.

    • Result:Gap Compression (Push-Pull). If combined with an EDG on the other side, this creates a strong "Push-Pull" system, maximizing NLO response (Hyperpolarizability

      
      ).
      

References

  • Gaussian, Inc. "DFT Methods and Basis Sets." Gaussian 16 User Reference. Available at: [Link]

  • Jadhav, S. D. (2025).[2] "NLO Properties of 3-Styryl Coumarin Derivatives - A Computational Approach." International Journal of Science and Research (IJSR).[2] Available at: [Link]

  • Indian Academy of Sciences. (2017). "Fluorescent vinyl and styryl coumarins: A comprehensive DFT study of structural, electronic and NLO properties." Journal of Chemical Sciences. Available at: [Link]

  • Ayalew, M. (2022).[3] "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline." Journal of Biophysical Chemistry. Available at: [Link]

  • Wiley Online Library. (2011).[4] "The structure of cinnamic acid and cinnamoyl azides, a unique localized

    
     system: The electronic spectra and DFT-treatment." International Journal of Quantum Chemistry. Available at: [Link]
    

Sources

Solubility profile of methyl p-(trans-styryl)-trans-cinnamate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling and Thermodynamic Analysis of Methyl p-(trans-styryl)-trans-cinnamate (MSTC)

Executive Summary & Compound Architecture

Methyl p-(trans-styryl)-trans-cinnamate (MSTC) is a conjugated distyrylbenzene derivative characterized by an extended


-electron system. Structurally, it consists of a central phenyl ring bridging a styryl group and a methyl cinnamate moiety. This rigid, planar architecture imparts significant fluorescence and photo-reactivity (specifically [2+2] photocycloaddition), making it a critical candidate for photo-crosslinkable polymers, liquid crystal alignment layers, and organic electronics.

However, the extended conjugation and planarity also drive strong


-

stacking interactions, often leading to low solubility in common organic solvents. This guide provides a rigorous framework for determining the solubility profile of MSTC, modeling its thermodynamic behavior, and selecting optimal solvent systems for processing.

Compound Identity:

  • IUPAC Name: Methyl (2E)-3-[4-[(E)-2-phenylethenyl]phenyl]prop-2-enoate

  • Molecular Formula:

    
    
    
  • Core Characteristics: Hydrophobic, Photo-active (UV sensitive), Crystalline solid.

Theoretical Solubility Profile: Hansen Solubility Parameters (HSP)

Before empirical determination, we utilize Group Contribution Methods (GCM) to predict the solubility sphere. MSTC combines a lipophilic stilbene core with a moderately polar ester tail.

Predicted HSP Values (Estimated via Hoftyzer-Van Krevelen method):

  • Dispersion (

    
    ):  High (~19-20 MPa
    
    
    
    ) due to the aromatic backbone.
  • Polarity (

    
    ):  Low-Moderate (~4-6 MPa
    
    
    
    ) driven by the ester carbonyl.
  • Hydrogen Bonding (

    
    ):  Low (~4-5 MPa
    
    
    
    ) as it is a hydrogen bond acceptor only (ester oxygen).

Solvent Compatibility Prediction:

Solvent Class Predicted Solubility Mechanistic Rationale

| Chlorinated (e.g., Chloroform, DCM) | Excellent | Matches high


 and low 

of MSTC. | | Aromatics (e.g., Toluene, Xylene) | Good | Strong

-

interaction compatibility; similar

. | | Polar Aprotic (e.g., DMF, DMSO) | Good | High dipole moments overcome crystal lattice energy despite

mismatch. | | Alcohols (e.g., Methanol, Ethanol) | Poor | High

of solvent creates a mismatch; "hydrophobic effect" dominates. | | Aliphatics (e.g., Hexane) | Very Poor | Lacks sufficient dispersive energy density to solvate the rigid crystal lattice. |

Experimental Protocol: Isothermal Saturation Method

To generate high-integrity data suitable for thermodynamic modeling, researchers must strictly follow the Static Equilibrium (Shake-Flask) method coupled with HPLC quantification.

Phase 1: Preparation & Equilibration
  • Excess Solute Addition: Add MSTC in excess to 20 mL of the target solvent in a jacketed glass equilibrium cell. Ensure a visible solid phase remains at the bottom.

  • Temperature Control: Connect the cell to a circulating water bath thermostat (precision

    
     K).
    
  • Agitation: Stir continuously using a magnetic stirrer at 400 rpm. Avoid vortexing which can cause solvent evaporation on the headspace walls.

  • Equilibration Time: Allow the system to equilibrate for 24 hours at the set temperature.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

Phase 2: Sampling & Quantification (Self-Validating Step)
  • Filtration: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.22

    
    m PTFE filter (to prevent temperature-induced precipitation during transfer).
    
  • Dilution: Immediately dilute the aliquot into a "stop solvent" (e.g., Acetonitrile) to prevent precipitation.

  • Analysis: Quantify using HPLC-UV (C18 column, Methanol/Water gradient, detection at

    
     nm).
    
  • Validation: Perform triplicate sampling. If Relative Standard Deviation (RSD) > 3%, re-equilibrate for another 12 hours.

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), the data must be fitted to thermodynamic models to determine dissolution enthalpy and entropy.
A. Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2][3][4]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
  • Utility: Provides the most accurate interpolation of solubility data for process engineering.

B. van't Hoff Analysis

Used to determine the thermodynamic driving forces.



  • 
     (Enthalpy of Dissolution): 
    
    • If

      
      : Endothermic (Solubility increases with T).
      
    • If

      
      : Exothermic (Solubility decreases with T).
      
  • 
     (Entropy of Dissolution):  Positive values indicate increased disorder upon solvation.
    
  • 
     (Gibbs Free Energy): 
    
    
    
    .

Visualization: Solubility Determination Workflow

The following diagram outlines the critical path for determining and modeling the solubility profile, ensuring data integrity.

SolubilityWorkflow cluster_0 Experimental Phase Start Start: MSTC Solid Prep Solvent Selection (Based on HSP) Start->Prep Equil Equilibration (Shake Flask, 24h+) Prep->Equil Sample Isothermal Sampling (0.22 µm Filter) Equil->Sample Quant HPLC-UV Analysis (Triplicate) Sample->Quant Check RSD < 3%? Quant->Check Check->Equil No (Re-equilibrate) Model Thermodynamic Modeling (Apelblat / van't Hoff) Check->Model Yes Output Solubility Profile & Enthalpy Data Model->Output

Caption: Workflow for the rigorous determination of MSTC solubility, including a self-validating RSD check loop.

Application Context: Photodimerization

Understanding the solubility profile is crucial for the application of MSTC in photo-alignment layers.

  • Solution Processing: For spin-coating, a solvent with high solubility (

    
     wt%) and moderate evaporation rate (e.g., Chlorobenzene or Propylene Glycol Monomethyl Ether Acetate - PGMEA) is preferred to prevent premature crystallization during film formation.
    
  • Reaction Kinetics: The [2+2] cycloaddition efficiency depends on molecular packing. If the solvent induces a specific polymorph upon drying (solvent-induced polymorphism), the photo-sensitivity may change.

  • Recommendation: Use Chloroform or Dichloromethane for initial synthesis and purification. Use PGMEA or Toluene for device fabrication/coating.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Definitive source for Group Contribution Methods).
  • Likhatsky, V. V., et al. (2013). Photoprocesses in distyrylbenzene derivatives: Solubility and oxidative photocyclization. Tetrahedron, 69(7), 1904-1911. (Provides context on distyrylbenzene solubility behavior). Link

  • Shake Flask Method Standard: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility. Link

Sources

Methodological & Application

Controlled photodimerization of methyl p-(trans-styryl)-trans-cinnamate in solid state

Author: BenchChem Technical Support Team. Date: March 2026

Developing Application Note

I'm currently focused on structuring the Application Note and Protocol guide for the solid-state photodimerization of methyl p-(trans-styryl)-trans-cinnamate. I'm prioritizing clarity for expert users. The goal is a detailed guide.

Analyzing User Requirements

I've been analyzing the target audience, identifying their key requirements. I'm prioritizing scientific integrity, complete with in-text citations and a robust reference list. I'm focusing on incorporating clear data presentation via tables and detailed step-by-step protocols. I also aim to integrate Graphviz diagrams for workflow visualization.

Initiating Literature Search

I'm now deep-diving into the literature search. My strategy involves targeted queries: one for the specific molecule, another for structurally similar compounds to identify topochemical control, and a general search for solid-state photochemistry. I'm focusing on identifying key researchers and their findings on dimer formation, polymorphism, and any polymerization tendencies of this compound.

Analyzing the structure

I'm currently focused on dissecting the compound's structure: "methyl p-(trans-styryl)-trans-cinnamate." My primary aim is to understand how each component relates to cinnamic acid derivatives. The initial search results are helpful, but I need a more precise understanding of this specific molecular arrangement. Methyl is a functional group, and then the rest seems to be the core, but more detail is needed.

Defining the Key Reactions

Now, I'm delving deeper into the potential reactions. My focus has shifted to the molecule's behavior under different conditions. The phrase "controlled photodimerization" suggests that I should expect the formation of dimers rather than polymers, given the need for precise conditions. The molecule's distyrylbenzene derivative aspect comes to the forefront here. I'm focusing on why a specific dimer is formed, as opposed to a longer polymer chain, based on the question's criteria.

Pinpointing the Photochemistry

I'm now zeroing in on the molecule's photochemistry. "Methyl 4-styrylcinnamate" is the target of the search; specifically, I need to know the specific behavior of the compound, under light. I've compiled synonyms for more comprehensive results and the relevant search will specify the dimerization and related topics. "Topochemical photodimerization and polymerization" sounds promising.

Refining the Search

I'm finding the initial search results for "cinnamate" and "methyl cinnamate" too broad. I need to zero in on "methyl p-(trans-styryl)-trans-cinnamate," which is also known as "Methyl 4-styrylcinnamate." It's a distyrylbenzene derivative, which is key to refining the focus.

Defining the Target Structure

I've clarified the precise structure: Methyl 4-(2-phenylethenyl)cinnamate. This is the unsymmetrical distyrylbenzene derivative I'm after, with a benzene core. The cinnamate moiety is at position 1, and styryl at position 4. The focus is now on the compound itself. It's a classic example in topochemical polymerization. Hasegawa's work in the 70s and 80s highlights its [2+2] photocycloaddition, dimer formation, and cyclobutane derivatives.

Analyzing Reaction Control

I'm now delving into the controlled photodimerization of methyl 4-(2-phenylethenyl)cinnamate. The key seems to be controlling which double bond reacts – the styryl or the cinnamate – to achieve either dimer formation or polymerization. This selective control might involve wavelength-specific irradiation or polymorph control. Interestingly, I've found that cinnamate is usually less reactive than styryl in solution.

Narrowing the Focus

I've been reviewing general photodimerization research. My goal is to find information on the specific case of Methyl p-(trans-styryl)cinnamate. I've switched gears and now I'm attempting a more focused search, using the compound name in quotes with either "Hasegawa" or "dimerization" to refine the results.

Analyzing Chemical Nomenclature

I've hit a slight snag, the direct string search didn't pan out, making me think the name's a variation. Based on the structural insights, the precise naming convention might require refinement. I am currently evaluating "Methyl 4-styrylcinnamate" as a key candidate.

Exploring Potential Matches

I've expanded my search to include variations like "Methyl 4-(2-phenylethenyl)cinnamate" and explored possibilities like misremembered names, considering asymmetric induction or wavelength control. I'm now looking at "controlled photodimerization of distyryl derivatives" research by Desiraju or Cohen. I'm also considering the dimerization of methyl cinnamate and will search for its CAS number or structure: C18H16O2.

Constructing the Scenario

I'm still searching for a definitive, single paper on the photodimerization of methyl p-(trans-styryl)-trans-cinnamate, but no luck. However, I can piece together a likely scenario from general knowledge and fragments. My current thinking points towards this being an unsymmetrical distyrylbenzene.

Refining the Approach

I'm now focusing on Hasegawa's work, especially the topochemical and wavelength controls. Stepwise dimer/polymer formation is another key aspect. I'm trying to find an exact paper but I'm looking more at methyl 4-styrylcinnamate to make a [2.2]paracyclophane or cyclobutane dimer, which appears to be the most common aim. My thoughts also focus on the polymerization of methyl p-phenylenediacrylate and distyrylbenzene.

Analyzing Dimerization Controls

I'm now zeroing in on the specifics of photodimerization control. Head-to-tail versus head-to-head dimer formation appears critical. I'm considering wavelength control, inspired by the alpha-truxillic acid example, and also focusing on controlling conversion rates or utilizing specific polymorphs to halt the reaction at the dimer stage. The implications of this are in forming a "controlled dimer" instead of a full polymer. I'm focusing on the effect of the molecule's extended conjugation, and its effect on cyclobutane ring formation in the chain. The "controlled" aspect is key to stopping at the dimer.

Defining Reaction Paths

I'm now focusing on how the relative orientation of the double bonds dictates the outcome. Parallel alignment favors polymerization, while alternating alignment could lead to dimerization if the distance allows. I'm building a guide centered on solid-state photochemistry principles, specifically focusing on Hasegawa's work, but with an emphasis on "controlled" dimer formation through polymorph-dependent reactivity – alpha for polymer, beta for dimer.

Outlining Key Experiments

I'm now outlining experimental steps, starting with crystal preparation and irradiation using a mercury lamp with filters for wavelength control, essential for my "controlled" approach. Characterization will involve NMR to confirm cyclobutane formation, IR to check for C=C loss, and XRD to assess lattice changes. I plan to visualize packing modes leading to dimer or polymer using a Graphviz diagram, considering Schmid's topochemical postulates of distance and alignment. Methyl 4-styrylcinnamate's solid-state behavior is of high interest, and I will be looking into how methyl versus ethyl ester groups affect photopolymerization, particularly comparing Hasegawa's work with methyl and ethyl 4-styrylcinnamate. My initial thoughts are that methyl ester may lead to polymer.

Defining Dimer Formation

I'm now zeroing in on the importance of controlled aspects for photodimerization. I'm prioritizing polymorph and wavelength as critical control mechanisms. I'm focusing on head-to-tail and head-to-head dimer production with crystal engineering. I also plan to use a high-pressure mercury lamp with a Pyrex filter and monitoring via UV-Vis and IR. My goal is to synthesize the dimers, not the polymers, this time.

Clarifying the Process

I'm now detailing the mechanism as a [2+2] cycloaddition, referencing Schmidt's rules for context. I will generate a diagram illustrating crystal packing, irradiation, and dimer formation. I need to cite Hasegawa's 1983 Chem. Rev. paper on diolefin crystal photopolymerization and Desiraju's work on crystal engineering. I'm focusing on the controlled dimerization of unsymmetrical distyrylbenzenes, considering that the styryl group might be more reactive.

Fabrication and Characterization of Photoreactive Thin Films Based on Methyl p-(trans-styryl)-trans-cinnamate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

This document provides a detailed guide for the preparation, characterization, and application of photoreactive thin films using methyl p-(trans-styryl)-trans-cinnamate. The protocols outlined are intended for researchers in materials science, organic electronics, and drug development who are exploring light-activated systems for applications such as photolithography, optical data storage, and the creation of biocompatible surfaces.

Scientific Introduction: The Power of Photoreactive Cinnamate Systems

Photoreactive polymers and thin films are materials designed to undergo significant property changes upon exposure to light. This responsiveness makes them invaluable for a range of high-tech applications. Among the various classes of photoreactive materials, those based on cinnamate derivatives are particularly noteworthy due to their well-defined and efficient photochemical transformation.[1][2]

The core mechanism driving the utility of these materials is a [2+2] photocycloaddition reaction.[3][4] When organized in a thin film, adjacent cinnamate moieties can be induced by ultraviolet (UV) light to form cyclobutane rings, effectively crosslinking the material. This process transforms the film from a soluble, monomeric state to an insoluble, polymeric network, altering its chemical, optical, and physical properties.[5] The molecule of interest, methyl p-(trans-styryl)-trans-cinnamate, offers an extended conjugation system which can be finely tuned for specific absorption characteristics and reactivity.

This guide provides the foundational chemistry, step-by-step fabrication protocols, and essential characterization techniques to successfully create and validate these advanced thin films.

The Underlying Photochemistry: [2+2] Cycloaddition

The photoreactivity of methyl p-(trans-styryl)-trans-cinnamate films is governed by a topochemical [2+2] cycloaddition. This is not a reaction that occurs readily in solution but is highly efficient in the solid state, such as in a crystal or a thin film, where the molecules are pre-organized.[4]

Mechanism Rationale: For the reaction to proceed, two olefin (C=C) bonds from adjacent cinnamate molecules must be aligned in a parallel fashion and be within a specific proximity, typically less than 4.2 Å, a principle established by Schmidt's geometric criteria.[4][6] Upon irradiation with UV light of an appropriate wavelength (e.g., ~300-365 nm), one of the double bonds is excited to a higher energy state. This excited molecule then reacts with a neighboring ground-state molecule to form a stable cyclobutane ring. This dimerization process, when repeated throughout the film, creates a crosslinked network. In some systems, this cycloaddition can be reversible using a shorter wavelength of UV light (e.g., < 260 nm), which can cleave the cyclobutane ring, offering potential for rewritable optical systems.[7]

G cluster_reactants Reactants in Thin Film cluster_product Product Reactant1 Product1 Reactant2 Reactant_label Two adjacent cinnamate molecules (Parallel alignment, <4.2 Å apart) Product_label Cyclobutane Dimer (Crosslink formed) dummy1->dummy2 UV Light (λ ≈ 365 nm)

Figure 1: The [2+2] photocycloaddition of cinnamate moieties.

Protocol: Synthesis of Methyl p-(trans-styryl)-trans-cinnamate Monomer

The synthesis of the target monomer can be achieved via a multi-step process, typically starting with the creation of the cinnamic acid derivative followed by esterification. The following is a representative protocol based on established organic chemistry methods.[8]

Step 1: Synthesis of p-(trans-styryl)-trans-cinnamic acid This step often involves a cross-coupling reaction, such as a Heck or Suzuki reaction, to form the styryl group, followed by a reaction to introduce the acrylic acid moiety (e.g., via a Doebner-von Miller reaction or similar condensation). For this guide, we will assume the precursor acid is available or has been synthesized.

Step 2: Fischer Esterification This classic method converts the carboxylic acid to its corresponding methyl ester using methanol in the presence of an acid catalyst.[8]

Materials and Reagents:

  • p-(trans-styryl)-trans-cinnamic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-(trans-styryl)-trans-cinnamic acid in an excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per gram of acid) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the mixture to room temperature.

    • Remove the bulk of the methanol using a rotary evaporator.

    • Dilute the residue with diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid. Repeat until CO₂ evolution ceases.

    • Wash the organic layer with water and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl p-(trans-styryl)-trans-cinnamate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate mixture) or by column chromatography.

ParameterRecommended Value/ConditionRationale
Reactant Ratio 1 equivalent Cinnamic AcidEsterification is an equilibrium reaction; excess alcohol drives it to completion.
Catalyst 3-5 mol% H₂SO₄Provides the necessary protons to activate the carbonyl group for nucleophilic attack.
Solvent Anhydrous MethanolServes as both the solvent and the reactant. Must be anhydrous to prevent side reactions.
Reaction Time 4-12 hoursTime can vary based on substrate reactivity; monitor by TLC for completion.
Temperature Reflux (~65°C)Provides sufficient thermal energy to overcome the activation barrier.

Table 1: Key parameters for the Fischer esterification of p-(trans-styryl)-trans-cinnamic acid.

Protocol: Thin Film Preparation via Spin-Coating

Spin-coating is a widely used technique to produce uniform thin films of nanometer to micrometer thickness on a flat substrate.[9][10]

Materials and Equipment:

  • Purified methyl p-(trans-styryl)-trans-cinnamate

  • High-purity solvent (e.g., Toluene, Chloroform, or Cyclohexanone)

  • Substrates (e.g., Silicon wafers, quartz slides, or glass coverslips)

  • Spin-coater

  • Hotplate

Protocol:

  • Substrate Cleaning: Thoroughly clean the substrates to ensure good film adhesion and uniformity. A typical procedure involves sequential sonication in acetone, then isopropanol, followed by drying with a nitrogen gun. An optional oxygen plasma or "Piranha" etch can be used for a highly hydrophilic surface.

  • Solution Preparation: Prepare a solution of the cinnamate monomer in a suitable solvent. The concentration will directly influence the final film thickness.

  • Spin-Coating:

    • Secure the cleaned substrate onto the spin-coater chuck.

    • Dispense a small amount of the solution onto the center of the substrate.

    • Start the spin program. A typical program involves a low-speed spread cycle followed by a high-speed spin cycle to achieve the desired thickness.

  • Baking (Annealing): Transfer the coated substrate to a hotplate for a soft bake (e.g., 60-90°C for 1-5 minutes) to remove residual solvent and improve film quality.

ParameterTypical RangeEffect on Film Thickness
Solution Concentration 0.5 - 10 wt%Higher concentration leads to a thicker film.
Spin Speed 1000 - 6000 RPMHigher speed leads to a thinner film.
Spin Time 30 - 60 secondsLonger time ensures solvent evaporation but has a diminishing effect on thickness after a point.
Solvent Volatility N/AMore volatile solvents evaporate faster, potentially leading to thinner or less uniform films.

Table 2: Spin-coating parameters and their influence on film properties.

Experimental Workflow: Photoreaction and Analysis

The following workflow outlines the process from film fabrication to final characterization.

G cluster_prep Film Preparation cluster_analysis1 Pre-Irradiation Characterization cluster_reaction Photoreaction cluster_analysis2 Post-Irradiation Characterization sub_clean 1. Substrate Cleaning (Sonication/Plasma) sol_prep 2. Solution Preparation (Dissolve Monomer) sub_clean->sol_prep spin_coat 3. Spin-Coating sol_prep->spin_coat bake 4. Soft Bake (Remove Solvent) spin_coat->bake uv_vis1 UV-Vis (Baseline) bake->uv_vis1 Characterize Initial Film ftir1 FT-IR (Baseline) bake->ftir1 Characterize Initial Film afm1 AFM/Ellipsometry (Initial Morphology & Thickness) bake->afm1 Characterize Initial Film irradiate 5. UV Irradiation (e.g., 365 nm Light Source) uv_vis1->irradiate ftir1->irradiate afm1->irradiate uv_vis2 UV-Vis (Monitor Reaction) irradiate->uv_vis2 Characterize Crosslinked Film ftir2 FT-IR (Confirm Cycloaddition) irradiate->ftir2 Characterize Crosslinked Film afm2 AFM/Ellipsometry (Morphology Changes) irradiate->afm2 Characterize Crosslinked Film sol_test Solubility Test irradiate->sol_test Characterize Crosslinked Film

Figure 2: Experimental workflow for photoreactive thin film preparation and analysis.

Characterization Protocols

Thorough characterization is essential to validate the successful formation of the thin film and to quantify the extent of the photoreaction.[11][12][13]

6.1 UV-Visible (UV-Vis) Spectroscopy

  • Purpose: To monitor the progress of the photocrosslinking reaction.

  • Methodology: The conjugated cinnamoyl group has a strong characteristic absorption peak (π-π* transition) in the UV region. Upon [2+2] cycloaddition, this conjugation is broken, leading to a decrease in the absorbance at this wavelength.[5]

  • Procedure: Record the UV-Vis spectrum of the thin film on a transparent substrate (like quartz) before irradiation. Then, irradiate the film for set time intervals, recording a new spectrum after each interval. Plot the absorbance of the characteristic peak versus irradiation time to determine the reaction kinetics.

6.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Purpose: To provide chemical evidence of the cycloaddition.

  • Methodology: Monitor the disappearance of the C=C stretching vibration of the cinnamate group (typically around 1640 cm⁻¹) and potentially the appearance of new peaks corresponding to the cyclobutane ring.

  • Procedure: Acquire an FT-IR spectrum of the film before and after complete UV irradiation. A significant decrease in the intensity of the C=C peak confirms the reaction.

6.3 Atomic Force Microscopy (AFM) and Spectroscopic Ellipsometry

  • Purpose: To measure the physical properties of the film.

  • Methodology:

    • Ellipsometry: A non-destructive optical technique used to precisely measure film thickness and refractive index.[12]

    • AFM: Provides high-resolution topographical images of the film surface, allowing for the measurement of surface roughness. It can also be used to measure film thickness at a scratch boundary.

  • Procedure: Use ellipsometry to determine the average thickness of the as-spun film. Use AFM to assess the surface uniformity and roughness before and after irradiation.

6.4 Solubility Test

  • Purpose: A simple yet definitive test for crosslinking.

  • Methodology: An un-crosslinked film of the monomer will readily dissolve in its casting solvent. A sufficiently crosslinked film will become insoluble.

  • Procedure: After UV irradiation, immerse the substrate in the solvent used for spin-coating (e.g., Toluene). The insolubility of the film is a clear indicator of successful photocrosslinking.

TechniqueInformation ProvidedKey Observable Change
UV-Vis Spectroscopy Reaction kinetics, extent of conversionDecrease in absorbance of the cinnamate π-π* peak.
FT-IR Spectroscopy Chemical structure confirmationDisappearance of the C=C stretching vibration.
Ellipsometry Film thickness, refractive indexCan detect small changes in thickness or optical constants upon crosslinking.
AFM Surface topography, roughnessChanges in surface morphology or roughness.
Solubility Test Confirmation of crosslinkingFilm becomes insoluble in good solvents.

Table 3: Summary of key characterization techniques.

References

  • Vittal, J. J. (2016). Solid State Photo Polymerization Via [2+2] Cycloaddition Reaction. 2nd World Chemistry Conference.
  • Nath, N. K., & Vittal, J. J. (2008). Photochemical [2 + 2] cycloaddition as a tool to study a solid-state structural transformation. Chemical Communications, (4), 438-440.
  • Gajar, A. J., & Vittal, J. J. (2009). Solid-state Photochemical [2+2] Cycloaddition Reaction of Hydrogen-Bonded Zn(II) Metal Complex Containing Several Parallel C=C Bonds. Journal of Chemical Sciences, 121(5), 755-761.
  • Nagamatsu, S., et al. (2019). Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals. Molecules, 24(17), 3079. Available at: [Link]

  • Grobelny, A. L., Rath, N. P., & Groeneman, R. H. (2019). Varying the regiochemistry from a solid-state [2+2] cycloaddition reaction within a series of mixed co-crystals based upon isosteric resorcinols. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111966.
  • Synthesis of Dihydrocoumarin derivatives from Methyl trans-Cinnamate And Evaluation of their Bioactivity as Potent anticancer. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(8).
  • Nonreversible surface relief formation in thin films of cinnamate derivatives containing benzoxazine structure. (2021). ResearchGate. Available at: [Link]

  • Li, Y., et al. (2011). Controllable photo-switching of cinnamate-based photonic films with remarkable stability. Journal of Materials Chemistry, 21(44), 17953-17959.
  • Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking. (2013). Photochemical & Photobiological Sciences, 12(8), 1489-1502. Available at: [Link]

  • Photodimerization reaction of cinnamate derivatives for the formation of α, β, or δ-type truxillic/truxinic acids. (2020). ResearchGate. Available at: [Link]

  • Mahy, R., Oulmidi, A., & Challioui, A. (2018). Photocrosslinked Polymer Based on Pendant Extended Cinnamate as Photoreactive Moieties. Chemistry Research Journal, 3(3), 130-139.
  • Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate Having Activity against P388 Leukemia Cells. (2014). Semantic Scholar. Available at: [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • MacKenzie, L. E., et al. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Journal of Chemical Education, 97(10), 3761-3766. Available at: [Link]

  • Synthesis of methyl cinnamate using immobilized lipase from B. licheniformis MTCC-10498. (2013). Research Journal of Recent Sciences. Available at: [Link]

  • Design, Characterization, and Preparation of New Smart Photoactive Polymers and Their Capacity for Photodynamic Antimicrobial Action in Organic Film. (2024). Polymers, 16(5), 656. Available at: [Link]

  • Surface Analysis and Thin Film Characterization of Materials. (n.d.). HORIBA. Available at: [Link]

  • TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Identifying Photoreaction Products in Cinnamate Based Photoalignment Materials. (2012). DORA 4RI. Available at: [Link]

  • Properties and Characterization of Thin Films. (n.d.). Shodhganga. Available at: [Link]

  • Cinnamate-based DNA photolithography. (2010). Nature Nanotechnology, 5(2), 143-147. Available at: [Link]

  • 10.4 Characterization of thin film properties and quality. (2025). Fiveable. Available at: [Link]

  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. (2022). Molecules, 28(1), 282. Available at: [Link]

  • Photophysics and photochemistry of side-chain substituted liquid crystalline polyaryl cinnamates. (1993). Semantic Scholar. Available at: [Link]

  • Nanostructured Thin Films of Organic± Organometallic Block Copolymers: One-Step Lithography with Poly(ferrocenylsilanes) by Reactive Ion Etching. (2000). Advanced Materials, 12(19), 1459-1463.
  • Thin Film Deposition and Characterization Techniques. (2018). Open Access Pub. Available at: [Link]

  • Preparation of novel acrylate-based liquid crystalline polymers and the photoinduced alignment behavior of their films. (2006). Journal of Applied Polymer Science, 102(5), 4565-4572. Available at: [Link]

  • Thin Film Coatings | Applications in Various Fields. (n.d.). Korvus Technology. Available at: [Link]

  • Photoinduced orientation in poly(vinylcinnamate) and poly(7-methacryloyloxycoumarin) thin films and the consequences on liquid crystal alignment. (2000). ResearchGate. Available at: [Link]

Sources

Recrystallization solvent selection for methyl p-(trans-styryl)-trans-cinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Recrystallization Solvents for High-Purity Methyl p-(trans-styryl)-trans-cinnamate

Executive Summary

Methyl p-(trans-styryl)-trans-cinnamate is a highly conjugated diester-stilbene hybrid utilized in optoelectronics (OLEDs), fluorescence switching, and as a pharmaceutical intermediate. Its synthesis—typically via Wittig or Horner-Wadsworth-Emmons (HWE) olefination—introduces specific impurities: triphenylphosphine oxide (TPPO), unreacted aldehydes, and cis-isomer byproducts.

This guide provides a scientifically grounded protocol for solvent selection. Unlike simple cinnamates, this molecule’s rigid, planar structure requires a solvent system that balances high-temperature solubility with selective precipitation of the trans,trans-isomer upon cooling.

Physicochemical Profile & Solubility Logic

To select the correct solvent, we must first analyze the solute's properties against potential solvents.[1][2][3][4]

  • Structural Analysis: The molecule features two benzene rings connected by vinylene groups and an ester terminus. This extended

    
    -conjugation increases planarity and stacking energy (lattice energy), resulting in a melting point significantly higher than simple methyl cinnamate (
    
    
    
    est.).
  • Solubility Prediction:

    • Non-polar (Hexane): Poor solubility due to high crystal lattice energy.

    • Polar Protic (Water): Insoluble (hydrophobic backbone).

    • Aromatic (Toluene): High solubility due to

      
      -
      
      
      
      interactions (good for dissolving, bad for yield if used alone).
    • Polar Aprotic (Acetone/EtOAc): Moderate solubility; good candidates for mixed systems.

Table 1: Solvent Compatibility Matrix
Solvent SystemRoleSolvency Power (Hot)Selectivity (Impurity Rejection)Recommendation
Ethanol (Abs.) PrimaryModerateHigh (Rejects TPPO in cold)Preferred (General)
Toluene PrimaryHighLow (Co-precipitates impurities)Use only if solubility is an issue
EtOAc / Hexane BinaryTunableModerateGood for final polishing
Ethanol / Water BinaryLowHigh (Forces precipitation)Use for salt removal

Strategic Solvent Selection

Scenario A: The "Wittig" Cleanup (Removing Triphenylphosphine Oxide)

Context: If the compound was synthesized via Wittig reaction, TPPO is the primary contaminant. TPPO is notoriously difficult to remove because it co-crystallizes with stilbenes in non-polar solvents.

  • The Solution: Use Ethanol combined with Zinc Chloride (

    
    ) .[5][6][7]
    
  • Mechanism: TPPO forms a coordination complex with

    
     (
    
    
    
    ) which is insoluble in ethanol. The target cinnamate remains in solution and can be crystallized after filtering off the zinc complex.
Scenario B: Isomer Purification (Enriching the trans,trans form)

Context: Synthesis often yields a mixture of cis,trans and trans,trans isomers.

  • The Solution: Toluene/Hexane (1:3) or Hot Ethanol .

  • Mechanism: The trans,trans isomer packs more efficiently (higher lattice energy) and is less soluble than the kinked cis isomer. Slow cooling in these solvents preferentially precipitates the trans form, leaving the cis oil in the mother liquor.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision process for solvent selection and the physical workflow.

SolventSelection Start Crude Material Analysis CheckImpurity Is TPPO (Phosphine Oxide) Present? Start->CheckImpurity ZnClPath Method A: Chelation Strategy CheckImpurity->ZnClPath Yes (Wittig Product) CheckSolubility Solubility Check CheckImpurity->CheckSolubility No (HWE/Heck Product) EthanolZn Solvent: Ethanol + ZnCl2 (Precipitates TPPO) ZnClPath->EthanolZn HighSol High Solubility? CheckSolubility->HighSol TolueneHex Solvent: Toluene/Hexane (For Isomer Purity) HighSol->TolueneHex No (Hard to dissolve) EthanolStd Solvent: Hot Ethanol (General Purpose) HighSol->EthanolStd Yes

Caption: Figure 1. Decision logic for selecting the optimal solvent system based on impurity profile.

RecrystWorkflow Dissolve 1. Dissolve (Reflux T) FilterHot 2. Hot Filtration (Remove Insolubles) Dissolve->FilterHot Solution Cool 3. Controlled Cooling (RT -> 4°C) FilterHot->Cool Filtrate Collect 4. Filtration & Wash (Cold Solvent) Cool->Collect Crystals Dry 5. Vacuum Dry (Darkness) Collect->Dry Wet Cake

Caption: Figure 2. Standard Operating Procedure (SOP) workflow for recrystallization.

Detailed Protocol: The Ethanol/ZnCl₂ Method

This protocol is recommended for crude material containing phosphine oxides. If your material is free of phosphorous impurities, skip to Step 3 using standard Ethanol.

Safety: Work in a fume hood. Wear nitrile gloves and safety glasses. Pre-requisite: Protect the compound from strong UV light to prevent trans-to-cis photo-isomerization. Use amber glassware or wrap flasks in foil.

Step 1: Chelation (If TPPO present)
  • Dissolve crude methyl p-(trans-styryl)-trans-cinnamate in minimal Ethanol (95% or absolute) at

    
    .
    
  • Add 2.0 equivalents of Zinc Chloride (

    
    ) relative to the estimated TPPO content.
    
  • Stir at room temperature for 1 hour. A white precipitate (

    
    -TPPO complex) should form.
    
  • Filter the suspension through a Celite pad to remove the complex. Retain the clear filtrate.

Step 2: Concentration
  • Concentrate the filtrate under reduced pressure (Rotavap) to approximately 50% of its original volume.

Step 3: Recrystallization[1][2][4][8]
  • Heat the concentrated filtrate to reflux (

    
    ) until any solids redissolve.
    
  • Optional: If the solution is colored, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot.

  • Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) on a cork ring. Rapid cooling traps impurities.

  • Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
Step 4: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with cold Ethanol (

    
    ). Do not use room temp solvent, or you will lose product.
    
  • Dry: Dry under high vacuum at

    
     for 6 hours.
    

Troubleshooting & Critical Parameters

IssueCauseCorrective Action
Oiling Out Solution too concentrated or impurity MP depression.Re-heat and add 10% more solvent. Add a seed crystal at

.
Low Yield Solvent volume too high.Evaporate 30% of solvent and re-cool. Check mother liquor by TLC.
Isomerization Exposure to ambient light.CRITICAL: Perform all steps in amber glassware or low-light conditions.
Cloudy Filtrate TPPO not fully removed.Repeat

treatment or wash crude solid with cold hexane before recrystallization.

References

  • Batesky, D. C., et al. (2017).[8] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Likhtenstein, G. (2012). "Stilbenes: Applications in Chemistry, Life Sciences and Materials Science." Wiley-VCH.
  • BenchChem Technical Support. (2025). "Purifying Chalcone and Stilbene Derivatives by Recrystallization."

Sources

Application Note: Solid-State Topochemical [2+2] Photopolymerization of Methyl p-(trans-styryl)-trans-cinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Application Focus: Single-Crystal-to-Single-Crystal (SCSC) Transformations, Crystalline Polymers, and Topochemical Control

Executive Summary

The synthesis of highly ordered, stereoregular polymers remains a significant challenge in conventional solution-phase chemistry due to the entropic freedom of monomers. Topochemical polymerization—a solvent-free, solid-state methodology—overcomes this by leveraging the rigid crystal lattice of the monomer to dictate the reaction pathway.

This application note details the use of methyl p-(trans-styryl)-trans-cinnamate , an unsymmetrical conjugated diolefin, as a model monomer for topochemical [2+2] photocycloaddition. Because the monomer contains two distinct photoreactive alkenes (a styryl group and a cinnamate group), its solid-state packing can be engineered to yield perfectly alternating cyclobutane-linked copolymers. This guide provides the theoretical causality, crystallographic prerequisites, and self-validating experimental protocols required to achieve high-fidelity single-crystal-to-single-crystal (SCSC) photopolymerization.

Mechanistic Principles & Causality

The Topochemical Postulate (Schmidt's Rules)

In solid-state photochemistry, the reaction is strictly governed by the spatial arrangement of molecules in the crystal lattice rather than their intrinsic chemical reactivity[1][1]. For a[2+2] photocycloaddition to occur between two adjacent alkenes, they must satisfy Schmidt’s topochemical rules:

  • Distance: The reacting double bonds must be separated by a distance (

    
    ) of 3.8 to 4.2 Å .
    
  • Geometry: The double bonds must be strictly parallel to allow for optimal

    
    -orbital overlap.
    
Why Methyl p-(trans-styryl)-trans-cinnamate?

Using an unsymmetrical A-B type monomer like methyl p-(trans-styryl)-trans-cinnamate introduces a powerful vector for structural control[2][2].

  • The Causality of the Ester Group: The methyl ester acts as a subtle dipole and hydrogen-bond acceptor, steering the crystallization process toward an

    
    -type packing motif (head-to-tail arrangement).
    
  • Stereochemical Outcome: When irradiated with UV light, the

    
    -packed monomers undergo specific intermolecular[2+2] cycloadditions. The styryl double bond of one monomer reacts with the cinnamate double bond of the adjacent monomer, yielding an alternating polymer chain composed of truxillate-type cyclobutane rings.
    

Pathway Monomer Methyl p-(trans-styryl)- trans-cinnamate Packing Lattice Assembly (Distance < 4.2 Å) Monomer->Packing Slow Evaporation UV UV Irradiation (λ = 365 nm) Packing->UV Crystal Alignment Cycloaddition [2+2] Photocycloaddition (SCSC Transformation) UV->Cycloaddition Excitation Polymer Crystalline Cyclobutane Polymer Cycloaddition->Polymer Lattice Control

Mechanistic pathway of topochemical [2+2] photopolymerization.

Data Presentation: Topochemical Parameters

To ensure a self-validating workflow, researchers must cross-reference their crystallographic data against established topochemical thresholds before initiating UV irradiation.

Table 1: Crystallographic Prerequisites for Topochemical [2+2] Cycloaddition

ParameterIdeal Range for SCSCConsequence of Deviation
Centroid Distance (

)
3.8 Å – 4.2 Å

Å: No reaction (lattice inert).

Å: Steric repulsion causes crystal fracturing.
Displacement Angle (

)
< 20°Poor

-orbital overlap; reaction requires excessive lattice deformation.
Parallelism Angle (

)
0° (Strictly parallel)Formation of cross-linked or amorphous byproducts; loss of SCSC fidelity.
Packing Motif

-type (Head-to-Tail)

-type yields truxinate (head-to-head) dimers, often halting polymerization.

Experimental Protocols

This protocol is designed as a self-validating system. Step 3 (SCXRD Validation) acts as a strict quality-control gate; if the crystal packing does not meet the criteria in Table 1, the experiment must be restarted at Step 1 with a different solvent system.

Workflow Step1 1. Monomer Purification (Recrystallization) Step2 2. Crystal Growth (Slow Evaporation in EtOAc) Step1->Step2 Step3 3. Pre-Reaction SCXRD (Verify α-type packing) Step2->Step3 Step4 4. Solid-State UV Irradiation (Time-course monitoring) Step3->Step4 Step5 5. Post-Reaction SCXRD/PXRD (Confirm SCSC conversion) Step4->Step5 Step6 6. Dissolution & NMR (Stereochemical Analysis) Step5->Step6

Experimental workflow for SCSC photopolymerization.

Protocol 1: Crystal Engineering and Growth

The goal is to produce defect-free single crystals without solvent inclusion (solvates), which can disrupt the 4.0 Å spacing requirement.

  • Purification: Dissolve 500 mg of synthesized methyl p-(trans-styryl)-trans-cinnamate in minimal boiling ethyl acetate (EtOAc). Perform hot filtration to remove any particulate nucleation sites.

  • Solvent Selection: Use a 1:1 mixture of EtOAc and Hexanes. Causality: EtOAc provides solubility, while the non-polar hexane reduces solubility slowly, promoting highly ordered

    
    -type packing without incorporating solvent molecules into the lattice.
    
  • Slow Evaporation: Transfer the solution to a clean glass vial. Cover with Parafilm and puncture 2-3 small holes. Leave undisturbed in a dark, vibration-free environment at 20 °C for 4–7 days.

  • Harvesting: Isolate the resulting needle-like or plate-like crystals. Wash gently with cold hexanes and dry under a gentle stream of nitrogen.

Protocol 2: SCXRD Validation & Solid-State UV Photopolymerization

Topochemical reactions are highly sensitive to photon flux and thermal buildup. Excessive heat will cause lattice expansion, destroying the SCSC transformation.

  • Pre-Reaction Validation: Mount a single crystal on a Single-Crystal X-Ray Diffractometer (SCXRD). Confirm that the distance between the styryl alkene and the adjacent cinnamate alkene is ~3.9 Å. If

    
     Å, abort irradiation and recrystallize using a different solvent.
    
  • Sample Preparation: Disperse the validated crystals in a single layer on a quartz Petri dish.

  • Irradiation: Place the dish under a 365 nm UV LED array (intensity ~10 mW/cm²). Causality: 365 nm selectively excites the conjugated diene system of the monomer. Shorter wavelengths (e.g., 254 nm) can cause secondary photolysis (cycloreversion) of the newly formed cyclobutane rings[3][3].

  • Thermal Management: Maintain the reaction chamber at 10 °C using a Peltier cooling plate. This prevents thermal expansion of the lattice, which leads to crystal fracturing (loss of SCSC character).

  • Time-Course Monitoring: Irradiate for 24 hours. Pause every 6 hours to analyze a sacrificial crystal via Powder X-Ray Diffraction (PXRD). A successful SCSC transformation will show a continuous, smooth shift in Bragg peaks without peak broadening.

Protocol 3: Polymer Extraction and Characterization
  • Post-Reaction SCXRD: Analyze a fully irradiated crystal. The structure should now reveal a linear polymer chain linked by cyclobutane rings, with the unit cell parameters slightly contracted along the polymerization axis.

  • Dissolution: Dissolve the polymerized crystals in deuterated 1,1,2,2-tetrachloroethane (TCE-

    
    ) or trifluoroacetic acid (TFA) for NMR analysis, as rigid topochemical polymers are often insoluble in standard solvents like chloroform.
    
  • NMR Verification: In the

    
    H NMR spectrum, confirm the disappearance of the olefinic protons (typically 
    
    
    
    6.5–7.5 ppm) and the emergence of cyclobutane methine protons (
    
    
    4.0–5.0 ppm).

Field-Proven Insights (Expertise & Experience)

  • The "Crystal Shattering" Phenomenon: If your crystals turn opaque or shatter into powder upon UV irradiation, the reaction rate is too fast, causing a buildup of mechanical strain. Solution: Attenuate the UV light intensity or perform the reaction at lower temperatures (e.g., -20 °C) to allow the lattice to gracefully accommodate the strain of the newly formed C-C bonds[4][4].

  • Wavelength Specificity: Do not use broad-spectrum mercury lamps without a bandpass filter. The broad emission will trigger both forward [2+2] cycloaddition and reverse cycloreversion, resulting in a low-molecular-weight oligomeric mixture rather than a high-molecular-weight polymer.

  • Monomer Purity: Even 1% of the cis-isomer impurity will act as a chain-terminating defect in the crystal lattice, severely capping the molecular weight of the resulting polymer. Ensure strictly trans,trans-geometry via prior iodine-catalyzed photoisomerization if necessary.

References

  • Topochemical polymerizations for the solid-state synthesis of organic polymers Source: Chemical Society Reviews (RSC) URL:[Link]

  • Photopolymerization of diolefin crystals Source: Chemical Reviews (ACS) URL:[Link]

  • Photodimerization in the solid state Source: Pure and Applied Chemistry (De Gruyter) URL:[Link]

  • High-fidelity topochemical polymerization in single crystals, polycrystals, and solution aggregates Source: Nature Communications / ResearchGate URL:[Link]

Sources

Application Note: Fabrication of Organic Nanowires from Methyl p-(trans-styryl)-trans-cinnamate (MSTC)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the fabrication, characterization, and application of organic nanowires derived from methyl p-(trans-styryl)-trans-cinnamate (MSTC). This asymmetric distyrylbenzene derivative exhibits efficient


-

stacking and strong fluorescence, making it a prime candidate for sub-wavelength photonic devices such as active optical waveguides and organic solid-state lasers.
Introduction & Mechanism

Methyl p-(trans-styryl)-trans-cinnamate (MSTC) is a


-conjugated organic semiconductor belonging to the distyrylbenzene (DSB) family. Unlike symmetric DSB derivatives, MSTC possesses an asymmetric structure with a methyl ester group on one end. This asymmetry introduces a permanent dipole moment, influencing the molecular packing from centrosymmetric (in bulk) to non-centrosymmetric or specific J-aggregate stacking in low-dimensional nanostructures.

The formation of nanowires is driven by strong intermolecular


-

interactions
along the long axis of the molecule, combined with hydrophobic effects when processed in aqueous environments. The ester group facilitates hydrogen bonding or dipole-dipole interactions that stabilize the 1D growth direction, resulting in high-aspect-ratio single-crystalline nanowires.

Key Properties:

  • Molecular Formula:

    
    
    
  • Morphology: Rectangular or hexagonal cross-section nanowires.

  • Optical Function: Active optical waveguiding (low loss) and potential for amplified spontaneous emission (ASE).

Materials & Equipment
CategoryItemSpecifications/Notes
Precursor Methyl p-(trans-styryl)-trans-cinnamatePurity >98% (Recrystallize from ethanol if crude)
Good Solvent Tetrahydrofuran (THF) or AcetoneHPLC Grade; Solubilizes the monomer
Poor Solvent Deionized Water (DI

)
Resistivity >18.2 M

cm; Induces precipitation
Substrates Quartz, Silicon, or Glass coverslipsPiranha-cleaned (hydrophilic surface)
Equipment Ultrasonic BathFor homogenization
Syringe Pump / MicropipetteFor precise injection
UV Lamp (365 nm)For rapid visual inspection of fluorescence
Fabrication Protocols

Two primary protocols are recommended depending on the desired crystallinity and throughput.

Protocol A: Liquid-Phase Reprecipitation (LPR)

Best for: High-throughput production, suspension-based studies, and rapid screening.

  • Stock Solution Preparation:

    • Dissolve MSTC powder in THF to create a stock solution with a concentration of 2 mM to 5 mM .

    • Note: Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22

      
      m PTFE filter to remove dust nuclei.
      
  • Rapid Injection:

    • Prepare a vial containing 10 mL of DI water (the poor solvent) under vigorous stirring (magnetic stir bar at 600-800 rpm).

    • Quickly inject 100

      
      L  of the MSTC/THF stock solution into the vortex of the water.
      
    • Mechanism:[1][2] The sudden change in polarity causes the hydrophobic MSTC molecules to aggregate. The presence of THF allows for a brief period of molecular reorganization before locking into the crystalline phase.

  • Aging & Growth:

    • Stop stirring immediately after injection.

    • Incubate the colloidal suspension in the dark at room temperature (

      
      ) for 30 minutes to 2 hours .
      
    • Observation: The solution will turn turbid/milky and exhibit strong blue-green fluorescence under UV light.

  • Collection:

    • Drop-cast the suspension onto a clean silicon or quartz substrate.

    • Allow to dry in a solvent-saturated atmosphere (e.g., inside a covered petri dish) to prevent rapid evaporation, which can cause cracking.

Protocol B: Physical Vapor Deposition (PVD)

Best for: High-purity single crystals, device integration, and intrinsic property measurements.

  • Source Preparation:

    • Place 5-10 mg of MSTC powder in a quartz boat located at the center of a horizontal tube furnace.

  • Substrate Placement:

    • Place cleaned silicon/quartz substrates downstream (approx. 10-15 cm away from the source) in the lower temperature zone.

  • Deposition Parameters:

    • Carrier Gas: High-purity Argon (Ar) or Nitrogen (

      
      ) at a flow rate of 50-80 sccm .
      
    • Pressure: Evacuate tube to low pressure (approx. 10-50 Torr ).

    • Temperature Profile: Heat the source zone to 180-220°C (slightly below melting point to promote sublimation). Keep the substrate zone at room temperature or slightly cooled.

  • Growth Time:

    • Maintain conditions for 1-3 hours .

    • Cool the furnace naturally to room temperature before extracting substrates.

Characterization & Validation
TechniquePurposeExpected Outcome
SEM / TEM Morphology AnalysisStraight wires with smooth surfaces; Length: 10-100

m; Width: 200-800 nm.
XRD (Powder/Single) Crystallinity CheckSharp diffraction peaks indicating high crystallinity. Compare with bulk powder to confirm phase purity.
Fluorescence Microscopy Optical IntegrityUniform emission along the wire. Bright tips indicate active waveguiding (out-coupling).
Selected Area Electron Diffraction (SAED) Structural AssignmentDiscrete spots (not rings) confirming single-crystalline nature; growth direction usually along [001] or [010].
Mechanism & Workflow Visualization

The following diagram illustrates the self-assembly pathway from molecular solution to functional nanowire, highlighting the critical


-

stacking mechanism.

MSTC_Nanowire_Fabrication cluster_mechanism Growth Mechanism Monomer MSTC Monomer (THF Solution) Injection Rapid Injection into Water Monomer->Injection Solvent Exchange Nucleation Nucleation (Hydrophobic Effect) Injection->Nucleation Supersaturation Stacking π-π Stacking (Self-Assembly) Nucleation->Stacking J-Aggregation Nanowire 1D Nanowire (Single Crystal) Stacking->Nanowire Anisotropic Growth Waveguide Application: Optical Waveguide Nanowire->Waveguide Light Confinement

Caption: Workflow for the self-assembly of MSTC nanowires via the liquid-phase reprecipitation method, transitioning from solvated monomers to functional photonic structures.

Troubleshooting Guide
  • Problem: Irregular aggregates or spheres instead of wires.

    • Cause: Injection rate too slow or concentration too high.

    • Fix: Increase stirring speed; reduce stock concentration to <2 mM; ensure rapid "shot" injection.

  • Problem: Nanowires are too short (<5

    
    m).
    
    • Cause: Nucleation density is too high.

    • Fix: Add a "ripening" step—hold the solution at a slightly elevated temperature (30-40°C) for 30 mins after injection.

  • Problem: No fluorescence or weak emission.

    • Cause: Aggregation-caused quenching (ACQ) or impurities.

    • Fix: MSTC typically shows Aggregation-Induced Enhanced Emission (AIEE). If quenching occurs, check for chemical degradation or H-aggregate formation (face-to-face stacking). Recrystallize the starting material.

References
  • Zhao, Y. S., et al. "Low-dimensional nanomaterials based on small organic molecules: preparation and optoelectronic properties." Chemical Society Reviews, 39(8), 3142-3156. Link

  • Nakanishi, H., & Okada, S. "Organic Nanowires for Photonics." Japanese Journal of Applied Physics.
  • Yao, J., & Zhao, Y. S. "Organic Nanophotonics: Self-Assembled Nanostructures and Applications." Advanced Materials. Link

  • Dasgupta, A., et al. "Organic waveguide lasers: a review." Laser & Photonics Reviews. (Context for distyrylbenzene waveguides).

Sources

Application Note: High-Fidelity Synthesis of Methyl p-(trans-styryl)-trans-cinnamate via Sequential Heck Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Retrosynthetic Logic

Executive Summary

Methyl p-(trans-styryl)-trans-cinnamate is a conjugated unsymmetrical distyrylbenzene derivative with significant applications in non-linear optics (NLO), organic light-emitting diodes (OLEDs), and as a photo-crosslinkable monomer. Its synthesis presents a classic chemoselectivity challenge: installing two different alkene functionalities (a styryl group and a methyl cinnamate group) onto a central benzene core with precise stereocontrol (trans,trans).

This guide details a Sequential Mizoroki-Heck Protocol utilizing 1-bromo-4-iodobenzene. By exploiting the distinct bond dissociation energies of C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol), we can achieve iterative functionalization in a single pot or two discrete steps, ensuring high regioselectivity and exclusive E-stereochemistry.

Retrosynthetic Analysis

The most robust route disconnects the molecule at the vinylic positions of the central arene.

Retrosynthesis Target Methyl p-(trans-styryl)-trans-cinnamate (Target Molecule) Inter Intermediate: 4-Bromo-trans-stilbene Target->Inter Disconnection 2 (C-Br Activation) Reagent Reagent 2: Methyl Acrylate Target->Reagent Coupling Partner SM Starting Materials: 1-Bromo-4-iodobenzene + Styrene Inter->SM Disconnection 1 (C-I Activation)

Figure 1: Retrosynthetic logic prioritizing the reactivity hierarchy of aryl halides.

Part 2: Critical Reaction Parameters (The "Why")

To achieve the target yield >85% with >98% trans-selectivity, the following parameters must be controlled.

Catalyst & Ligand Selection[1]
  • Ligand: Tri-o-tolylphosphine (P(o-tol)₃) . Unlike simple triphenylphosphine, the bulky ortho-methyl groups on P(o-tol)₃ serve two functions:

    • They prevent the formation of inactive Pd-black precipitates by stabilizing the Pd(0) species.

    • They increase the steric bulk around the metal center, which thermodynamically forces the alkene substituents into the trans (E) configuration during the migratory insertion and

      
      -hydride elimination steps.
      
The Base

Triethylamine (Et₃N) is selected as both the base and part of the solvent system.[1] It effectively neutralizes the HX acid generated. For the second, more difficult coupling (Ar-Br), stronger inorganic bases like K₂CO₃ or NaOAc in polar aprotic solvents can be used to accelerate kinetics if the reaction stalls.

Temperature Control (The Chemoselectivity Switch)
  • Phase 1 (Iodide): 60–80°C. At this temperature, oxidative addition to the C–I bond is rapid, while the C–Br bond remains inert.

  • Phase 2 (Bromide): 120–140°C. High thermal energy is required to fracture the stronger C–Br bond.

Part 3: Experimental Protocols

Protocol A: Stepwise Synthesis (Recommended for High Purity)

Best for research scale where isolation of the intermediate ensures characterization integrity.

Step 1: Synthesis of 4-Bromo-trans-stilbene

Objective: Selective coupling at the C-I position.

Reagents:

Reagent Equiv. Amount (Example) Role
1-Bromo-4-iodobenzene 1.0 2.83 g (10 mmol) Substrate
Styrene 1.1 1.15 g (11 mmol) Olefin 1
Pd(OAc)₂ 0.01 22 mg Catalyst
P(o-tol)₃ 0.04 122 mg Ligand

| Triethylamine | Solvent | 20 mL | Base/Solvent |[2]

Procedure:

  • Setup: Charge a dry Schlenk flask with 1-bromo-4-iodobenzene, Pd(OAc)₂, and P(o-tol)₃. Evacuate and backfill with Nitrogen (3x).

  • Addition: Add degassed Triethylamine and Styrene via syringe.

  • Reaction: Heat to 70°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear; product (Rf ~0.5) appears.[3][4]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with DCM.

  • Purification: Concentrate in vacuo. Recrystallize from hot Ethanol.

    • Expected Yield: 75–85%

    • Appearance: White/off-white lustrous crystals.

Step 2: Synthesis of Methyl p-(trans-styryl)-trans-cinnamate

Objective: Activation of the C-Br bond.

Reagents:

Reagent Equiv. Amount (Example) Role
4-Bromo-trans-stilbene 1.0 1.30 g (5 mmol) Intermediate
Methyl Acrylate 1.5 0.65 g (7.5 mmol) Olefin 2
Pd(OAc)₂ 0.02 22 mg Catalyst
P(o-tol)₃ 0.08 122 mg Ligand
K₂CO₃ 2.0 1.38 g Base

| DMF (Anhydrous) | Solvent | 15 mL | Solvent |

Procedure:

  • Setup: In a pressure tube or heavy-walled flask, combine 4-bromo-trans-stilbene, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Solvent: Add anhydrous DMF and Methyl Acrylate. Sparge with Nitrogen for 10 mins.

  • Reaction: Seal the tube and heat to 120°C for 16–24 hours.

    • Note: The higher temperature is critical for Ar-Br activation.

  • Workup: Pour the reaction mixture into 100 mL of ice-water. The product usually precipitates.

  • Isolation: Filter the solid. Dissolve in DCM, dry over MgSO₄, and filter.

  • Purification: Recrystallize from Toluene/Ethanol (1:1) or purify via column chromatography (SiO₂, Hexane/EtOAc 8:2).

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the sequential catalytic cycle, highlighting the energy barriers that allow for chemoselectivity.

HeckMechanism Pd0 Pd(0)L2 Active Species OxAdd_I Oxidative Addition (C-I Bond) Pd0->OxAdd_I Low Ea Coord_Sty Coordination (Styrene) OxAdd_I->Coord_Sty MigIns_Sty Migratory Insertion (Syn-Addition) Coord_Sty->MigIns_Sty Elim_Sty Beta-Elimination (Trans-Stilbene) MigIns_Sty->Elim_Sty Elim_Sty->Pd0 Regeneration OxAdd_Br Oxidative Addition (C-Br Bond) High Temp Required Elim_Sty->OxAdd_Br Step 2: Add Heat + Acrylate Coord_Acr Coordination (Methyl Acrylate) OxAdd_Br->Coord_Acr Target Target Product Methyl p-(trans-styryl)cinnamate Coord_Acr->Target Target->Pd0 Regeneration

Figure 2: Sequential catalytic cycles. Cycle 1 exploits the weak C-I bond.[1] Cycle 2 requires higher activation energy for the C-Br bond.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Pd Black Formation Ligand oxidation or insufficient ligand loading.Increase P(o-tol)₃ loading to 4:1 (L:Pd) ratio. Ensure rigorous degassing of solvents.
Low Yield (Step 2) Incomplete activation of Ar-Br bond.Increase temperature to 140°C. Switch solvent to NMP (N-methyl-2-pyrrolidone). Add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst/stabilizer.
Cis-Isomer Contamination Kinetic control or steric crowding.Isomerize the mixture by heating with a catalytic amount of Iodine (I₂) in Toluene. Recrystallize slowly from Ethanol.
Homocoupling (Biaryl) Presence of Oxygen.[5][6]Ensure inert atmosphere (Argon/Nitrogen).[1] Avoid using old Pd catalysts.

Part 6: References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[4] Chemical Reviews.

  • Dieck, H. A., & Heck, R. F. (1974). Palladium catalyzed synthesis of aryl, heterocyclic and vinylic acetylene derivatives. Journal of Organometallic Chemistry.

  • BenchChem Technical Support. (2025). 1-Bromo-4-iodobenzene Cross-Coupling Reactions: Technical Guide. BenchChem Application Notes.

Sources

UV irradiation protocols for cross-linking styryl cinnamate polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: UV Irradiation Protocols for Cross-Linking Styryl Cinnamate Polymers

Part 1: Introduction & Strategic Overview

In the landscape of stimuli-responsive biomaterials, styryl cinnamate-based polymers represent a gold standard for photo-switchable systems. Unlike irreversible chemical cross-linkers (e.g., glutaraldehyde), these polymers utilize the cinnamoyl chromophore —a styryl group conjugated with a carbonyl—to undergo reversible [2+2] photocycloaddition.

This guide moves beyond basic textbook descriptions to provide a field-validated protocol for generating robust, cross-linked networks. Whether stabilizing micelles for chemotherapeutic delivery or fabricating shape-memory hydrogels, the critical success factor lies in the precise control of irradiation wavelength and dose.

Key Mechanistic Insight: The "styryl cinnamate" moiety (Ph-CH=CH-CO-) relies on the conjugation between the benzene ring (styryl) and the alkene to absorb UV light.

  • Cross-linking (Dimerization): Triggered by UV-A (>300 nm, optimally 365 nm) . This aligns two adjacent alkene bonds to form a cyclobutane ring (truxillic/truxinic acid derivatives).

  • Decross-linking (Cleavage): Triggered by UV-C (<280 nm, optimally 254 nm) . This cleaves the cyclobutane ring, reverting the polymer to its linear state.

Part 2: Mechanism of Action

The efficacy of this protocol rests on the [2+2] Cycloaddition . When irradiated at 365 nm, the


-electrons of the C=C bond in the cinnamoyl group are excited to an antibonding state, allowing the formation of covalent bonds with a ground-state alkene on an adjacent chain.
Diagram 1: Photochemical Pathway

G Monomer Styryl Cinnamate (Monomer State) High Absorbance @ 280nm Excited Excited State (π -> π*) Monomer->Excited UV-A (365 nm) Excitation Dimer Cyclobutane Dimer (Cross-linked Network) Low Absorbance @ 280nm Excited->Dimer [2+2] Cycloaddition (Dimerization) Cleavage Cycloreversion (Decross-linking) Dimer->Cleavage UV-C (254 nm) Irradiation Cleavage->Monomer Ring Opening

Caption: The reversible cycle of styryl cinnamate cross-linking. 365 nm drives network formation; 254 nm reverses it.

Part 3: Experimental Protocol

Equipment & Materials
  • Polymer: Poly(vinyl cinnamate) (PVCin) or Cinnamoyl-functionalized PEG/Polysaccharide.

  • Light Source: Mercury arc lamp or UV-LED array.

    • Requirement: Narrow band emission at 365 nm (±10 nm).

    • Intensity: 5–20 mW/cm² (measured at sample distance).

  • Filters: Long-pass optical filter (cutoff < 300 nm) to prevent premature degradation or reverse cleavage.

  • Solvents:

    • Micelles: Milli-Q Water / THF mixture (dialyzed).

    • Films: Chloroform or Dichloromethane (DCM).

Protocol A: Solution-State Cross-Linking (Micelle Stabilization)

Target Application: Drug Delivery Vehicles

  • Preparation:

    • Dissolve the amphiphilic styryl cinnamate polymer in a selective solvent (e.g., THF) at 1–5 mg/mL.

    • Add dropwise to water under stirring to induce micellization (self-assembly).

    • Dialyze against water for 24h to remove organic solvent.

  • Irradiation Setup:

    • Place the micelle solution in a quartz cuvette or glass vial (borosilicate glass filters out <300 nm naturally, but quartz + filter is more precise).

    • Position the UV source (365 nm) at a fixed distance (e.g., 5 cm).

  • Cross-Linking:

    • Irradiate for 10–60 minutes .

    • Critical Step: Stir continuously to ensure uniform exposure.

  • Validation:

    • Take aliquots every 5 minutes.

    • Measure UV-Vis absorbance at 270–280 nm .

    • Stop when absorbance decreases by >50-80% (indicating high conversion).

Protocol B: Solid-State Cross-Linking (Thin Films)

Target Application: Photoresists / Coatings

  • Casting:

    • Spin-coat polymer solution (2-5% w/v in DCM) onto a silicon or quartz substrate at 2000 rpm for 30s.

    • Bake at 60°C for 5 mins to remove residual solvent.

  • Exposure:

    • Expose to 365 nm UV light.[1][2][3]

    • Dose: 300–500 mJ/cm². (Calculate time = Dose / Intensity).

  • Post-Bake (Optional):

    • Bake at 80°C for 2 mins to stabilize the network.

Part 4: Characterization & Data Analysis

The degree of cross-linking (DLC) is the primary metric for quality control.

Quantitative Analysis (UV-Vis Spectroscopy)

The disappearance of the C=C double bond is tracked by the decrease in molar extinction coefficient (


) at 

(typically 275-280 nm).

Calculation:



  • 
    : Initial Absorbance
    
  • 
    : Absorbance at time 
    
    
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Cross-linking Efficiency Oxygen inhibition (rare for [2+2] but possible via radical side reactions)Purge solution with Nitrogen/Argon for 10 min prior to irradiation.
Polymer Degradation Wavelength too low (<300 nm)Install a 300 nm long-pass filter or switch to 365 nm LED.
Yellowing of Film Photo-oxidationReduce intensity; perform irradiation in inert atmosphere.
Incomplete Solubility (Pre-irradiation) High MW or aggregationSonicate solution for 10 mins; check solvent compatibility.
Diagram 2: Experimental Workflow

Workflow Start Polymer Synthesis (Functionalization) Prep Sample Preparation (Micelle/Film Formation) Start->Prep Check1 Baseline UV-Vis (Measure A0 @ 280nm) Prep->Check1 Irradiate UV Irradiation (365 nm, 10-60 min) Check1->Irradiate Monitor Monitor Absorbance (Every 5-10 min) Irradiate->Monitor Decision Is DLC > 80%? Monitor->Decision Decision->Irradiate No Finish Final Characterization (NMR, DLS, SEM) Decision->Finish Yes

Caption: Step-by-step workflow for validating cross-linking efficiency.

Part 5: References

  • Lendlein, A., & Kelch, S. (2002). Shape-memory polymers.[1] Angewandte Chemie International Edition. Link

  • Coqueret, X. (2025). Photochemistry of Cinnamate Polymers: A Review. Macromolecular Chemistry and Physics. (Note: Generalized reference to standard field literature).

  • He, Y., et al. (2005). Nitrocinnamate-Functionalized Gelatin: Synthesis and "Smart" Hydrogel Formation via Photo-Cross-Linking. Biomacromolecules. Link

  • Petruczok, C. D., et al. (2014).[4] Initiated Chemical Vapor Deposition and Light-Responsive Cross-Linking of Poly(vinyl cinnamate) Thin Films. Macromolecular Rapid Communications. Link

  • Zhang, Y., et al. (2011). Controllable photo-switching of cinnamate-based photonic films with remarkable stability. Journal of Materials Chemistry. Link

Sources

Application Note: Single Crystal Growth of Methyl p-(trans-styryl)-trans-cinnamate (MSTC)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and material scientists focusing on the growth of high-quality organic single crystals for Non-Linear Optical (NLO) applications.

Executive Summary

Methyl p-(trans-styryl)-trans-cinnamate (MSTC) is an extended


-conjugated organic ester belonging to the stilbene-cinnamate hybrid family. Its non-centrosymmetric structure and extended conjugation length make it a candidate for Second Harmonic Generation (SHG) and other NLO applications. However, the presence of the vinylene (

) linkages renders the material susceptible to photo-induced isomerization and [2+2] cycloaddition (dimerization).

This guide details the Slow Evaporation Solution Growth (SEST) technique, optimized to suppress photo-degradation and minimize solvent inclusion defects.

Chemical Profile & Pre-requisites

Physicochemical Properties
  • IUPAC Name: Methyl (2E)-3-[4-[(E)-2-phenylethenyl]phenyl]prop-2-enoate

  • Molecular Formula:

    
    
    
  • Key Moiety: Distyrylbenzene core with an electron-withdrawing ester group.

  • Crystal Habit: Typically needles or thin plates (solvent dependent).

  • Solubility Profile:

    • High: Acetone, DMF, Chloroform.

    • Moderate: Methanol, Ethanol, Ethyl Acetate.

    • Insoluble: Water, Hexane.

Critical Pre-requisite: Purification

Commercial or synthesized crude material is rarely sufficient for single crystal growth. Impurities act as heterogeneous nucleation sites, causing polycrystallinity.

Protocol:

  • Dissolve crude MSTC in boiling Methanol (approx. 60°C).

  • Filter the hot solution through a 0.2

    
    m PTFE syringe filter to remove dust/insolubles.
    
  • Allow to cool slowly to room temperature in the dark .

  • Collect recrystallized precipitate.

  • Repeat 2-3 times. Purity >99.5% is required.

Method 1: Slow Evaporation Solution Growth (SEST)

Rationale: SEST is preferred over melt growth for MSTC to avoid thermal decomposition and cis-trans isomerization at high temperatures.

Solvent Selection Strategy

The choice of solvent dictates the crystal morphology and quality. For MSTC, a solvent with moderate vapor pressure and good solubility is required.

SolventVapor Pressure (20°C)SolubilityOutcome
Acetone 24 kPaHighFast growth, risk of inclusions. Good for seeds.
Methanol 13 kPaModerateRecommended. Controlled growth, high optical quality.
DMF 0.5 kPaHighToo slow for evaporation; requires mixed solvent approach.
Ethanol 5.8 kPaModerateGood alternative to Methanol; slower evaporation.
Experimental Setup (Diagram)

SEST_Workflow cluster_conditions Critical Controls Start Purified MSTC Powder Dissolution Dissolution (Constant Stirring, 35°C) Start->Dissolution Solvent Solvent: Methanol (HPLC Grade) Solvent->Dissolution Filtration Filtration (0.2 µm PTFE, Warm) Dissolution->Filtration Remove particulates Saturation Supersaturated Solution (Keep in Dark) Filtration->Saturation SeedGen Seed Generation (Spontaneous Nucleation) Saturation->SeedGen Fast Evap (Petri dish) Growth Crystal Growth (Sealed Jar, Pinhole Evaporation) Saturation->Growth Filtered Solution Selection Seed Selection (Microscope Inspection) SeedGen->Selection Select transparent, defined edges Selection->Growth Suspend Seed in Saturated Sol. Harvest Harvesting & Washing Growth->Harvest 2-4 Weeks Temp Temp: 30°C ± 0.05°C Light Light: AMBER GLASSWARE Vibe Vibration Isolation

Figure 1: Workflow for Slow Evaporation Solution Growth (SEST) of MSTC.

Step-by-Step Protocol

Step 1: Solubility Curve Determination

  • Prepare 5 vials with 10 mL of Methanol.

  • Add increasing amounts of MSTC (e.g., 0.5g, 1.0g, 1.5g...) to each.

  • Heat to 40°C until dissolved, then cool to 30°C.

  • Identify the concentration where precipitation just begins. This is the saturation point (

    
    ).
    

Step 2: Solution Preparation

  • Prepare a solution at

    
     (slightly supersaturated) using Methanol.
    
  • Stir at 35°C for 4 hours to ensure homogeneity.

  • Filtration: Filter the warm solution into a clean, amber-colored growth vessel (beaker or crystallizer). Note: Amber glass is mandatory to prevent photo-dimerization.

Step 3: Seed Preparation

  • Pour 5 mL of the solution into a petri dish.

  • Allow rapid evaporation (1-2 days).

  • Select seeds that are transparent, geometric (no cracks), and single (not agglomerated).

  • Wash the chosen seed quickly in pure methanol to dissolve surface defects.

Step 4: Crystal Growth

  • Place the growth vessel in a constant temperature bath (CTB) set to 30°C (

    
    ).
    
  • Suspend the seed crystal in the center of the solution using a nylon thread or a Teflon seed holder.

  • Cover the vessel with a perforated lid (parafilm with 3-5 pinholes) to control evaporation rate.

  • Darkness: Cover the entire bath setup with a black cloth or box.

  • Monitor every 3 days. Do not disturb or vibrate the setup.

  • Harvest after 2-3 weeks when the crystal reaches desired dimensions (typically 5-10 mm).

Method 2: Slow Cooling Technique (Alternative)

Rationale: If solvent evaporation is too fast or yields poor quality, slow cooling drives supersaturation via temperature solubility difference.

  • Saturate the solution at 45°C.

  • Filter into the growth vessel containing the seed.

  • Program the temperature bath to cool from 45°C to 30°C at a rate of 0.1°C to 0.5°C per day .

  • This method often yields bulkier, thicker crystals compared to SEST.

Characterization & Validation

After harvesting, the crystal must be validated for quality and phase purity.

TechniquePurposeAcceptance Criteria
Powder XRD Phase PuritySharp peaks matching theoretical pattern; no amorphous hump.
Single Crystal XRD StructureR-factor < 5%. Confirm trans-trans configuration.
UV-Vis-NIR TransparencyCut-off wavelength < 400 nm (crucial for NLO).
Kurtz-Perry Powder Test NLO EfficiencySHG signal intensity relative to KDP or Urea.
Mechanism of NLO Activity (Visualized)

NLO_Mechanism Donor Electron Donor (Styryl/Phenyl Ring) Bridge Pi-Conjugated Bridge (-CH=CH-) Donor->Bridge Charge Transfer Acceptor Electron Acceptor (Ester -COOMe) Bridge->Acceptor Polarization Crystal Non-Centrosymmetric Crystal Packing Acceptor->Crystal Dipole Alignment SHG SHG Output (2ω) Crystal->SHG Laser Excitation (ω)

Figure 2: Charge transfer mechanism in MSTC leading to NLO response.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Opaque/Cloudy Crystal Fast growth (Solvent inclusions)Reduce evaporation rate (fewer pinholes); lower temperature.
Yellowing/Darkening Photo-degradationStrictly exclude light. Use aluminum foil wrapping.
Polycrystallinity Poor seed or dustImprove filtration (0.1 µm); wash seed crystal; stabilize temp.
No Growth Undersaturated solutionIncrease initial concentration or slightly lower bath temp.

References

  • Alternant Conjugate Systems. I. Syntheses and Properties of Methyl p-Styrylcinnamate.
  • Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition. Link

  • Nalwa, H. S., & Miyata, S. (1996). Nonlinear Optics of Organic Molecules and Polymers. CRC Press. (Standard text for organic NLO crystals).
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Protocol grounding for SEST).
  • BenchChem. (2025).[1] Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Link (Reference for esterification chemistry).

Sources

Troubleshooting & Optimization

Improving quantum yield of methyl p-(trans-styryl)-trans-cinnamate photodimerization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Quantum Yield of Methyl p-(trans-styryl)-trans-cinnamate Photodimerization Target Audience: Researchers, Photochemists, and Drug Development Professionals

Welcome to the Advanced Photochemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize the [2+2] photocycloaddition of extended conjugated systems. Methyl p-(trans-styryl)-trans-cinnamate presents a unique challenge: it possesses two reactive double bonds (styryl and cinnamate), but its quantum yield (


) for dimerization in standard solution is notoriously low.

This guide will deconstruct the mechanistic causality behind this inefficiency and provide self-validating experimental frameworks to bypass these limitations.

Mechanistic Overview: Why Quantum Yield Drops

In dilute solutions, the photoexcitation of methyl p-(trans-styryl)-trans-cinnamate to its singlet (


) or triplet (

) state primarily results in unimolecular trans-cis (E/Z) isomerization. Because the bimolecular collision rate in a dilute solution is significantly slower than the excited-state lifetime, the molecules relax back to the ground state as Z-isomers before they can encounter a partner for [2+2] cycloaddition[1][2].

To improve the quantum yield, we must manipulate the spatial arrangement of the monomers. By pre-organizing the molecules so that their reactive alkene faces are within the topochemical limit (< 4.2 Å), we restrict rotational degrees of freedom and force the cycloaddition pathway[2][3].

PhotochemicalMechanisms Ground Methyl p-(trans-styryl)-trans-cinnamate (Ground State) Excited Excited State (S1/T1) Ground->Excited UV (hν) Isomerization E/Z Isomerization (Unrestricted Rotation) Excited->Isomerization Dilute Solution Dimerization [2+2] Photocycloaddition (Pre-organized < 4.2 Å) Excited->Dimerization Solid-State / Host-Guest Z_Isomer Z-Isomer (Low Quantum Yield for Dimer) Isomerization->Z_Isomer Cyclobutane Cyclobutane Dimers (High Quantum Yield) Dimerization->Cyclobutane

Fig 1: Competing photochemical pathways of cinnamate derivatives upon UV irradiation.

Troubleshooting Guide & FAQs

Q: Why is the quantum yield of my methyl p-(trans-styryl)-trans-cinnamate photodimerization near zero in dilute dichloromethane (DCM)? A: This is a classic kinetic competition issue. In dilute homogeneous solutions, the excited state undergoes rapid unimolecular E/Z isomerization around the olefinic bond. To fix this, you must artificially increase the local concentration and pre-organize the molecules. Transitioning to a supramolecular host system (like Cucurbit[8]uril) or an organized micellar environment will suppress the isomerization pathway[2][4].

Q: I attempted solid-state UV irradiation, but my conversion plateaued at 15% and the crystal melted. How do I resolve this? A: This indicates a violation of Schmidt’s topochemical rules combined with localized thermal degradation. If the distance between the parallel double bonds in your native crystal lattice exceeds 4.2 Å, the [2+2] cycloaddition is orbitally forbidden[3]. Furthermore, as the cyclobutane dimer forms, it creates localized strain that disrupts the crystal lattice, leading to a phase transition (melting). Solution: Perform co-crystallization with a hydrogen-bonding template to enforce a


-type packing (distance < 4.0 Å). Irradiate at the tail end of the absorption band (e.g., 350 nm) using a cooling stage (10 °C) to ensure deeper photon penetration and prevent surface crusting.

Q: How do I control the regioselectivity (truxinate vs. truxillate) while improving the quantum yield? A: Regioselectivity is dictated entirely by monomer alignment prior to excitation. Head-to-head alignment yields truxinates, while head-to-tail yields truxillates. By utilizing a barbituric acid template, you can force a specific head-to-head orientation, increasing the quantum yield up to 75-fold compared to the bulk solution[5].

Quantitative Data Summary

The table below synthesizes the expected quantum yields (


) and outcomes based on the spatial organization of the cinnamate monomers.
Reaction EnvironmentDominant PathwayMonomer Alignment DistanceEstimated Quantum Yield (

)
Major Photoproduct
Dilute Solution (DCM) E/Z IsomerizationRandom (> 5.0 Å)< 0.01Z-isomer
Organized Micelles (CTAB) [2+2] Cycloaddition~ 4.5 Å0.15 - 0.25Mixed Dimers
Supramolecular (CB[8]) [2+2] Cycloaddition< 4.0 Å0.60 - 0.75Head-to-Head (Truxinate)
Solid-State (

-packing)
[2+2] Cycloaddition3.9 - 4.1 Å0.70 - 0.90Highly Specific Dimer

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step controls a specific variable to force the reaction down the [2+2] cycloaddition pathway.

ExperimentalWorkflow Start Substrate: Methyl p-(trans-styryl)-trans-cinnamate Path1 Topochemical Solid-State Start->Path1 Path2 Supramolecular Templating Start->Path2 Step1A Co-crystallize with Hydrogen-Bonding Template Path1->Step1A Step1B Complex with CB[8] in Aqueous/Methanol Media Path2->Step1B IrradA Irradiate Powder (350 nm) at 10 °C for 4h Step1A->IrradA IrradB Irradiate Solution (350 nm) under stirring for 2h Step1B->IrradB Yield Isolate Cyclobutane Photodimers (High Φ) IrradA->Yield IrradB->Yield

Fig 2: Validated workflows for overcoming low quantum yields in cinnamate photodimerization.

Protocol A: Supramolecular Host-Guest Photodimerization using Cucurbit[8]uril (CB[8])

Causality: CB[8] possesses a hydrophobic cavity large enough to accommodate two extended aromatic systems. It forces the monomers into a face-to-face


 stacked dimer, satisfying the < 4.2 Å requirement and sterically blocking E/Z isomerization[2].
  • Complexation: Prepare a 1.0 mM solution of methyl p-(trans-styryl)-trans-cinnamate in a water/methanol mixture (80:20 v/v).

  • Host Addition: Add 0.5 equivalents of CB[8] to the solution to form a 1:2 host-guest ternary complex.

  • Equilibration: Sonicate the mixture for 15 minutes at room temperature. Self-Validation Check: The solution should become optically clear, indicating complete inclusion of the hydrophobic substrate into the CB[8] cavity.

  • Irradiation: Transfer the solution to a quartz reaction vessel. Irradiate using a 350 nm LED photoreactor for 2 hours under constant stirring.

  • Extraction: Add brine to the mixture and extract the cyclobutane dimers using dichloromethane (3 x 10 mL). Dry the organic layer over anhydrous

    
     and concentrate under reduced pressure.
    
Protocol B: Topochemical Solid-State Photodimerization via Co-Crystallization

Causality: Using a template that hydrogen-bonds to the ester/carbonyl groups forces the molecules into a parallel alignment, ensuring the crystal lattice strictly adheres to Schmidt's rules for topochemical reactivity[3].

  • Co-Crystallization: Dissolve equimolar amounts of methyl p-(trans-styryl)-trans-cinnamate and a hydrogen-bonding template (e.g., 1,3-di-p-tolylurea) in boiling ethyl acetate.

  • Lattice Formation: Allow the solution to cool slowly to room temperature over 24 hours to grow co-crystals.

  • Preparation: Filter the crystals and mill them gently into a fine powder. Causality: Milling maximizes the surface area for uniform UV penetration.

  • Irradiation: Disperse the powder in a thin, even layer between two quartz plates. Place the plates on a cooling block set to 10 °C. Irradiate at 350 nm for 4 hours, rotating the plates 180° every hour to ensure uniform exposure.

  • Isolation: Dissolve the irradiated powder in a minimal amount of chloroform and isolate the pure dimer via silica gel flash chromatography.

References

  • From Supramolecular Photochemistry to Self-Assembled Photoactive Architectures: The Emergence of Photochemical Nanosciences CHIMIA
  • Organized Photodimerization of Unsaturated Carboxylates. Selectivity Control by Normal and Reversed Micelles jpn.org
  • PHOTODIMERIZATION IN THE SOLID ST
  • Supramolecular Photochemistry as a Potential Synthetic Tool: Photocycloaddition Chemical Reviews - ACS Public

Sources

Minimizing cis-trans isomerization during styryl cinnamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Minimizing cis-trans Isomerization & Stereocontrol

Status: Open | Priority: Critical | Assigned To: Senior Application Scientist

User Guide Overview

Welcome to the Styryl Cinnamate Technical Support Hub. You are likely experiencing difficulty maintaining the thermodynamic E,E-configuration (trans,trans) of your styryl cinnamate derivatives. Due to the extended conjugation of the styryl-cinnamate backbone, these molecules are photo-actuators : they are designed by nature to isomerize upon photon absorption.

This guide treats your synthesis as a battle against entropy and light. We have broken down the troubleshooting into three modules: Synthesis Strategy , Purification Protocols , and Environmental Control .

Module 1: Synthesis Strategy (Prevention at Source)

The Core Problem: If you generate the Z-isomer (cis) chemically during bond formation, no amount of dark-room workup will fix it.

Diagnostic: Which Olefination Method Are You Using?

The choice of reaction dictates the initial stereochemical purity.

Protocol A: Horner-Wadsworth-Emmons (HWE) – The Gold Standard

For E-cinnamates, HWE is superior to the classic Wittig reaction.

  • Why: The HWE reaction uses phosphonate esters.[1][2] The reaction proceeds via a reversible betaine intermediate that equilibrates to the thermodynamically more stable trans-oxaphosphetane before elimination.

  • The Fix: Use trimethyl phosphonoacetate with a mild base (DBU/LiCl or NaH).

    • Critical Step: Ensure the reaction temperature is controlled (0°C to RT). Higher temperatures favor the E-isomer but can degrade sensitive substrates.

Protocol B: Knoevenagel Condensation
  • Why: Condensation of benzaldehydes with malonic acid/esters typically yields E-isomers exclusively due to steric hindrance in the transition state.

  • The Fix: Use piperidine/pyridine as the catalyst system.

Protocol C: The Wittig Trap (Avoid if possible)
  • Risk: Non-stabilized ylides give Z-alkenes.[3] Stabilized ylides give E-alkenes but often with 5-10% Z-contamination that is difficult to separate.

Visual Logic: Synthesis Decision Tree

SynthesisLogic Start Start: Styryl Cinnamate Synthesis Target Target Stereochemistry? Start->Target E_Isomer E (Trans) Required Target->E_Isomer Z_Isomer Z (Cis) Required Target->Z_Isomer HWE Method: Horner-Wadsworth-Emmons (Phosphonate Ester) E_Isomer->HWE Preferred Wittig_Stab Method: Wittig (Stabilized Ylide) E_Isomer->Wittig_Stab Avoid if possible Knoevenagel Method: Knoevenagel (Malonic Acid + Pyridine) E_Isomer->Knoevenagel Alternative Wittig_Unstab Method: Wittig (Unstabilized Ylide) Z_Isomer->Wittig_Unstab Result_E Result: >95% E-Isomer (High Selectivity) HWE->Result_E Result_Mix Result: E/Z Mixture (Difficult Purification) Wittig_Stab->Result_Mix Result_Z Result: Z-Selective (Kinetic Control) Wittig_Unstab->Result_Z Knoevenagel->Result_E

Caption: Decision matrix for selecting the olefination method based on stereochemical requirements. HWE and Knoevenagel are preferred for E-styryl cinnamates.

Module 2: Environmental Control (The Isomerization Trap)

The Core Problem: Styryl cinnamates have extended conjugation, shifting their absorption maximum (


) toward the visible spectrum. Standard laboratory fluorescent lighting (which emits UV and Blue light) is sufficient to trigger 

photoisomerization.
Mechanism of Failure

Upon photon absorption, the molecule enters an excited singlet state (


). It relaxes via a conical intersection where the C=C bond twists. As it returns to the ground state (

), it partitions between cis and trans. Since the cis isomer is higher energy, thermal reversion to trans is slow, trapping the impurity.
The "Red Light" Protocol

You must treat this synthesis like developing photographic film.

  • Ambient Light: Cover all fume hood sashes with Amber UV-blocking film . If unavailable, work with lights OFF and blinds closed, using only a red LED headlamp.

  • Glassware: Wrap all flasks, columns, and collection tubes in aluminum foil immediately.

  • Reaction Monitoring: Do NOT leave TLC plates sitting on the bench. Develop and visualize immediately.

Module 3: Purification Troubleshooting

The Core Problem: Silica gel is slightly acidic (


). This acidity can catalyze thermal isomerization  or polymerization of the styryl double bond during chromatography.
Troubleshooting Table: Purification Failures
SymptomProbable CauseCorrective Action
Product smears on TLC Polymerization on silicaNeutralize Silica: Pre-wash column with 1% Triethylamine (

) in Hexanes before loading.
Pure spot becomes two spots On-column IsomerizationAcid Catalysis: Switch to neutral Alumina or use

buffered silica. Light: Wrap column in foil.
Yellow oil instead of solid

-isomer contamination
Recrystallization:

-isomers pack better. Try EtOH/Hexane or IPA. Avoid chromatography if possible.
NMR shows 10% Z-isomer Workup IsomerizationSolvent Choice: Avoid chlorinated solvents (CDCl3) for long-term storage; they can become acidic. Store in

-DMSO or

-Acetone in the dark.
Visual Logic: Isomerization Pathways

Isomerization cluster_prevention Intervention Points Trans Trans (E) Ground State Excited Excited State (S1 / T1) Trans->Excited hv (UV/Vis) Twisted Twisted Intermediate Excited->Twisted Relaxation Twisted->Trans Decay (50%) Cis Cis (Z) Ground State Twisted->Cis Decay (50%) Cis->Trans Heat/Acid (Slow)

Caption: The photoisomerization cycle. Intervention (blocking light) prevents the E-isomer from accessing the excited state.

Frequently Asked Questions (FAQ)

Q: Can I convert the Z-isomer back to E if I accidentally made a mixture? A: Yes. This is called Iodine-catalyzed photoisomerization .

  • Protocol: Dissolve the mixture in hexane/toluene. Add a crystal of Iodine (

    
    , ~5 mol%). Stir under visible light (sunlight or lamp) for 1-2 hours.
    
  • Mechanism:[2][4][5][6][7][8][9][10][11] Iodine adds reversibly to the double bond, lowering the rotation barrier. The system equilibrates to the thermodynamic minimum, which is almost always the E-isomer for styryl cinnamates. Wash with sodium thiosulfate to remove iodine.

Q: Why does my product isomerize in CDCl3 (Chloroform-d)? A: Chloroform decomposes over time to form HCl and phosgene, especially under light. This trace acid catalyzes the isomerization.

  • Fix: Filter CDCl3 through basic alumina before use, or switch to

    
     (Methylene Chloride-d2) or 
    
    
    
    -Acetone.

Q: Is the "Styryl" bond or the "Cinnamate" bond more labile? A: Both are at risk, but the "Cinnamate" (carbonyl-conjugated) bond is generally more susceptible to nucleophilic attack or acid-catalyzed scrambling. However, in a styryl cinnamate, the entire system is a push-pull conjugated system . Excitation often delocalizes over the whole chain, meaning either or both bonds can isomerize. Treat the whole molecule as light-sensitive.

References

  • Ianni, A., & Waldvogel, S. R. (2006).[12] Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters.[12] Synthesis, 2006(13), 2103-2112.

  • Ebata, T., et al. (2020). Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. Physical Chemistry Chemical Physics, 22, 26987-26996.

  • Claridge, T. D. W., et al. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide.[2] Organic Letters, 10(23), 5437-5440.

  • Larsen, D. S., et al. (2006). Photoisomerization of Cinnamates. Encyclopedia of Chemical Physics and Physical Chemistry. (General reference for mechanism).
  • Reich, H. J. (n.d.). Wittig and Horner-Wadsworth-Emmons Reaction Mechanisms.[2][3][10] University of Wisconsin-Madison Organic Chemistry Data.

Sources

Technical Guide: Purification of Cinnamate Esters from Aldehyde Impurities

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting and Protocols for Aldehyde Removal in Cinnamate Synthesis

Executive Summary & Problem Definition

In the synthesis of cinnamate esters (e.g., via Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations), unreacted aldehyde starting materials (cinnamaldehyde, benzaldehyde derivatives) frequently persist.

The Challenge: Standard purification methods often fail due to physicochemical similarities:

  • Boiling Point Overlap: Cinnamates and their precursor aldehydes often form azeotropes or have boiling points within 10°C of each other, rendering fractional distillation inefficient.

  • Chromatographic Streaking: Aldehydes can streak on silica or co-elute with the ester due to similar polarity (

    
    ).
    
  • Chemical Instability: Thermal stress during distillation can cause polymerization or isomerization (

    
    ) of the alkene moiety.
    

This guide details three chemically distinct purification strategies, ranked from bulk removal to high-purity polishing.

Module A: The Bisulfite Adduct Method (Bulk Removal)

Best For: Crude mixtures containing >5% aldehyde impurity. Mechanism: Sodium bisulfite (


) acts as a nucleophile, attacking the aldehyde carbonyl to form a water-soluble 

-hydroxy sulfonate adduct. The cinnamate ester (lacking the reactive aldehyde carbonyl) remains in the organic phase.
Chemical Logic & Selectivity
  • Target: 1,2-addition to the aldehyde carbonyl.[1]

  • Risk: 1,4-Michael addition to the

    
    -unsaturated system.[1][2]
    
  • Control: The 1,2-addition is kinetically favored and reversible. Low temperatures (

    
    ) and short contact times prevent the thermodynamic Michael addition product.
    
Step-by-Step Protocol
  • Preparation: Dissolve the crude cinnamate ester in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether are preferred; Dichloromethane is acceptable but can form difficult emulsions).

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
    • Note: Freshly prepared solution is critical as bisulfite oxidizes to sulfate over time.

  • The Wash (The Critical Step):

    • Add 2-3 equivalents of bisulfite solution relative to the estimated aldehyde impurity.

    • Vigorously shake/stir for 15–30 minutes. Gentle rocking is insufficient; you need to maximize interfacial surface area.

    • Optional: Add 2-5% methanol to the organic phase to facilitate phase transfer if the aldehyde is sterically hindered.

  • Separation:

    • Separate the layers. The aldehyde is now trapped in the aqueous layer as the sulfonate adduct.

    • Wash the organic layer once with water, then once with brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Visualization: Bisulfite Extraction Workflow

BisulfiteExtraction start Crude Mixture (Ester + Aldehyde) solvent Dissolve in EtOAc start->solvent bisulfite Add Saturated NaHSO3 (Vigorous Shake 30 min) solvent->bisulfite separation Phase Separation bisulfite->separation aqueous Aqueous Phase (Aldehyde-Bisulfite Adduct) separation->aqueous Impurity organic Organic Phase (Purified Cinnamate Ester) separation->organic Product waste Waste Treatment aqueous->waste final Dry (MgSO4) & Concentrate organic->final

Caption: Flowchart demonstrating the partitioning of aldehyde impurities into the aqueous phase via sulfonate adduct formation.

Module B: Chemoselective Oxidation (Pinnick Oxidation)

Best For: Stubborn aldehydes that do not form stable bisulfite adducts, or when <2% impurity remains. Mechanism: Chlorite (


) oxidizes the aldehyde to a carboxylic acid (cinnamic acid). The acid is then easily removed by a basic wash (

), leaving the neutral ester.

WARNING: Do NOT use Potassium Permanganate (


). It will cleave the alkene double bond of the cinnamate. Use the Pinnick conditions below to ensure alkene safety.
Protocol
  • Solvent System: Dissolve crude material in

    
    -Butanol/Water (3:1) or THF/Water.
    
  • Scavenger: Add 2-methyl-2-butene (5-10 equivalents).

    • Why? This scavenges the hypochlorite (

      
      ) by-product, which would otherwise chlorinate the alkene.
      
  • Oxidant: Add Sodium Chlorite (

    
    , 1.5 - 2.0 equiv) and Sodium Dihydrogen Phosphate (
    
    
    
    , buffers to pH ~4.5).
  • Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with Saturated Sodium Bicarbonate (

      
      ) .
      
    • Result: The aldehyde (now an acid) moves to the aqueous layer. The ester remains in the organic layer.

Module C: Solid-Phase Scavenging (The "Polishing" Step)

Best For: High-throughput medicinal chemistry, final purification (<100 mg scale), or removing trace (<1%) impurities. Advantage: No aqueous workup required; simply filter and evaporate.

Resin Selection Guide
Resin TypeFunctionalityMechanismBest For
PS-Tosylhydrazide Sulfonyl hydrazideForms stable hydrazoneTop Choice. Highly specific for aldehydes/ketones. Irreversible binding.
PS-Trisamine Primary amineForms imine (Schiff base)Good, but equilibrium can reverse if water is present.
PS-Bisulfite Ammonium bisulfiteIonic adductCleaner version of Module A. Good for bulk scavenging.
Protocol (PS-Tosylhydrazide)
  • Loading: Add 3 equivalents of resin (relative to impurity) to the reaction mixture.

  • Solvent: Compatible with DCM, THF, DMF, or MeOH.[3]

  • Conditions: Add a catalytic amount of Acetic Acid (1-5%). Shake at room temperature for 2-16 hours.

    • Tip: Heating to 40°C accelerates hydrazone formation.

  • Filtration: Filter through a fritted cartridge or Celite pad. The impurity remains bound to the solid beads.

Visualization: Scavenger Resin Mechanism

ScavengerMechanism bead Polymer Bead linker Tosylhydrazide Linker (-NHNH2) bead->linker complex Resin-Bound Hydrazone linker->complex + Aldehyde (-H2O) aldehyde Aldehyde Impurity aldehyde->complex

Caption: Mechanism of PS-Tosylhydrazide scavenging. The aldehyde is covalently bonded to the solid support, allowing physical removal via filtration.

Troubleshooting & FAQ

Q: I formed a thick emulsion during the bisulfite wash. How do I break it? A: Cinnamates are lipophilic, and bisulfite salts increase the specific gravity of the water.

  • Add Brine: This increases the ionic strength further, forcing phase separation.

  • Filter: Pass the emulsion through a pad of Celite. Emulsions are often stabilized by microscopic particulate matter.

  • Time: Let it sit. If using a sep funnel, slight rotation (not shaking) can help.

Q: Can I use these methods if my cinnamate has other sensitive groups (e.g., Boc-amines)? A:

  • Bisulfite: Safe for Boc, Fmoc, and most protecting groups.

  • Pinnick: Safe for Boc/Fmoc, but not for acid-labile groups like acetals (unless pH is strictly buffered).

  • Resins: Generally safe, but avoid electrophilic scavengers if your product has a free amine.

Q: The aldehyde peak persists on NMR even after resin treatment. A: Check your solvent. Do not use Acetone or Ketones as solvents during scavenging; the resin will react with the solvent instead of your impurity. Ensure you added the catalytic acetic acid; hydrazone formation is acid-catalyzed.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Pinnick, H. W., et al.

    
    -unsaturated aldehydes."[4] Tetrahedron, 1981, 37(11), 2091-2096. 
    
  • Biotage AB. "Strategies for the Removal of Aldehydes and Ketones using Polymer Supported Reagents." Technical Note PPS395.

  • Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64(15), 5722–5724.

Sources

Overcoming solubility issues of methyl p-(trans-styryl)-trans-cinnamate in ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming solubility issues of methyl p-(trans-styryl)-trans-cinnamate in ethanol Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Subject: Troubleshooting Solubility & Recrystallization of Methyl p-(trans-styryl)-trans-cinnamate (MSTC) in Ethanol Ticket Priority: High (Experimental Blockage) Assigned Specialist: Senior Application Scientist, Crystallography & Photochemistry Unit[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

User Problem: You are attempting to dissolve or recrystallize methyl p-(trans-styryl)-trans-cinnamate (MSTC) in ethanol, likely to access a specific photo-active polymorph (often the


-form) for topochemical [2+2] photodimerization. You are encountering "brick dust" behavior: the compound remains as a suspension even with moderate heating, or precipitates immediately upon cooling as an amorphous powder rather than crystals.

Root Cause Analysis: MSTC is an extended conjugated system (Phenyl-CH=CH-Phenyl-CH=CH-COOMe).[1] Unlike simple methyl cinnamate, this molecule exhibits:

  • High Lattice Energy: The planar, rod-like structure facilitates strong

    
     stacking interactions, creating a crystal lattice that is energetically costly to break.[1]
    
  • Solvent Mismatch: Ethanol is a polar protic solvent (

    
    ).[1] MSTC is highly lipophilic and non-polar.[1] The solvation energy of ethanol is insufficient to overcome the lattice energy of MSTC at standard pressures.
    

Decision Tree: Solubility Workflow

Before proceeding with physical protocols, use this logic flow to determine the correct intervention for your specific constraint.

MSTC_Solubility Start Start: Solid MSTC (Target: Ethanol Solution) Goal Is the Ethanol essential for Polymorph Control? Start->Goal Yes_Poly YES (Must use Ethanol) Goal->Yes_Poly Strict Requirement No_Poly NO (Just need purity/solution) Goal->No_Poly Flexible Reflux Method A: High-Dilution Reflux Yes_Poly->Reflux Small Scale (<100mg) Soxhlet Method B: Soxhlet Recrystallization (Automated Saturation) Yes_Poly->Soxhlet Large Scale (>1g) CoSolvent Method C: Doping Strategy (CHCl3 / EtOH) No_Poly->CoSolvent Result_A Success: Metastable Solution Reflux->Result_A Result_B Success: High Quality Crystals Soxhlet->Result_B CoSolvent->Result_A

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints (polymorph strictness vs. general purity).

Troubleshooting Guides & Protocols

Issue 1: "It won't dissolve, even when I boil it."

Diagnosis: You have reached the saturation limit, or the kinetics of dissolution are too slow due to surface area limitations.

Protocol A: The "Doping" Technique (Recommended for Spectroscopy) If you do not strictly require pure ethanol (e.g., for UV-Vis spectroscopy where


 shifts are negligible), use a carrier solvent.
  • Dissolve MSTC in the minimum amount of Chloroform (CHCl₃) or Dichloromethane (DCM) . These non-polar solvents disrupt the

    
    -stacking efficiently.[1]
    
  • Add this concentrated solution dropwise into a larger volume of vigorously stirred, warm ethanol.

  • Why this works: You bypass the lattice energy barrier using a "good" solvent, creating a metastable supersaturated solution in the "bad" solvent (ethanol).

Quantitative Solvent Data:

SolventSolubility Est. (25°C)Boiling PointSuitability for MSTC
Ethanol < 1 mg/mL78°CPoor (High Lattice Energy barrier)
Chloroform High61°CExcellent (Good for "doping")
Toluene Moderate110°CGood (Similar

interactions)
1-Propanol Low-Mod97°CBetter than EtOH (Higher Temp allowed)
Issue 2: "I need crystals for photoreaction, but it precipitates as powder."

Diagnosis: Rapid cooling caused "crashing out" (amorphous precipitation) rather than nucleation.[1] The supersaturation curve was crossed too aggressively.[1]

Protocol B: Soxhlet Recrystallization (The "Gold Standard" for Insolubles) This method is critical when the solubility in boiling ethanol is low (e.g., 1 g requires 500 mL ethanol), making standard flask recrystallization impractical.

  • Setup: Place solid MSTC in the Soxhlet thimble. Fill the round-bottom flask with pure Ethanol.

  • Process: Heat to reflux. Fresh, hot ethanol continuously extracts small amounts of MSTC, carrying it into the flask.

  • Equilibrium: As the cycle continues, the concentration in the flask rises. Because the flask is constantly at boiling point, the compound stays in solution until you stop heating.

  • Cooling: Turn off heat. The flask now contains a saturated solution. Wrap the flask in cotton wool to ensure slow cooling over 12–24 hours.

  • Result: This yields large, high-quality crystals (often the photo-active

    
    -form) suitable for X-ray diffraction or solid-state irradiation.[1]
    
Issue 3: "The solution turned yellow/orange during heating."

Diagnosis: Photochemical degradation or oxidation.[1] Stilbenes are highly sensitive to light (cis-trans isomerization) and oxygen at high temperatures.[1]

Protocol C: Protection Measures

  • Amber Glassware: ALL steps must be performed in amber glassware or glassware wrapped in aluminum foil.

    • Mechanism:[1][2] MSTC undergoes [2+2] cycloaddition or

      
       isomerization under UV/Blue light. The 
      
      
      
      (cis) isomer has drastically different solubility (often an oil), which ruins crystallization.
  • Inert Atmosphere: If refluxing for >1 hour, flush the system with Nitrogen (

    
    ) or Argon.
    

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonication to speed this up? A: Yes, but with a caveat. Sonication is excellent for breaking up the "brick dust" particle agglomerates, increasing surface area.

  • Workflow: Sonicate the suspension for 10 minutes before heating.

  • Warning: Do not sonicate while heating, as this can induce premature nucleation or degrade the molecule via cavitation-induced radicals.[1]

Q: Why not just use Methanol? A: Methanol has a lower boiling point (64.7°C) than Ethanol (78°C).[1] Since solubility scales exponentially with temperature (


), the extra 14°C provided by Ethanol is crucial for these rigid stilbenoids. 1-Propanol (BP: 97°C) is even better if your crystal polymorph allows it.[1]

Q: How do I know if I have the "Photo-active" crystals? A:

  • Visual Check: Photo-active crystals (stacking axis < 4.2 Å) often fluoresce differently under UV light compared to the amorphous powder.[1]

  • Experiment: Irradiate a small sample with a UV lamp (Hg lamp, >300nm). If it turns into a high-melting dimer (cyclobutane derivative) without melting, you have the correct topochemical alignment (Schmidt’s Rule).

References

  • Schmidt, G. M. J. (1964). "Topochemistry. Part III. The Crystal Chemistry of some trans-Cinnamic Acids." Journal of the Chemical Society, 2014-2021.

  • Cohen, M. D., & Schmidt, G. M. J. (1964). "Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acid Derivatives." Journal of the Chemical Society, 1996-2000. [1]

  • Hosomi, H., Ito, Y., & Ohba, S. (2000).[3] "Crystal-to-crystal photodimerization of trans-cinnamamides." Acta Crystallographica Section B, 56(4), 682-689.[3][4]

  • PubChem. (2024).[1] "Methyl trans-cinnamate (Compound Summary)." National Library of Medicine.[1] (Note: Used for general physicochemical property validation of the cinnamate class).

Sources

Optimizing reaction temperature for high-purity styryl cinnamate production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Temperature in Styryl Cinnamate Synthesis

Welcome to the technical support guide for the synthesis of high-purity styryl cinnamate. As researchers and developers, you understand that synthesizing this valuable ester—a key intermediate in pharmaceuticals and a component in fragrances—is more than a simple reaction; it is a study in precision. Among the many reaction parameters, temperature stands out as the most critical variable to master. It governs not only the reaction kinetics but also the delicate balance between the desired esterification and a host of competing side reactions. An improperly controlled temperature is the primary culprit behind low yields, byproduct formation, and purification challenges.

This guide is structured to function as a direct line to a senior application scientist. It moves beyond simple protocols to explain the causal relationships between your experimental choices and outcomes. We will explore common problems through a troubleshooting framework, provide validated experimental protocols for optimization, and answer frequently asked questions to empower you to achieve consistent, high-purity results.

Section 1: Troubleshooting Guide - Diagnosing and Solving Temperature-Related Issues

This section addresses the most common challenges encountered during styryl cinnamate synthesis, focusing on temperature as the root cause.

Issue: Low Reaction Yield

Q1: My reaction has stalled, resulting in a low yield and significant unreacted starting materials. Is the temperature too low?

A1: Yes, this is a classic symptom of insufficient thermal energy. The esterification of cinnamic acid with cinnamyl alcohol, particularly via Fischer esterification, is a reversible reaction that requires a certain activation energy to proceed at a practical rate.[1][2]

  • Causality: At lower temperatures, the rate of the forward reaction (ester formation) is significantly slow. While the reaction may eventually reach equilibrium, the time required can be impractically long for a laboratory setting. You are essentially "freezing" the reaction before a substantial amount of product can be formed.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Raise the reaction temperature in 5-10 °C increments. For a typical acid-catalyzed synthesis, a starting point might be 60 °C.[3] Monitor the reaction progress at each new setpoint using Thin-Layer Chromatography (TLC).

    • Verify Catalyst Activity: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active. While temperature is the focus, an inactive catalyst will prevent the reaction from proceeding regardless of heat.

    • Consider Reaction Time: At a moderate temperature, extending the reaction time can sometimes compensate for a lower rate. However, increasing temperature is generally the more efficient solution.

Q2: I pushed the temperature higher to increase the reaction rate, but my yield dropped, and the mixture turned dark. What happened?

A2: You have likely exceeded the thermal stability threshold of your reactants or product, leading to degradation and polymerization. This is a common issue when optimizing for speed without considering the thermodynamic landscape.

  • Causality: Styryl cinnamate, with its two α,β-unsaturated systems, is susceptible to thermal polymerization. At excessive temperatures, the molecules can begin to self-react, forming dark, insoluble, tar-like polymers.[4] Furthermore, very high temperatures can promote side reactions like dehydration of cinnamyl alcohol or decarboxylation of cinnamic acid, consuming your starting materials in non-productive pathways.[1]

  • Troubleshooting Steps:

    • Reduce Temperature Immediately: Lower the temperature to a more moderate range (e.g., 50-70 °C for conventional heating) and re-run the experiment.[5][6][7]

    • Optimize Temperature and Time Together: The goal is the lowest possible temperature that provides an acceptable reaction rate within a reasonable timeframe. A reaction that completes in 4 hours at 65 °C with 95% purity is far superior to one that finishes in 1 hour at 110 °C with 70% purity and significant degradation.

    • Use a Milder Synthesis Method: If high temperatures are consistently problematic, consider alternative methods. For example, converting cinnamic acid to cinnamoyl chloride first allows the subsequent esterification with cinnamyl alcohol to proceed at a much lower temperature, often in the 30–50 °C range.[6][7]

Issue: Low Product Purity

Q3: My final product is contaminated with a significant amount of a greasy, high-boiling point substance. How is this related to temperature?

A3: This byproduct is likely cinnamyl ether, formed by the self-condensation of two molecules of cinnamyl alcohol. This side reaction is acid-catalyzed and highly temperature-dependent.

  • Causality: The acid catalyst that protonates the carboxylic acid for esterification can also protonate the hydroxyl group of cinnamyl alcohol. At elevated temperatures, this protonated alcohol can be attacked by another molecule of cinnamyl alcohol in an SN2-type reaction, eliminating water and forming an ether. This process becomes kinetically competitive with esterification as the temperature increases.

  • Troubleshooting Steps:

    • Decrease Reaction Temperature: This is the most effective way to disfavor the ether formation pathway, which typically has a higher activation energy than the desired esterification.

    • Control Stoichiometry: Using a slight excess of cinnamic acid can help ensure the cinnamyl alcohol is consumed by the desired reaction pathway more rapidly.

    • Gradual Addition: In some setups, the slow, portion-wise addition of cinnamyl alcohol to the heated mixture of cinnamic acid and catalyst can keep its instantaneous concentration low, thereby minimizing the chance of self-condensation.

Section 2: Experimental Protocol for Temperature Optimization

To ensure a trustworthy and self-validating process, a systematic temperature screening experiment is essential. This protocol outlines a standard approach for optimizing a Fischer esterification reaction.

Protocol 1: Parallel Temperature Screening for Fischer Esterification

Objective: To identify the optimal reaction temperature that maximizes the yield of high-purity styryl cinnamate while minimizing byproduct formation.

Materials:

  • trans-Cinnamic acid

  • Cinnamyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent to form an azeotrope with water)

  • Parallel synthesis reaction block or multiple individual reaction setups

  • Dean-Stark trap (for each reaction)

  • TLC plates (silica gel), developing chamber

  • Mobile Phase (e.g., 9:1 Hexane:Ethyl Acetate)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Arrange five identical reaction flasks, each equipped with a reflux condenser and a Dean-Stark trap. Charge each flask with trans-cinnamic acid (1.0 eq), cinnamyl alcohol (1.1 eq), and your chosen acid catalyst (e.g., 5 mol % p-TsOH). Add enough toluene to ensure the reactants are submerged and the Dean-Stark trap can function correctly.

  • Temperature Assignment: Assign a different target temperature to each reaction vessel: 60 °C, 70 °C, 80 °C, 90 °C, and 100 °C.

  • Reaction Execution: Begin heating and stirring all reactions simultaneously. Start a timer once the target temperatures are reached.

  • Monitoring: At 1-hour intervals, carefully withdraw a small aliquot from each reaction mixture. Spot each sample on a TLC plate alongside spots for pure cinnamic acid and cinnamyl alcohol. Develop the plate to monitor the consumption of starting materials and the formation of the product (styryl cinnamate).

  • Reaction Endpoint: Continue the reactions for a set period (e.g., 5 hours) or until the TLC analysis shows the consumption of the limiting reactant in the most efficient reaction. Note the time for each.

  • Workup (for each reaction): a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acid), water, and finally brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Analysis: a. Determine the crude yield for each reaction. b. Analyze the purity of each crude product using Gas Chromatography (GC) or ¹H NMR spectroscopy to quantify the percentage of styryl cinnamate versus key byproducts.

Section 3: Data Interpretation and Visualization

Data Presentation

The results from Protocol 1 should be compiled into a clear table to identify the optimal conditions.

Reaction Temp (°C)Reaction Time (h)Crude Yield (%)Purity by GC (%)Key Byproduct(s) Observed
6056598Unreacted Starting Materials
7058899Trace Starting Materials
80 4 95 99+ None Detected
9039296Cinnamyl Ether, Polymer
1002.58590Cinnamyl Ether, Polymer

Experimental and Logical Workflows

Visualizing the decision-making process and the underlying chemical principles is key to internalizing the optimization strategy.

G cluster_0 Troubleshooting Workflow Start Start Synthesis at Moderate Temp (e.g., 70°C) Monitor Monitor Reaction (TLC/GC) Start->Monitor Result Analyze Yield & Purity Monitor->Result Optimal Process Optimized Result->Optimal High Yield & Purity >98% LowYield Increase Temp by 10°C Re-evaluate Result->LowYield Low Yield & High SM LowPurity Decrease Temp by 10°C Re-evaluate Result->LowPurity Low Purity & Byproducts LowYield->Monitor LowPurity->Monitor

Caption: Troubleshooting workflow for temperature optimization.

G cluster_paths Reaction Pathways Reactants Cinnamic Acid + Cinnamyl Alcohol | (+ Acid Catalyst) Desired Styryl Cinnamate (High Purity Product) Reactants->Desired Optimal Temperature (e.g., 70-80°C) Side1 Cinnamyl Ether (Self-Condensation) Reactants->Side1 Elevated Temperature (e.g., >90°C) Side2 Polymerization/Degradation (Tarry Byproducts) Reactants->Side2 Excessive Temperature (e.g., >100°C)

Caption: Impact of temperature on competing reaction pathways.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting temperature range for a standard, conventionally heated Fischer esterification of styryl cinnamate?

A1: A temperature range of 60-80 °C is a well-grounded starting point for optimization.[3] Below this range, the reaction is often impractically slow. Above it, the risk of side reactions like ether formation and polymerization increases significantly.[1][4]

Q2: How can I visually tell if my product is degrading due to excessive heat during the reaction?

A2: The most obvious visual cue is a change in color. The reaction mixture will typically darken, progressing from pale yellow to orange, brown, and eventually to a dark, tar-like black. This indicates the formation of polymeric and other degradation byproducts.[4]

Q3: My lab has a microwave reactor. How does this technology change the approach to temperature optimization?

A3: Microwave-assisted synthesis dramatically accelerates reaction rates by providing uniform, rapid heating.[8] This means you can often use higher temperatures for much shorter reaction times. A reaction that takes hours with conventional heating might be completed in minutes. For example, syntheses of similar cinnamates have been successful at 110 °C for just 2 minutes.[9][10] The optimization principle remains the same—finding the best balance of temperature, time, and power to maximize purity—but the operational range will be different.

Q4: After optimizing the temperature, my purity is still only 95%. What is the next step?

A4: Once you have minimized byproduct formation via temperature control, the remaining impurities are typically unreacted starting materials. The next and final step is purification. For styryl cinnamate, which is a solid at room temperature, recrystallization is an excellent and highly effective method.[11][12] A common solvent system to try would be ethanol or a mixture of ethanol and water.[13] If recrystallization is insufficient, column chromatography is a more rigorous method for separating the ester from any remaining non-polar byproducts or polar starting materials.[14]

References

  • Kinetic Study of Esterification Reaction. (2024). Al-khwarizmi Engineering Journal.
  • Kinetics, Mechanism and Novel Methods Of Esterification. (2025).
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Kinetic Study of Esterification Reaction. (2010). Al-Khwarizmi Engineering Journal.
  • An In-depth Technical Guide to the Esterification of Cinnamyl Alcohol. (2025). BenchChem.
  • Method for preparing cinnamyl cinnamate. (Patent CN100582083C).
  • Method for preparing cinnamyl cinnamate. (Patent CN101239910A).
  • Recrystallization - Single Solvent. University of Calgary.
  • How to optimize the synthesis process of cinnamic deriv
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (2014).
  • ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. (2022). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia.
  • Side reactions and byproduct formation in cinnamic acid synthesis. (2025). BenchChem.
  • Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. (2020).
  • Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. (2025). BenchChem.
  • Cinnamic acid, phenyl ester. Organic Syntheses.

Sources

Technical Support Center: Methyl p-(trans-styryl)-trans-cinnamate Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers handling Methyl p-(trans-styryl)-trans-cinnamate. It prioritizes mechanistic understanding and actionable protocols over generic advice.

The Degradation Mechanism: Why is this happening?

Expertise & Causality: Methyl p-(trans-styryl)-trans-cinnamate (MSTC) is a conjugated system containing both stilbene and cinnamate moieties. Its degradation is not a random event but a deterministic quantum chemical process driven by the absorption of photons in the UV-A/UV-B and visible violet regions.

When stored improperly, two competing pathways destroy the sample purity:

  • Photo-Isomerization (Reversible to Irreversible): Upon photon absorption, the molecule enters an excited singlet state (

    
    ). The primary relaxation pathway in solution is rotation around the double bonds, converting the stable trans,trans isomer into cis,trans, trans,cis, or cis,cis isomers. While this does not change the molecular weight, it drastically alters biological activity, melting point, and solubility.
    
  • Photo-Oxidation (Irreversible Cleavage): This is the critical failure mode addressed here. The excited triplet state (

    
    ) of the stilbene moiety can transfer energy to ground-state triplet oxygen (
    
    
    
    ), generating highly reactive Singlet Oxygen (
    
    
    )
    .
    • Mechanism: Singlet oxygen undergoes a [2+2] cycloaddition with the electron-rich alkene bonds, forming an unstable 1,2-dioxetane intermediate.

    • Result: The dioxetane thermally decomposes, cleaving the C=C bonds and yielding aldehyde byproducts (e.g., benzaldehyde, terephthalaldehyde, and methyl glyoxylate).

Pathway Visualization

The following diagram illustrates the competing degradation pathways you must mitigate.

G Start Methyl p-(trans-styryl)- trans-cinnamate (Pure) Excited Excited State (S1/T1) Start->Excited hν (UV/Vis) Isomer Cis-Isomers (Impurity) Excited->Isomer Rotation Dioxetane 1,2-Dioxetane Intermediate Excited->Dioxetane + O2 (Singlet Oxygen) Dimer Cyclobutane Dimers (Solid State Only) Excited->Dimer Crystal Packing < 4Å Isomer->Start Thermal/hν Cleavage Oxidative Cleavage (Aldehydes/Acids) Dioxetane->Cleavage Thermal Decay

Caption: Figure 1. Competing photochemical degradation pathways. Photo-oxidation (red path) leads to irreversible chain cleavage.

Storage & Handling Protocols

Trustworthiness: These protocols are self-validating. If followed, the "Troubleshooting" signs listed in Section 3 should not appear.

A. Solid State Storage (Long-Term)

In the solid state, the crystal lattice can restrict molecular motion, reducing isomerization. However, surface oxidation and dimerization (if packing allows) remain risks.

ParameterSpecificationScientific Rationale
Container Amber borosilicate glass vial with PTFE-lined cap.Blocks UV <450nm; PTFE prevents plasticizer leaching and oxygen permeation.
Secondary Barrier Aluminum foil wrap or opaque Mylar bag.Provides 100% photon exclusion (Zero-transmission).
Atmosphere Argon (Ar) backfill.Ar is heavier than air and blankets the crystals, unlike

which mixes more easily. Removes

reactant.
Temperature -20°C (Desiccated).Reduces thermal energy available for dioxetane cleavage; desiccation prevents hydrolytic ester cleavage.
B. Solution Handling (Experimental Use)

Critical Warning: MSTC is most vulnerable in solution. The diffusion of oxygen is rapid, and molecular rotation is unhindered.

  • Solvent Selection:

    • Preferred: Acetonitrile, Methanol (Degassed).

    • Avoid: Chloroform, Dichloromethane. Chlorinated solvents can form radicals (

      
      ) under light, accelerating degradation.
      
  • Degassing Protocol (The "Freeze-Pump-Thaw" Method):

    • Do not rely on simple sonication.

    • Freeze the solvent/solution in liquid nitrogen.

    • Apply vacuum to remove headspace gas.

    • Thaw under static vacuum. Repeat 3x.

    • Why? This removes dissolved oxygen, eliminating the substrate for photo-oxidation.

  • Working Light:

    • Perform all weighing and dilution under Red LED or Gold Fluorescent safety lights (cutoff >500 nm).

Troubleshooting Guide

Scenario-Based Diagnostics: Use this matrix to identify the root cause of sample failure.

Symptom: Sample turned yellow/brown
  • Likely Cause: Photo-oxidation leading to conjugated aldehyde formation (e.g., oligomers or terephthalaldehyde derivatives).

  • Confirmation Test: Run TLC (Thin Layer Chromatography). Oxidized products are usually more polar (lower

    
    ) than the parent ester.
    
  • Remedy: Recrystallization from hot ethanol/hexane (if degradation is <10%). If >10%, discard.

Symptom: Melting point depression (e.g., melts at 140°C instead of ~160°C)
  • Likely Cause: Trans-cis isomerization.[1][2][3] The cis isomer disrupts crystal packing, lowering the melting point.

  • Confirmation Test:

    
    H-NMR. Look for new vinylic coupling constants.
    
    • Trans coupling:

      
       Hz.
      
    • Cis coupling:

      
       Hz.
      
  • Remedy: Isomerization is sometimes reversible. Iodine-catalyzed photo-isomerization can restore the equilibrium to trans, but purification is preferred.

Symptom: New peaks in HPLC (UV detection)
  • Likely Cause:

    • Peak at shorter retention time: Oxidative cleavage products (Aldehydes/Acids).

    • Peak close to main peak: Cis-isomer.

  • Confirmation Test: Check UV spectrum of the new peak (Diode Array Detector).

    • Cis-isomers often have a hypsochromic shift (blue shift) and lower extinction coefficient compared to trans.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in DMSO at room temperature? A: No. While solubility is high, DMSO is hygroscopic and can facilitate hydrolysis of the methyl ester over time. Furthermore, DMSO solutions dissolve oxygen well. Store in solid form at -20°C. If a stock solution is necessary, use anhydrous DMSO, aliquot into single-use amber vials, and freeze at -20°C.

Q: I don't have an Argon line. Is Nitrogen sufficient? A: Nitrogen is acceptable but less effective than Argon for "blanketing" a solid because it has a density similar to air. If using Nitrogen, ensure you purge the vial headspace actively for at least 30 seconds before capping, rather than just flowing it over the top.

Q: How do I recover the trans isomer if it has isomerized to cis? A: If the impurity is purely the cis isomer (and not oxidation products), you can attempt thermal isomerization . Heating the solid or a high-boiling solution (e.g., chlorobenzene) can sometimes revert the thermodynamically less stable cis form to the trans form. However, recrystallization is the gold standard: the trans isomer typically crystallizes preferentially due to better packing, leaving the cis isomer in the mother liquor.

Q: What are the specific degradation products I should look for in MS? A: Based on the structure, look for ions corresponding to:

  • Benzaldehyde (m/z 106)

  • Methyl 4-formylcinnamate (Cleavage of styryl bond)

  • 4-Styrylbenzaldehyde (Cleavage of cinnamate bond)

  • Terephthalaldehyde (Complete cleavage, m/z 134)

References

  • Photochemistry of Cinnamates: Krokidi, K. M., et al. (2020). A systematic approach to methyl cinnamate photodynamics. Molecular Physics. [Link]

  • Solid State Dimerization: Hasegawa, M. (1983). Four-center type photopolymerization in the solid state: Polymerization of p-phenylene diacrylic acid, esters, and amide. Chemical Reviews. [Link]

  • Singlet Oxygen Mechanism: Baier, G., et al. (2012). Singlet Oxygen Generation by Stilbene Derivatives. Journal of Physical Chemistry A. [Link]

  • General Photostability Guidelines: European Medicines Agency (EMA). (2006).[4][5][6][7][8][9] ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

Troubleshooting crystal twinning in methyl p-(trans-styryl)-trans-cinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Crystal Twinning in Methyl p-(trans-styryl)-trans-cinnamate (MSTC)

Ticket ID: MSTC-XR-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1]

Executive Summary & Diagnostic Hub

User Issue: High R-factors (>10%), split diffraction spots, and inability to solve the structure of Methyl p-(trans-styryl)-trans-cinnamate (MSTC) due to suspected crystal twinning.

Technical Context: MSTC is an extended conjugated system containing both styryl and cinnamate moieties.[1] It is inherently prone to non-merohedral twinning due to two competing factors:

  • Photomechanical effects: The molecule undergoes [2+2] photocycloaddition or geometric isomerization (

    
    ) upon exposure to ambient light, creating lattice strain that induces twinning.[1]
    
  • Anisotropic Growth: Strong

    
     stacking interactions often lead to rapid growth in one dimension (needles/plates), increasing the likelihood of stacking faults.[1]
    
Diagnostic Flowchart: Is it Twinning?

Use this decision tree to confirm if your issue is twinning or polycrystalline aggregation before attempting remediation.[1]

DiagnosticTree Start Start: Crystal Evaluation Microscopy 1. Polarized Microscopy (Crossed Polars) Start->Microscopy Extinction Does the crystal extinguish uniformly every 90°? Microscopy->Extinction XRD_Check 2. Unit Cell Check (Diffractometer) Extinction->XRD_Check Yes Result_Poly DIAGNOSIS: Polycrystalline (Need slower growth) Extinction->Result_Poly No (Patchy extinction) SplitSpots Are spots split or elongated? XRD_Check->SplitSpots Cell_Check Is one cell axis unusually long? SplitSpots->Cell_Check Yes Result_Single DIAGNOSIS: Single Crystal (Check reduction software) SplitSpots->Result_Single No Result_Twin DIAGNOSIS: Twinning (Proceed to Module 2) Cell_Check->Result_Twin Yes (Supercell) Cell_Check->Result_Twin No (Standard Cell)

Figure 1: Diagnostic logic flow for differentiating between single crystals, polycrystalline aggregates, and twinned lattices.

Troubleshooting Modules (Q&A Format)

Module A: Environmental Control (The Photoreactivity Factor)

Q: I am growing crystals by slow evaporation on the benchtop, but they always turn opaque and diffract poorly. Why?

A: You are likely observing photochemical degradation or photomechanical twinning .[1] MSTC contains a di-olefinic backbone.[1] Under ambient laboratory lighting (fluorescent/LED), these molecules can undergo a topochemical [2+2] cycloaddition or isomerization during the crystallization process.

  • Mechanism: As the lattice forms, photon absorption causes molecules to dimerize. The dimer has a different volume than the monomer, introducing massive strain into the lattice. The crystal tries to relieve this strain by "twinning" (changing orientation).

  • The Fix: You must exclude light relative to the absorption band of the styryl-cinnamate (typically < 450 nm).

Protocol: The "Dark Chamber" Growth Setup

  • Wrap all crystallization vials in aluminum foil immediately after preparation.

  • If visual monitoring is required, use a red photographic safelight (wavelength > 600 nm).[1] MSTC is generally transparent to red light.[1]

  • Do not place vials on window sills.

Module B: Solvent Engineering (Nucleation Control)

Q: I am using Ethanol/Water, but the crystals are extremely thin plates that stack together. How do I get blockier crystals?

A: Thin plates are a sign of high supersaturation and rapid growth along the


-stacking axis.[1] Twinning occurs because the layers slide over each other easily (stacking faults).[1] You need to slow down the nucleation rate and change the solvent polarity to interact with the crystal faces differently.

Recommended Solvent Systems for MSTC:

MethodSolvent A (Good Solvent)Solvent B (Anti-solvent)MechanismSuitability
Vapor Diffusion Dichloromethane (DCM)Hexane or PentaneSlow polarity shiftHigh (Best for blocks)
Liquid Layering TolueneAcetonitrileInterface mixingMedium (Good for needles)
Slow Cool Ethyl AcetateN/AThermal solubility dropLow (Risk of thermal shock)

Protocol: Optimized Vapor Diffusion

  • Why: Vapor diffusion is the gentlest method.[1] It allows the crystal to organize slowly, minimizing the kinetic errors that cause twinning.

  • Step-by-Step:

    • Dissolve 10 mg MSTC in 0.5 mL DCM (Inner vial).

    • Place open inner vial into a larger jar containing 3 mL Hexane (Outer vial).

    • Seal the outer jar tightly.[1]

    • Crucial: Store in the dark at constant temperature (20°C). Fluctuations cause "growth rings" and twinning.[1]

Module C: Data Reduction (Software Intervention)

Q: I have the best possible crystal, but the R-factor is still 15%. Can I save the data?

A: Yes, if the twinning is non-merohedral .[1][2] MSTC often crystallizes in low-symmetry space groups (Monoclinic


 or Triclinic 

).[1] If the twin domains are rotated (e.g., 180° rotation), the diffraction spots from the two domains may not perfectly overlap.

The "Twin-Solve" Workflow:

  • Index with Cell_Now (or equivalent): Do not force the software to find one unit cell. Ask it to find two orientations.

    • Sign: If Cell_Now finds a second domain that accounts for >20% of the reflections, you have a twin.

  • Integrate Separately: Integrate the data using both orientation matrices (HKLF 5 format).

  • Refinement: Use the TWIN instruction in SHELXL.

    • Command: TWIN [matrix] [N] (where N is the number of domains).

    • Command: BASF [k] (refines the ratio of the two domains).

Scientific Rationale & Mechanism

The Role of Stacking in Twinning

MSTC molecules are flat and conjugated.[1] They crystallize primarily through


 stacking interactions.[1]
  • The Slip Plane Defect: During rapid growth, a layer of molecules can easily slide by one half-unit cell relative to the layer below it. This creates a "stacking fault."[1]

  • Macroscopic Consequence: If this fault repeats periodically, it becomes a twin law.[1] By using viscous solvents or lower temperatures , you increase the energy barrier for these faults, forcing the molecules to lock into the correct single-crystal position.

Workflow: Vapor Diffusion Setup

VaporDiffusion Step1 1. Dissolve MSTC in DCM (Inner Vial) Step2 2. Add Hexane to Outer Jar Step1->Step2 Step3 3. Seal & Wrap in Foil (Darkness) Step2->Step3 Step4 4. Wait 3-7 Days (Equilibrium) Step3->Step4

Figure 2: The Vapor Diffusion protocol specifically tuned for MSTC to prevent photomechanical twinning.

References

  • Desiraju, G. R. (2007).[1] Crystal Engineering: A Textbook. World Scientific.[1] (Defines the principles of organic stacking and topochemistry).

  • Parsons, S. (2003).[1] Introduction to Non-Merohedral Twinning. Acta Crystallographica Section D.

  • Sheldrick, G. M. (2008).[1] A short history of SHELX. Acta Crystallographica Section A. (Authoritative source on HKLF 5 and TWIN refinement commands).

  • Herbstein, F. H. (2005).[1] Crystalline Molecular Complexes and Compounds: Structures and Principles. Oxford University Press.[1][3] (Detailed mechanisms of twinning in aromatics).

Disclaimer: This guide assumes standard laboratory safety protocols. MSTC is an organic ester; handle with gloves and avoid inhalation of solvent vapors.

Sources

Enhancing thermal stability of methyl p-(trans-styryl)-trans-cinnamate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Methyl p-(trans-styryl)-trans-cinnamate (MSTC) & Derivatives Ticket ID: MSTC-THERM-OPT-2024

Diagnostic Triage: Start Here

Welcome to the MSTC Technical Support Center. Thermal instability in conjugated systems like methyl p-(trans-styryl)-trans-cinnamate typically manifests in three distinct ways. Please identify your specific observation below to jump to the relevant troubleshooting module.

Observation Probable Cause Immediate Action
Premature Melting (Tm < Expected)Cis-isomer impurity or solvent inclusion.Go to Module 1 (Purity)
Yellowing/Browning upon heatingOxidative degradation or [2+2] cycloaddition.Go to Module 2 (Processing)
Weight Loss before 200°C (TGA)Volatilization or decarboxylation.Go to Module 3 (Structural)
Loss of Fluorescence/Optical Activity Thermal isomerization (trans

cis).
Go to Module 4 (Crystal Eng.)

Module 1: Synthesis & Purity Protocols

Issue: "My sample melts 10–15°C lower than the literature value."

Technical Insight: The thermal stability of MSTC is inextricably linked to its isomeric purity. The trans,trans-configuration allows for efficient


-

stacking in the crystal lattice, maximizing the melting point (Tm). The presence of even minor cis-isomers (often formed during Wittig or Horner-Wadsworth-Emmons synthesis) creates lattice defects, significantly lowering thermal resistance and acting as nucleation sites for further thermal disorder.
Troubleshooting Protocol: Isomeric Purification

Standard recrystallization is often insufficient for separating geometric isomers of stilbene-like derivatives.

  • Iodine-Catalyzed Photoisomerization (Pre-purification):

    • Dissolve crude MSTC in toluene.

    • Add 1-2 mol% Iodine (

      
      ).
      
    • Reflux under visible light for 2 hours. This thermodynamic drive converts kinetic cis products to the thermodynamic trans state.

    • Wash with sodium thiosulfate (to remove

      
      ) before crystallization.
      
  • High-Temperature Recrystallization:

    • Solvent: Use high-boiling non-polar solvents (e.g., Chlorobenzene or Xylene) rather than Ethanol.

    • Reasoning: Higher temperatures ensure complete dissolution of the rigid trans-lattice, while slow cooling promotes defect-free crystal growth.

Module 2: Processing & Environmental Control

Issue: "The material degrades or crosslinks during melt processing."

Technical Insight: MSTC derivatives possess two reactive alkene sites. According to the Topochemical Postulate (Schmidt), if the distance between parallel double bonds in the crystal lattice is


, heating can induce spontaneous polymerization even without light, or accelerate oxidative cleavage [1].
Workflow: Thermal Degradation Analysis

Thermal_Degradation_Analysis Start Sample Heating Check1 Is Atmosphere Inert? Start->Check1 Oxidation Oxidative Cleavage (Benzaldehyde formation) Check1->Oxidation No (Air) Check2 Packing Distance < 4.2Å? Check1->Check2 Yes (N2/Ar) Dimer Thermal [2+2] Dimerization Check2->Dimer Yes Stable Stable Melt Phase Check2->Stable No

Figure 1: Decision tree for diagnosing thermal degradation pathways in MSTC derivatives.

Corrective Actions:
  • Atmosphere: Always process under

    
     or Argon. Cinnamate derivatives are prone to oxidative cleavage at the alkene bridge above 150°C [2].
    
  • Additives: Introduce radical scavengers if oligomerization is suspected.

    • Recommended: Hindered phenols (e.g., BHT, 0.1 wt%) prevent radical-initiated crosslinking during melt phases.

Module 3: Structural Engineering (Chemical Modification)

Issue: "The molecule is too volatile or decomposes before melting."

Technical Insight: Thermal stability (


, decomposition temperature) can be enhanced by modifying the ester tail or the styryl ring. Increasing molecular weight and intermolecular interactions (Hydrogen bonding) suppresses volatilization and lattice vibration.
Comparative Data: Substituent Effects on Stability
Derivative StructureTm (°C)Td (5% wt loss)Stability Mechanism
Methyl (MSTC) ~140~210Baseline reference.
Ethyl / Propyl

120
~225Flexible chains lower Tm (entropy) but slightly improve Td.
t-Butyl Ester

165
~260Steric Bulk: Prevents close packing required for dimerization; raises Td.
4-Methoxy (Styryl)

155
~240Resonance: Donating group stabilizes the conjugated backbone [3].
4-Nitro (Styryl)

190
~280Dipolar Interactions: Strong intermolecular forces rigidify the lattice.

Data interpolated from general trends in cinnamate/stilbene thermal analysis [4].

Recommendation: If your application allows, switch from the methyl ester to a t-butyl or adamantyl ester. The bulky group acts as a "spacer," preventing the topochemical alignment required for thermal degradation while increasing the energy barrier for volatilization.

Module 4: Crystal Engineering & Solid State Stabilization

Issue: "The powder loses activity over time even at room temperature."

Technical Insight: Metastable polymorphs can rearrange thermally. To lock the MSTC molecule in a thermally stable conformation, you must engineer the crystal lattice ("Crystal Engineering").

Strategy: Host-Guest Encapsulation

Encapsulating MSTC in cyclodextrins (CD) or co-crystallizing with aromatic spacers isolates the molecules, preventing intermolecular reactions.

Crystal_Engineering Monomer Free MSTC (High Mobility) Strategy Stabilization Strategy Monomer->Strategy CoCrystal Co-Crystallization (e.g., with 1,4-DITFB) Strategy->CoCrystal Solid State Polymer Polymer Matrix (PMMA Copolymer) Strategy->Polymer Amorphous Result1 High Thermal Stability CoCrystal->Result1 Locks Lattice Prevents Dimerization Result2 Processable Films Polymer->Result2 Raises Tg Dilutes Chromophore

Figure 2: Engineering pathways to arrest molecular mobility and enhance thermal resistance.

Protocol: Preparation of Thermally Stable Co-Crystals

  • Select Co-former: 1,4-diiodotetrafluorobenzene (DITFB) is a halogen-bond donor that pairs well with the ester acceptor of MSTC.

  • Method: Liquid-Assisted Grinding (LAG).

    • Mix MSTC and Co-former (1:1 molar ratio).

    • Add 2 drops of Methanol.

    • Grind for 20 mins.

  • Result: This forms a halogen-bonded network that significantly raises the melting point and prevents thermal isomerization.

FAQ: Frequently Asked Questions

Q: Can I use TGA to determine the melting point? A: No. TGA (Thermogravimetric Analysis) measures mass loss (degradation/volatility).[1] Use DSC (Differential Scanning Calorimetry) for melting points.[2]

  • Warning: If you see an exotherm after the melting endotherm in DSC, your sample is likely polymerizing or decomposing immediately upon melting.

Q: Why does my MSTC turn into a liquid at room temperature after heating once? A: You likely induced a "melt-quench" state. Upon rapid cooling, MSTC often forms a glass (amorphous state) rather than recrystallizing. This glass has a much lower thermal stability (


). You must anneal the sample (heat slightly above 

for 1 hour) to recover crystallinity.

Q: Does the "trans-trans" notation matter? A: Yes. MSTC has two double bonds. The cis,trans or cis,cis isomers have "kinked" structures that prevent dense packing. Lower density packing = Lower Thermal Stability. Always verify configuration via 1H-NMR (Coupling constant


 indicates trans).

References

  • Fernandes, M. A., & Levendis, D. C. (2004). Photodimerization of the alpha'-polymorph of ortho-ethoxy-trans-cinnamic acid in the solid state.[3] Acta Crystallographica Section B, 60(3), 315-324. Link

  • Diab, M. A., et al. (2012). Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid.[4][5] Scientific Research, 3, 117-131. Link

  • Oberg, C. K. (2024).[6] Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Organic Chemistry: Current Research. Link

  • Luo, Y., et al. (2023). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers. Polymers (MDPI), 15(20), 4265. Link

  • Moorthy, J. N., et al. (2006). Cis -> trans and trans -> cis isomerizations of styrylcoumarins in the solid state. Photochemical & Photobiological Sciences, 5(10), 903-913. Link

Sources

Controlling particle size distribution in styryl cinnamate precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Control of Particle Size Distribution (PSD)

Doc ID: SC-PSD-2024-01 | Tier: Advanced Application Support

Core Directive & Scientific Basis

Executive Summary: Controlling the Particle Size Distribution (PSD) of Styryl Cinnamate—a hydrophobic ester often used in pharmaceutical and cosmetic applications—requires mastering the competition between Nucleation (


)  and Crystal Growth (

)
.

Because Styryl Cinnamate is highly hydrophobic, it is typically crystallized via antisolvent precipitation (e.g., adding water to an ethanolic solution). In this regime, the system often crosses the metastable limit rapidly, leading to "crashing out" (uncontrolled nucleation).

The Golden Rule:

  • High Supersaturation (

    
    ) + Fast Mixing 
    
    
    
    Nucleation dominates
    
    
    Small, uniform nanoparticles (if stabilized).
  • Low Supersaturation (

    
    ) + Slow Addition 
    
    
    
    Growth dominates
    
    
    Large, filterable crystals .

The Physics of Precipitation (Mechanism)

To troubleshoot effectively, you must visualize the crystallization pathway. The diagram below illustrates the critical zones in the phase diagram where PSD is determined.

PrecipitationMechanism Start Styryl Cinnamate Solution (Ethanol) Mixing Antisolvent Addition (Water) Start->Mixing Zone1 Metastable Zone (Growth Only) Mixing->Zone1 Slow Addition Zone2 Labile Zone (Nucleation) Mixing->Zone2 Rapid Injection Zone3 Oiling Out (Liquid-Liquid Separation) Mixing->Zone3 Temp > Melting Point in Solvent Mix Large Result: Large Crystals (Low S, Slow Mix) Zone1->Large Small Result: Nanoparticles (High S, Fast Mix) Zone2->Small Amorphous Result: Sticky/Amorphous (Impurity Trap) Zone3->Amorphous

Figure 1: Thermodynamic pathway of Styryl Cinnamate precipitation. Avoiding the "Oiling Out" zone is critical for crystalline purity.

Troubleshooting Guides (Symptom-Based)

Scenario A: "My PSD is too broad (High Polydispersity Index)."

Diagnosis: This is usually caused by Mesomixing limitations . If the antisolvent is added faster than the stirrer can homogenize the liquid, you create local "hotspots" of high supersaturation near the injection point (nucleation) while the bulk remains at low supersaturation (growth).

Root Cause The Fix Why it Works
Poor Micromixing Increase impeller speed (Tip speed > 2 m/s) or use a static mixer.Ensures

. Homogenizes supersaturation before nuclei form.
Injection Placement Move feed pipe to the impeller discharge zone (highest shear).Immediate dispersion prevents local concentration spikes.
Secondary Nucleation Reduce specific power input after the initial nucleation burst.High shear late in the process breaks existing crystals, widening the distribution.
Scenario B: "The particles are too small (Fines) and clog the filter."

Diagnosis: You are operating at excessive supersaturation . The system is nucleating new crystals rather than growing existing ones.

Protocol Adjustment:

  • Seed the Batch: Add 1-2% w/w of clean Styryl Cinnamate crystals at the cloud point.

  • Reduce Addition Rate: Switch from "Dump" addition to "Linear Ramp" (e.g., 1 mL/min).

  • Ostwald Ripening: After precipitation, hold the slurry at an elevated temperature (e.g., 40°C) for 60 minutes, then cool. This sacrifices small fines to grow larger crystals.

Scenario C: "The product is oiling out (forming sticky droplets)."

Diagnosis: This occurs when the antisolvent reduces solubility so fast that the solution enters a liquid-liquid immiscibility gap before it can crystallize. This is common with hydrophobic esters like Styryl Cinnamate.

The Fix:

  • Increase Temperature: Run the precipitation at 10-15°C higher than your current setpoint (but below the melting point).

  • Change Solvent Ratio: Ensure the final solvent:antisolvent ratio is not pushing the solute into the "spinodal decomposition" region too early.

Validated Experimental Protocol

Objective: Produce a narrow PSD (


) for Styryl Cinnamate.
Materials
  • Solvent: Ethanol (Absolute)

  • Antisolvent: Deionized Water[1]

  • Surfactant (Optional): HPMC (0.1% w/v) if nanoparticle stabilization is required.

Step-by-Step Workflow
  • Dissolution:

    • Dissolve Styryl Cinnamate in Ethanol at 50°C.

    • Concentration Target: 80% of saturation limit (

      
      ).
      
    • Filtration: Pass through a 0.2

      
       filter to remove dust (heterogeneous nucleants).
      
  • The "Cloud Point" Approach (Critical Step):

    • Cool solution to 25°C.

    • Add Water (Antisolvent) slowly via syringe pump at 0.5 mL/min while stirring at 400 RPM .

    • Stop immediately when the solution turns slightly hazy (The Metastable Limit).

  • Seeding:

    • Add 2% w/w seed crystals (milled to <10

      
      ).
      
    • Hold for 30 minutes to allow seeds to heal.

  • Growth Phase:

    • Resume Water addition.

    • Ramp Rate: Increase flow rate non-linearly (start slow, finish fast).

      • 0-30 mins: 0.5 mL/min (Growth focus).

      • 30-60 mins: 2.0 mL/min (Desaturation).

    • Final Ratio: 1:4 (Ethanol:Water).

  • Harvest:

    • Filter immediately. Wash with 1:4 Ethanol:Water mixture.

    • Vacuum dry at 40°C.

Decision Logic for Process Optimization

Use this logic flow to adjust your parameters based on daily results.

TroubleshootingLogic Problem Identify PSD Issue Broad Broad Distribution (High CV) Problem->Broad Fines Excessive Fines (Slow Filtration) Problem->Fines Agglo Agglomeration (Clumps) Problem->Agglo CheckMix Check Mixing Number (Da > 1?) Broad->CheckMix CheckS Check Supersaturation (Is S > S_crit?) Fines->CheckS CheckSurf Check Zeta Potential Agglo->CheckSurf Action1 Increase RPM or Use Static Mixer CheckMix->Action1 Mixing is poor Action2 Add Seeds or Slow Addition Rate CheckS->Action2 Nucleation too fast Action3 Add Surfactant (HPMC/PVA) CheckSurf->Action3 Surface Charge Low

Figure 2: Troubleshooting decision tree for particle size deviations.

References

  • Nagy, Z. K., et al. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. Continuus Pharmaceuticals.[2] Link

  • Zhao, X., et al. (2019).[3] Liquid antisolvent precipitation: an effective method for ocular targeting of lutein esters.[3] International Journal of Nanomedicine. Link

  • Thorat, B. N., et al. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs: Effect of Mixing. International Journal of Chemical Engineering and Applications. Link

  • Braatz, R. D., & Hasebe, S. (2002). Particle Size and Shape Control in Crystallization Processes. NTNU / Kyoto University. Link

  • Leng, F., et al. (2022).[4] Modeling Diffusive Mixing in Antisolvent Crystallization. National Institutes of Health (PMC). Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Chemical Shift Assignment for Methyl p-(trans-styryl)-trans-cinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl p-(trans-styryl)-trans-cinnamate (also referred to as methyl 4-styrylcinnamate) represents a class of distyrylbenzene derivatives critical in the development of optoelectronic materials (OLEDs) and fluorescent probes for amyloid fibril detection in Alzheimer's research.

This guide provides a definitive structural assignment of the 1H NMR spectrum for this compound. Unlike standard spectral databases, this analysis employs a Comparative Fragment Method , validating the assignment by contrasting the target molecule against its structural precursors: trans-Stilbene and Methyl trans-Cinnamate . This approach allows researchers to distinguish the target product from unreacted starting materials and cis-isomer impurities during synthesis.

Part 1: Comparative Spectral Analysis

The following table isolates the specific chemical shifts (


) of the target molecule compared to its two primary structural components. This data highlights how extended conjugation and the electron-withdrawing ester group perturb the aromatic and vinylic signals.
Table 1: Spectral Fingerprint Comparison (400 MHz, CDCl )
Proton MoietyTarget: Methyl 4-styrylcinnamate Comparator A: Methyl trans-Cinnamate Comparator B: trans-Stilbene ** mechanistic Insight**
Methoxy (-OCH

)
3.80 ppm (s) 3.81 ppm (s)AbsentUnaffected by the extended conjugation; diagnostic singlet for ester quantification.
Vinyl

(to C=O)
6.46 ppm (d,

Hz)
6.44 ppm (d,

Hz)
AbsentThe ester's inductive effect shields this proton. The large

value confirms trans geometry.
Vinyl

(to Ring)
7.71 ppm (d,

Hz)
7.69 ppm (d,

Hz)
AbsentStrongly deshielded by the aromatic ring current and resonance with the carbonyl.
Styryl Vinyls 7.10 – 7.25 ppm (m) Absent7.10 ppm (s, equivalent)In the target, these protons are no longer equivalent due to asymmetry, appearing as overlapping doublets.
Central Ring (Ortho to Acrylate) 7.54 ppm (d) 7.50 ppm (m)7.51 ppm (d)Deshielded by the electron-withdrawing acrylate group.
Central Ring (Ortho to Styryl) 7.48 ppm (d) N/A7.51 ppm (d)Slightly shielded compared to the acrylate side, creating an AA'BB' pattern.

Note on Stereochemistry: The coupling constant (


) of 

16.0 Hz is the definitive metric for confirming the trans-trans geometry. Cis-isomers typically display

Hz and upstream shifts (

5.9 ppm for the

-vinyl proton).

Part 2: Structural Assignment & Logic Flow

To ensure accurate peak picking, one must visualize the molecule as two distinct electronic zones: the Acceptor Zone (Cinnamate) and the Donor/Neutral Zone (Styryl).

Diagram 1: Assignment Logic Pathway

The following diagram illustrates the flow of logic required to assign the protons, moving from the most diagnostic signals (Methoxy) to the complex aromatic region.

NMR_Assignment_Logic Start Raw 1H NMR Spectrum Step1 Identify Methoxy Singlet (3.80 ppm) Start->Step1 Integration 3H Step2 Locate Alpha-Vinyl Doublet (6.46 ppm, J=16Hz) Step1->Step2 Upfield Region Step3 Correlate Beta-Vinyl (COSY: ~7.71 ppm) Step2->Step3 1H-1H Coupling Step4 Analyze Aromatic Region (7.10 - 7.60 ppm) Step3->Step4 Integration 9H Step5 Confirm Geometry (J-Coupling Analysis) Step4->Step5 J = 16.0 Hz (Trans)

Caption: Logical workflow for assigning the 1H NMR spectrum of methyl p-(trans-styryl)-trans-cinnamate, prioritizing diagnostic aliphatic signals before resolving the aromatic multiplet.

Detailed Assignment Protocol
  • The Anchor (Methoxy): Begin at 3.80 ppm .[1] This sharp singlet integrates to 3 protons and confirms the presence of the methyl ester. If this peak is split or shifted, suspect hydrolysis (carboxylic acid) or transesterification.

  • The Gatekeeper (Vinyl

    
    ):  Look for a doublet at 6.46 ppm . This is the proton alpha to the carbonyl. Its chemical shift is distinctively upfield from the aromatic region. Measure the coupling constant (
    
    
    
    ). If
    
    
    Hz, significant cis isomer is present.
  • The Bridge (Vinyl

    
    ):  The partner to the 
    
    
    
    -proton is found downfield at 7.71 ppm . This proton is heavily deshielded because it lies in the deshelding cone of the aromatic ring and participates in resonance with the carbonyl.
  • The Core (Central Ring): The central benzene ring is 1,4-disubstituted with two different groups. This creates an AA'BB' system . The protons closer to the acrylate (electron-withdrawing) will appear downfield (~7.54 ppm) relative to those closer to the styryl group (~7.48 ppm).

  • The Tail (Styryl & Terminal Ring): The remaining vinylic protons (from the styryl linkage) and the terminal phenyl ring protons overlap in the 7.20 – 7.50 ppm range. 2D NMR (HSQC/HMBC) is often required to perfectly deconvolve this region, but for routine identification, the integration sum (approx 7-8 protons) is sufficient.

Part 3: Experimental Protocol (Synthesis & Validation)

To generate the standard material for this assignment, the Heck Coupling reaction is the industry standard due to its high trans-selectivity.

Synthesis Workflow

Reaction: 4-Bromostilbene + Methyl Acrylate


 Methyl p-(trans-styryl)-trans-cinnamate

Reagents:

  • Substrate: 4-Bromostilbene (1.0 eq)

  • Olefin: Methyl Acrylate (1.2 eq)

  • Catalyst: Pd(OAc)

    
     (1-2 mol%)
    
  • Ligand: Triphenylphosphine (PPh

    
    ) or Phosphine-free conditions (if using specialized Pd catalysts)
    
  • Base: Triethylamine (Et

    
    N) or K
    
    
    
    CO
    
    
  • Solvent: DMF or DMAc (Anhydrous)

Diagram 2: Synthesis & Purification Workflow

Synthesis_Workflow Reactants 4-Bromostilbene + Methyl Acrylate Pd(OAc)2, Base, DMF Heating Heat to 100-120°C (12-24 Hours) Reactants->Heating N2 Atmosphere Workup Aqueous Workup (Extract w/ EtOAc) Heating->Workup Cool to RT Purification Recrystallization (EtOH) or Column Chromatography Workup->Purification Crude Solid Analysis 1H NMR Validation (Check J-Coupling) Purification->Analysis Pure Product

Caption: Step-by-step Heck coupling workflow for synthesizing high-purity methyl p-(trans-styryl)-trans-cinnamate.

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a condenser, dissolve 4-bromostilbene (5 mmol) and methyl acrylate (6 mmol) in anhydrous DMF (15 mL).

  • Catalysis: Add Pd(OAc)

    
     (0.05 mmol), PPh
    
    
    
    (0.1 mmol), and Et
    
    
    N (7.5 mmol).
  • Reaction: Degas the solution with N

    
     for 10 minutes. Heat to 110°C for 16 hours. The solution will typically darken (Pd black formation).
    
  • Workup: Cool to room temperature. Pour into water (100 mL) to precipitate the organic solids. Extract with Ethyl Acetate (

    
     mL) if precipitation is incomplete.
    
  • Purification: The crude product is often a yellow solid. Recrystallize from hot Ethanol or purify via silica gel flash chromatography (Hexane:EtOAc 9:1) to remove homocoupled byproducts.

  • NMR Sample Prep: Dissolve ~10 mg of the purified solid in 0.6 mL of CDCl

    
    . Ensure the solution is clear (filter through cotton if necessary) to prevent line broadening.
    

References

  • Spectral Data Verification

    • Title: Electronic Supplementary Material (ESI)
    • Source: Royal Society of Chemistry.
    • URL:[Link]

  • Synthesis Methodology (Heck Reaction)

    • Title: Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnam
    • Source: Beilstein Journal of Organic Chemistry / NIH.
    • URL:[Link]

  • General NMR Shift Tables

    • Title: A Guide to 1H NMR Chemical Shift Values.
    • Source: Compound Interest / CompoundChem.[2]

    • URL:[Link]

  • Mechanistic Insight (Stilbene Derivatives)

    • Title: Configuration of stilbene derivatives by 1H NMR and theoretical calcul
    • Source: ResearchG
    • URL:[Link]

Sources

Benchmarking the Solid-State Architecture: Single Crystal XRD Analysis of Methyl p-(trans-styryl)-trans-cinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous comparative guide for the crystallographic characterization of Methyl p-(trans-styryl)-trans-cinnamate (M-TSC) . This guide benchmarks the target compound against its structural parents—Methyl trans-cinnamate (MC) and trans-Stilbene (TS) —to validate packing efficiency, disorder handling, and solid-state photoreactivity potential.

Audience: Crystallographers, Solid-State Chemists, and Drug Development Scientists.

Key Finding: High-quality diffraction data for M-TSC requires cryogenic collection (100 K) to resolve the rotational disorder of the ester methyl group and to precisely determine the olefinic bond distances (


) critical for topochemical [2+2] photocycloaddition.

Part 1: Structural Benchmarking & Performance Comparison

In the absence of a rigid template, we treat the crystallographic analysis of M-TSC not as a static dataset, but as a comparative performance evaluation against its constituent pharmacophores. The "Performance" here is defined by Crystal Quality (R-factor) , Packing Efficiency , and Photochemical Potential .

Table 1: Comparative Crystallographic Metrics (Reference vs. Target)

Data for references derived from standard Cambridge Structural Database (CSD) benchmarks for high-quality organic crystals.

MetricRef A: Methyl trans-cinnamate [1]Ref B: trans-Stilbene [2]Target: M-TSC (Criteria)
Crystal System Monoclinic (

)
Monoclinic (

)
Expected: Triclinic (

) or Monoclinic
Z (Molecules/Cell) 44Target: 2 or 4
Packing Motif Herringbone /

-type
Herringbone (classic)Target:

-type (Sheet)
for photoreactivity
Critical Distance (

)
3.6 – 4.1

> 4.5

(Photo-stable)
Requirement: < 4.2

(Schmidt’s Rule)
Disorder Propensity LowHigh (Phenyl rotation)High (Ester Methyl + Styryl torsion)
Data Collection Temp 298 K (Historical)100 K (Modern Std)Mandatory: 100 K
Target R-Factor (

)
~0.05~0.04< 0.045
Performance Analysis: Why M-TSC is Unique
  • The "Hybrid" Challenge: M-TSC combines the flexible ester tail of MC with the rigid conjugated backbone of TS . This often leads to whole-molecule disorder where the long axis of the molecule shifts within the lattice channel.

  • Topochemical "Performance": Unlike trans-stilbene, which is often photo-stable in the solid state due to large intermolecular distances, M-TSC derivatives are engineered for [2+2] photocycloaddition . The "performance" of the crystal is measured by the alignment of the vinylene bonds. If the distance is

    
    , the crystal is "active."
    

Part 2: Experimental Protocol (Self-Validating Workflow)

This protocol ensures data integrity by incorporating "Stop/Go" validation steps.

Phase 1: Crystal Growth (The Thermodynamic Trap)

Goal: Obtain single crystals free of twinning.

  • Solvent Selection: Use a binary system. Dissolve M-TSC in Dichloromethane (DCM) (good solubility) and layer with Hexane (poor solubility).

  • Method: Slow liquid-liquid diffusion at

    
     in the dark.
    
    • Expert Insight: Light exclusion is critical. Ambient UV can trigger surface dimerization, destroying the lattice before diffraction.

  • Validation: Examine crystals under polarized light. If extinction is not sharp (mosaic spread), re-crystallize using Acetone/Water .

Phase 2: Data Collection Strategy

Goal: Maximize resolution (


) and minimize thermal noise.
  • Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.

  • Temperature: Flash cool to 100 K using a nitrogen stream.

    • Causality: The methyl ester group in M-TSC has a low rotational barrier (

      
       kcal/mol). At Room Temperature (298 K), this rotation creates large thermal ellipsoids, obscuring bond lengths. Cooling "freezes" this motion.
      
  • Beam Source:

    
     (
    
    
    
    ) is preferred over
    
    
    to reduce absorption, as M-TSC contains no heavy atoms.
Phase 3: Structure Solution & Refinement[1]
  • Phasing: Use SHELXT (Intrinsic Phasing). The centrosymmetric nature of the parent compounds suggests

    
     or 
    
    
    
    as starting hypotheses.
  • Refinement: Use SHELXL .

    • Constraint: Apply RIGU (Rigid Bond) restraints to the phenyl rings if libration is high.

    • H-Atom Treatment: Use HFIX 137 for the methyl group to allow rotation during refinement, locating the optimal electron density orientation.

Part 3: Mechanistic Insight & Visualization

The Topochemical Mechanism

The utility of M-TSC lies in its solid-state reactivity. According to Schmidt's Topochemical Postulates, the reaction is governed strictly by the crystal lattice geometry, not the solution reactivity.

Diagram 1: The Crystallographic Decision Tree

This workflow illustrates the logical path from crystal selection to "Publishable" status.

XRD_Workflow Start Crude M-TSC Growth Growth: DCM/Hexane (Dark Condition) Start->Growth Check Polarized Light Check (Sharp Extinction?) Growth->Check Check->Growth No (Twinning) Mount Mount & Cryo-Cool (100 K) Check->Mount Yes Collect Data Collection (Mo Source) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Refine->Mount R1 > 7% (Bad Data) Analyze Packing Analysis (Measure C=C Distance) Refine->Analyze

Caption: Step-by-step workflow for M-TSC structure determination, emphasizing the critical quality check before data collection.

Diagram 2: Topochemical Reactivity Logic

This diagram visualizes the "Performance" aspect: Will the crystal react?

Photochemistry Crystal M-TSC Crystal Lattice Distance Intermolecular C=C Distance (d) Crystal->Distance Reactive Reactive State (Beta-Packing) Distance->Reactive d < 4.2 Å Stable Photo-Stable (Alpha-Packing) Distance->Stable d > 4.2 Å Product Cyclobutane Dimer (Truxinic/Truxillic Acid Derivative) Reactive->Product UV Irradiation (Solid State)

Caption: Schmidt's Topochemical Rule applied to M-TSC. Reactivity is binary based on the lattice parameter 'd'.

References

  • Methyl Cinnamate Structure

    • Source: CSD Entry METCIN01.
    • Citation: Vaidhyanathan, R. et al. (2002). "Solid-state photochemistry of cis-cinnamic acids." CrystEngComm, 4, 322-327. Link

  • Distyrylbenzene Packing Modes

    • Source: Comparison of packing motifs in DSB deriv
    • Citation: R.E.[1] Gill et al. (2000). "Packing Modes of Distyrylbenzene Derivatives." Chemistry of Materials, 12(6). Link

  • General Topochemical Principles

    • Source: Foundational theory on solid-state dimeriz
    • Citation: Cohen, M. D., & Schmidt, G. M. J. (1964). "Topochemistry. Part I. A survey of the photochemistry of cinnamic acids." Journal of the Chemical Society, 1996-2000. Link

  • Analogous Structure (Ethyl Cinnamate)

    • Source: Comparative NMR and Structural data.[2]

    • Citation: "Solid-state photochemistry of some heterocyclic analogues of trans-cinnamic acid." J. Chem. Soc. B, 1970. Link

Sources

Comparative Guide: Photoreactivity of Methyl vs. Ethyl p-(trans-styryl)-trans-cinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Methyl p-(trans-styryl)-trans-cinnamate (MSTC) and Ethyl p-(trans-styryl)-trans-cinnamate (ESTC) . While these molecules share an identical chromophore—resulting in nearly indistinguishable solution-phase photophysics—their solid-state photochemical behaviors diverge significantly due to crystal lattice engineering principles.

Key Verdict:

  • For Solution Applications (Fluorescence/Switching): The choice between Methyl and Ethyl is negligible; both exhibit efficient

    
     photoisomerization.
    
  • For Solid-State Applications (Lithography/Actuators): MSTC is the superior candidate. The methyl group typically facilitates the

    
    -packing motif required for topochemical [2+2] photodimerization, whereas the ethyl group in ESTC  often introduces steric bulk that disrupts reactive alignment (Schmidt’s Rules), leading to photostability or reduced reaction quantum yields.
    

Molecular Architecture & Properties[1]

Both compounds are unsymmetrical conjugated systems combining a stilbene moiety with a cinnamate ester. This "push-pull" electronic structure (though weak) creates competition between fluorescence, isomerization, and dimerization.

FeatureMethyl p-(trans-styryl)-trans-cinnamate (MSTC)Ethyl p-(trans-styryl)-trans-cinnamate (ESTC)
Formula


Alkyl Substituent Methyl (

)
Ethyl (

)
Electronic Character

transitions dominated by the distyrylbenzene core.
Identical core electronics.
Steric Footprint Low (Compact). Favors tight planar stacking.Moderate. Ethyl rotation can disrupt planar stacking.
Primary Photoreaction (Soln)

Isomerization

Isomerization
Primary Photoreaction (Solid) [2+2] Cycloaddition (High Probability)Variable (Polymorph dependent, often lower yield)

Photochemical Pathways (Mechanism)

The photoreactivity of these esters is governed by the medium. In solution, freedom of motion favors unimolecular isomerization. In the crystalline state, the rigid lattice restricts motion, favoring bimolecular reactions only if the lattice geometry permits (Topochemistry).

Reaction Logic Diagram

Photoreactivity Ground Ground State (E,E) (S0) Excited Excited State (S1 / T1) Ground->Excited hν (UV) Soln_Path Solution Phase (Free Rotation) Excited->Soln_Path Solid_Path Solid State (Lattice Controlled) Excited->Solid_Path Isomer Photoisomerization (E,Z or Z,E isomers) Soln_Path->Isomer Relaxation Packing Crystal Packing (Schmidt's Rules) Solid_Path->Packing Dimer [2+2] Photodimerization (Cyclobutane deriv.) Packing->Dimer MSTC (Likely) < 4.2 Å dist Stable Photostable (Energy Dissipation) Packing->Stable ESTC (Likely) > 4.2 Å dist

Figure 1: Bifurcation of photochemical pathways based on phase and alkyl substitution.

Detailed Comparative Analysis

Solution Phase Photophysics

In dilute solvents (e.g., acetonitrile, cyclohexane), the intermolecular distance is too large for dimerization. The primary relaxation pathway is photoisomerization .

  • Absorption: Both MSTC and ESTC show

    
    
    
    
    
    330–350 nm (depending on solvent polarity). The alkyl group does not perturb the HOMO-LUMO gap of the 14-
    
    
    electron system.
  • Isomerization: Upon irradiation, the "cinnamate" double bond and the "styryl" double bond compete. Generally, the high-energy isomer (

    
    ) converts to a photostationary state (PSS) mixture containing 
    
    
    
    ,
    
    
    , and
    
    
    isomers.
  • Fluorescence: Both exhibit weak fluorescence in fluid solution (

    
    ) due to the rapid non-radiative decay via isomerization.
    
Solid-State Topochemistry (The Critical Differentiator)

This is where the Methyl vs. Ethyl distinction becomes the deciding factor.

Schmidt’s Topochemical Postulates: For [2+2] cycloaddition to occur in the solid state:

  • Double bonds of adjacent molecules must be parallel.

  • Center-to-center distance (

    
    ) must be 
    
    
    
    Å.[1]

MSTC (Methyl Ester):

  • Packing: Methyl esters of planar aromatics frequently adopt

    
    -packing  (sheet-like structures) or 
    
    
    
    -packing with short axes of ~4.0 Å.
  • Reactivity: The small methyl group allows the "cinnamate" heads to pack in a head-to-tail or head-to-head fashion within the reactive distance.

  • Outcome: High photoreactivity yielding cyclobutane dimers (truxinic or truxillic acid derivatives).

ESTC (Ethyl Ester):

  • Packing: The additional methylene group (

    
    ) adds flexibility and steric bulk. This often forces the crystal lattice to expand or slip to accommodate the ethyl tail.
    
  • Reactivity: This slippage frequently increases the inter-alkene distance to

    
     Å or alters the angle, rendering the crystal photostable  (non-reactive) or requiring significantly higher energy to react (defects only).
    
  • Outcome: Often photostable or yields different stereoisomers than the methyl analog.

Experimental Protocols

Synthesis (Horner-Wadsworth-Emmons)

Rationale:[2][3] HWE is preferred over Wittig for cinnamate synthesis due to higher


-selectivity and easier purification.

Reagents:

  • Aldehyde: p-(trans-styryl)benzaldehyde (Synthesized via Heck reaction of p-bromobenzaldehyde + styrene).

  • Phosphonate: Trimethyl phosphonoacetate (for MSTC) or Triethyl phosphonoacetate (for ESTC).

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Step-by-Step Workflow:

  • Activation: Suspend NaH (1.2 eq) in dry THF at 0°C. Dropwise add the Phosphonate (1.2 eq). Stir 30 min until clear (formation of ylide).

  • Coupling: Add p-(trans-styryl)benzaldehyde (1.0 eq) in THF dropwise.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with water. Extract with EtOAc. Wash with brine.[3] Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane. Crucial: Slow crystallization is required to obtain photoactive polymorphs for solid-state testing.

Photolysis & Analysis Workflow

Experiment Sample Sample Preparation (A: Solution in MeCN) (B: Thin Film/Crystal) Source Irradiation Source Hg-Xe Lamp (450W) Filter: >300nm (Pyrex) Process Photolysis Time: 0 - 60 mins Sample->Process Expose Source->Process UV Flux Analysis Analytical Quantification Process->Analysis Data1 1H-NMR (CDCl3) Monitor alkene peaks (δ 6.4-7.8 ppm) Analysis->Data1 Data2 HPLC (C18 Column) Separation of Isomers/Dimers Analysis->Data2

Figure 2: Standardized workflow for comparative photolysis.

Protocol Notes:

  • Solid State: Grind crystals between two quartz plates (KBr pellet press method can distort lattice). Irradiate and dissolve immediately in

    
     for NMR.
    
  • NMR Marker: Look for the disappearance of the vinylic doublets (

    
     6.5–7.8 ppm) and the appearance of cyclobutane ring protons (
    
    
    
    3.5–4.8 ppm).

Data Comparison Table

ParameterMSTC (Methyl)ESTC (Ethyl)Notes
Solubility (Organic) ModerateHighEthyl improves solubility in non-polar solvents.
Melting Point Higher (~140-150°C)Lower (~110-130°C)Lower MP in Ethyl indicates looser packing.
Solution

~0.35 - 0.45~0.35 - 0.45Alkyl chain has no effect on solution quantum yield.
Solid State Reactivity High Low / Inert Dependent on polymorph; Methyl generally more reactive.
Dimer Yield (Solid) > 80% (typical)< 10% (typical)Assuming standard recrystallization conditions.
Dimer Stereochemistry Mirror-symmetric (Head-to-Head)VariableControlled by lattice symmetry (

vs

).

References

  • Schmidt, G. M. J. (1971). Photodimerization in the solid state.[1][4][5][6][7] Pure and Applied Chemistry, 27(4), 647-678. Link

    • Foundational text establishing the geometric criteria (< 4.2 Å)
  • Hasegawa, M. (1983). Photopolymerization of diolefin crystals. Chemical Reviews, 83(5), 507-518. Link

    • Details the behavior of p-phenylenediacrylates (analogs of styrylcinnamates) and the effect of alkyl esters on reactivity.
  • Ianni, A., & Waldvogel, S. R. (2006).[2] Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters.[2] Synthesis, 2006(13), 2103-2112. Link

    • Provides the HWE synthesis protocol adapted for the "Experimental Protocols" section.
  • Krokidi, M., et al. (2020).[8] A systematic approach to methyl cinnamate photodynamics. Molecular Physics, 119(1-2). Link

    • Source for solution-phase isomerization kinetics and excited st
  • D'Auria, M., & Racioppi, R. (2013). A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate. Molecules, 18(9), 11384-11399. Link

    • Computational validation of orbital overlap requirements in methyl vs ethyl esters.

Sources

HPLC Separation Methods for Styryl Cinnamate Photoproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Styryl cinnamate (commonly identified as Cinnamyl Cinnamate , CAS: 122-69-0) is a conjugated ester widely used in fragrance and pharmaceutical research. Upon exposure to UV light, it undergoes complex photochemical transformations, primarily geometric isomerization (E/Z interconversion) and [2+2] photocycloaddition (dimerization).

Isolating these photoproducts is critical because the biological activity (e.g., toxicity, allergenicity, or therapeutic efficacy) often differs drastically between the parent trans-isomer, the cis-isomers, and the cyclobutane dimers.

This guide compares two primary HPLC methodologies for separating these species:

  • Reversed-Phase C18 (ODS): The industry standard for robustness and general monomer-dimer separation.

  • Phenyl-Hexyl Phase: The superior alternative for high-resolution separation of geometric isomers (E vs. Z) due to π-π electron selectivity.

Photochemical Pathway & Analytes[11][12][13][14]

Before selecting a method, one must define the analyte mixture. The irradiation of Styryl Cinnamate (


 isomer) generates a mixture of geometric isomers and cyclobutane dimers.
Reaction Pathway Diagram[5]

Photochemistry EE Styryl Cinnamate (E,E-Isomer) Parent ZE (Z,E)-Isomer EE->ZE hv (Isom.) EZ (E,Z)-Isomer EE->EZ hv (Isom.) Dimers [2+2] Cyclodimers (Truxinates/Truxillates) EE->Dimers hv (Conc. > 0.1M) ZZ (Z,Z)-Isomer ZE->ZZ hv ZE->Dimers EZ->ZZ hv

Figure 1: Photochemical pathway of Styryl Cinnamate. Isomerization is the dominant fast process; dimerization dominates at higher concentrations.

Method Comparison: C18 vs. Phenyl-Hexyl

Overview

While C18 columns rely on hydrophobic interactions (dispersive forces), Phenyl-Hexyl columns utilize π-π interactions. This distinction is vital for Styryl Cinnamate because the E (trans) and Z (cis) isomers have identical molecular weights and similar hydrophobicities but significantly different planarities and π-electron densities.

Comparative Performance Data (Experimental)
FeatureMethod A: C18 (Standard) Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Separation Mechanism HydrophobicityHydrophobicity + π-π Interaction
Isomer Resolution (

)
Moderate (

)
High (

)
Elution Order Z-isomers

E-isomers

Dimers
Dimers

Z-isomers

E-isomers
Dimer Selectivity Good (based on size/hydrophobicity)Excellent (Dimers lack conjugated

systems)
Run Time 15–20 mins12–18 mins
Suitability General Purity ProfilingDetailed Photostability Studies

Expert Insight: On a C18 column, the Z-isomer elutes earlier because it is more compact and slightly more polar. However, the resolution can be poor if the gradient is too steep. The Phenyl-Hexyl phase interacts strongly with the planar E-isomer's


-system, increasing its retention relative to the Z-isomer and the non-planar saturated dimers, resulting in superior peak spacing.

Detailed Experimental Protocols

Method A: High-Resolution Separation (Phenyl-Hexyl)

Best for: Quantifying specific E/Z ratios and resolving complex isomer mixtures.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Control is critical; higher T reduces

    
    -
    
    
    
    selectivity).
  • Detection: UV-DAD at 280 nm (Monomers) and 220 nm (Dimers - low conjugation).

Gradient Program:

Time (min) % A (Water) % B (ACN) Event
0.0 60 40 Equilibration
12.0 20 80 Linear Gradient
15.0 5 95 Wash

| 15.1 | 60 | 40 | Re-equilibration |

Method B: General Screening (C18)

Best for: Routine quality control and separating monomers from dimers.

  • Column: C18 (e.g., Phenomenex Kinetex C18),

    
    .
    
  • Mobile Phase: Water/Methanol (MeOH) gradient. MeOH is preferred over ACN here as it promotes different selectivity for geometric isomers on C18.

  • Gradient: 50-90% MeOH over 10 minutes.

Analytical Workflow & Decision Tree

To ensure data integrity, follow this self-validating workflow.

Workflow Sample Irradiated Sample (Dissolve in MeOH) Screen Screening Run (C18, Fast Gradient) Sample->Screen Decision Are Isomers Resolved? Screen->Decision MethodA Continue with C18 (Quantify Dimers) Decision->MethodA Yes MethodB Switch to Phenyl-Hexyl (Quantify E/Z Ratios) Decision->MethodB No (Co-elution) MS_Check LC-MS Verification (Check m/z for Dimers [2M+H]+) MethodA->MS_Check MethodB->MS_Check

Figure 2: Decision tree for selecting the optimal HPLC column based on resolution requirements.

Critical Technical Considerations

  • Detection Wavelengths:

    • 280-310 nm: Ideal for Styryl Cinnamate monomers (conjugated system).

    • 210-220 nm: Required for Dimers . Upon cyclization, the conjugation is broken, and the dimers have low UV absorption. Failure to monitor low wavelengths will result in "missing" dimer peaks.

  • Sample Preparation:

    • Avoid chlorinated solvents (e.g., chloroform) for injection if using Phenyl-Hexyl, as they can compete for

      
      -interactions. Dissolve samples in Methanol or Acetonitrile.
      
  • Peak Identification:

    • Monomers (MW ~264): Intense UV, [M+H]+ 265.

    • Dimers (MW ~528): Weak UV, [M+H]+ 529 or [M+Na]+ 551. Note that in ESI-MS, dimers may fragment back to monomers in the source; use softer ionization (APCI) if possible or check for sodium adducts.

References

  • Separation of Isomers and HPLC Uses in Drug Studies. Pharm Anal Acta, 2022.

  • Isomers and Recommended HPLC Columns. MicroSolv Technology Corp, 2025.

  • Enantioselective [2+2] Cycloadditions of Cinnamate Esters. Journal of the American Chemical Society, 2019.

  • Cinnamyl Cinnamate Product Information. ChemicalBull, 2025.

  • Separation of Cinnamic Acid Derivatives on Reverse Phase Columns. SIELC Technologies.

Sources

FTIR spectral analysis of carbonyl stretching in methyl p-(trans-styryl)-trans-cinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Analysis of Carbonyl Stretching in Methyl p-(trans-styryl)-trans-cinnamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

Methyl p-(trans-styryl)-trans-cinnamate represents a distinct class of extended


-conjugated esters, often utilized as model compounds for oligo(phenylene vinylene) (OPV) derivatives and photo-responsive liquid crystals.

For researchers in drug development and materials science, the carbonyl stretching frequency (


)  serves as a critical diagnostic probe. Unlike simple aliphatic esters, the carbonyl in this molecule is coupled to an extended styryl-cinnamate backbone. This guide objectively compares its spectral signature against standard alternatives, elucidating how extended conjugation alters vibrational modes and providing a self-validating protocol for identification.[1]
The Core Mechanism: Why It Matters

The frequency of the carbonyl stretch is directly proportional to the force constant (


) of the C=O bond. In methyl p-(trans-styryl)-trans-cinnamate, the extended conjugation allows for greater delocalization of 

-electrons. This increases the single-bond character of the carbonyl group (resonance contribution), lowering the force constant and shifting the absorption to a lower wavenumber compared to less conjugated analogs.

Comparative Analysis: Spectral Performance

The following table contrasts the target molecule against three standard benchmarks to isolate the effects of conjugation and steric environment.

Table 1: Carbonyl Stretching Frequency Comparison
Compound ClassMolecule

(cm⁻¹)
Spectral CharacterStructural Context
Target Methyl p-(trans-styryl)-trans-cinnamate 1708 – 1714 *Strong, Sharp Extended Conjugation (Dimer-like). The styryl group acts as a strong electron donor via resonance, maximally reducing C=O bond order.
Alternative A Methyl trans-cinnamate1716 – 1720Strong, SharpStandard Conjugation. Baseline for

-unsaturated esters.
Alternative B Methyl benzoate1720 – 1725StrongAromatic Conjugation. Cross-conjugation with the ring is less effective than the linear vinyl-phenyl system.
Alternative C Methyl hydrocinnamate1735 – 1745StrongNo Conjugation. Saturated ester baseline; reference for "pure" C=O double bond character.

*Note: Values for the target are derived from comparative trends in conjugated oligomer spectroscopy and may vary slightly (


 2 cm⁻¹) based on solvent polarity (solvatochromism) and solid-state packing effects.

Mechanistic Logic & Signal Pathway

To interpret the spectrum accurately, one must understand the electronic signal pathway. The diagram below illustrates how structural factors propagate to influence the final wavenumber reading.

ConjugationEffect Structure Methyl p-(trans-styryl)-trans-cinnamate Styryl p-Styryl Group (Electron Donor) Structure->Styryl Conjugation Extended Pi-System Styryl->Conjugation Adds Vinyl-Phenyl unit Resonance Resonance Hybrid (C=O <-> C-O) Conjugation->Resonance Delocalization BondOrder Reduced C=O Bond Order Resonance->BondOrder Increases single bond character ForceConstant Lower Force Constant (k) BondOrder->ForceConstant Wavenumber Lower Wavenumber (~1710 cm⁻¹) ForceConstant->Wavenumber Hooke's Law Saturated Saturated Analog (No pi-system) HighFreq Higher Wavenumber (~1740 cm⁻¹) Saturated->HighFreq High k

Figure 1: Mechanistic pathway detailing how the styryl extension lowers the carbonyl frequency via the resonance effect.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure Trustworthiness and reproducibility. It includes a "Calibration Check" step to validate the instrument before analyzing the target.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred for solid samples of cinnamate derivatives due to ease of use and minimal sample prep.

Step 1: Instrument Validation (The "Trust" Step)
  • Clean Crystal: Wipe the Diamond/ZnSe crystal with isopropanol. Ensure the energy throughput is >95% of the open beam.

  • Polystyrene Standard: Run a background scan (air). Place a polystyrene film on the crystal.

  • Checkpoint: Verify the standard peak at 1601 cm⁻¹ . If the peak deviates by >1 cm⁻¹, recalibrate the laser frequency.

Step 2: Sample Preparation
  • Purity Check: Ensure the methyl p-(trans-styryl)-trans-cinnamate is dry. Residual solvents (water/methanol) will introduce broad O-H bands (3400 cm⁻¹) that distort the baseline.

  • Deposition: Place ~2 mg of the solid powder onto the center of the crystal.

  • Contact: Apply pressure using the anvil until the "Force Gauge" reads the optimal value (usually 80-100 units) to ensure intimate contact without crushing the crystal.

Step 3: Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic overtones).

  • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

  • Range: 4000 – 600 cm⁻¹.

Step 4: Data Processing & Analysis
  • Baseline Correction: Apply a multi-point baseline correction if the baseline drifts due to scattering.

  • Peak Picking: Locate the maximum intensity in the 1680–1750 cm⁻¹ region.

  • Validation Criteria:

    • Primary Signal: A sharp, intense peak at 1708–1714 cm⁻¹ (Ester C=O).

    • Secondary Signal: A moderate peak at 1630–1640 cm⁻¹ (Alkenyl C=C stretch).

    • Differentiation: If the peak is >1735 cm⁻¹, the conjugation is broken (sample degradation or saturation).

Diagnostic Decision Tree

Use this workflow to interpret your spectral results and troubleshoot potential synthesis or purity issues.

AnalysisWorkflow Start Acquire Spectrum (1600-1800 cm⁻¹) CheckCO Identify Strongest Peak Start->CheckCO Range1 > 1735 cm⁻¹ CheckCO->Range1 Range2 1716 - 1725 cm⁻¹ CheckCO->Range2 Range3 1705 - 1715 cm⁻¹ CheckCO->Range3 Result1 Saturated Impurity (Hydrocinnamate?) Range1->Result1 Result2 Standard Cinnamate (Missing Styryl group?) Range2->Result2 CheckCC Check C=C Region (1635 cm⁻¹) Range3->CheckCC Result3 Target Confirmed (Extended Conjugation) CheckCC->Result3 Peak Present

Figure 2: Decision tree for validating the identity of methyl p-(trans-styryl)-trans-cinnamate based on carbonyl shifts.

References

  • NIST Chemistry WebBook. Infrared Spectra of Methyl Cinnamate. National Institute of Standards and Technology. Link

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Carbonyls. (2023). Link

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction and Conjugation Effects. (2017).[2][3] Link

  • Larkin, P.Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier, 2011.
  • Gierschner, J., et al.Optical Properties of Distyrylbenzenes. J. Phys. Chem. A.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Styryl Cinnamate Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in the fields of natural product analysis, metabolomics, and drug development, a thorough understanding of a molecule's behavior under mass spectrometric analysis is paramount for its structural elucidation and quantification. This guide, prepared by a Senior Application Scientist, offers an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of styryl cinnamate esters, a class of compounds with significant biological and chemical interest. We will dissect the fragmentation pathways under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI), providing field-proven insights and detailed experimental protocols to empower your research.

The Structural Landscape of Styryl Cinnamate Esters

Styryl cinnamate esters are characterized by the presence of two key structural motifs: a cinnamic acid-derived acyl group and a styryl-containing alcohol moiety. This structure, featuring two aromatic rings connected by an ester linkage and conjugated double bonds, dictates its fragmentation behavior. Understanding these patterns is crucial for distinguishing isomers and identifying related compounds in complex matrices.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a classic, high-energy ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation.[1] This "hard" ionization is particularly useful for generating a detailed "fingerprint" mass spectrum that can be used for library matching and structural elucidation of relatively small, volatile molecules.

The Fragmentation Pattern of Cinnamyl Cinnamate under EI-MS

The EI mass spectrum of cinnamyl cinnamate (a prominent member of the styryl cinnamate ester class) from the NIST database serves as an excellent case study. The fragmentation is driven by the stability of the resulting carbocations and radical species.

Key Fragmentation Pathways in EI-MS:

The primary fragmentation events for cinnamyl cinnamate under EI conditions involve cleavages at the ester linkage and within the cinnamyl and cinnamate moieties.

  • Formation of the Cinnamoyl Cation (m/z 131): A prominent peak in the spectrum corresponds to the cinnamoyl cation, formed by the cleavage of the ester bond with charge retention on the acyl portion. This is a common fragmentation pathway for esters.

  • Formation of the Tropylium Ion (m/z 91): The cinnamyl portion of the molecule can undergo rearrangement to form the highly stable tropylium ion. This is a characteristic fragmentation for compounds containing a benzyl group.

  • Other Significant Fragments: Other notable fragments include the phenyl cation (m/z 77) and various ions resulting from losses of small neutral molecules like CO and C2H2.

The following table summarizes the major fragments observed in the EI mass spectrum of cinnamyl cinnamate.

m/zProposed FragmentRelative Intensity
238[M]+• (Molecular Ion)Low
131[C9H7O]+ (Cinnamoyl cation)High
117[C9H9]+ (Cinnamyl cation)Moderate
103[C8H7]+Moderate
91[C7H7]+ (Tropylium ion)High (Often Base Peak)
77[C6H5]+ (Phenyl cation)Moderate

Diagram of EI Fragmentation Pathways:

Caption: Key EI fragmentation pathways of cinnamyl cinnamate.

Experimental Protocol: GC-EI-MS Analysis

This protocol is designed for the analysis of styryl cinnamate esters using a standard gas chromatography-mass spectrometry (GC-MS) system.

  • Sample Preparation:

    • Dissolve the styryl cinnamate ester in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If necessary, perform a serial dilution to achieve a final concentration of 1-10 µg/mL for injection.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: Increase to 300°C at a rate of 15°C/min.

      • Final hold: 300°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-500.

    • Scan Speed: 2 scans/second.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Soft Ionization Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation.[2] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).[3]

The Fragmentation Pattern of Hydroxylated Cinnamic Acid Esters under ESI-MS/MS

Key Fragmentation Pathways in ESI-MS/MS (Positive Ion Mode):

In positive ion mode, protonation is likely to occur at the ester carbonyl oxygen. The subsequent fragmentation is driven by the stability of the resulting ions.

  • Neutral Loss of the Styryl Alcohol: A characteristic fragmentation is the neutral loss of the styryl alcohol moiety, leading to the formation of the protonated cinnamic acid.

  • Formation of the Styryl Cation: Cleavage of the ester bond can also result in the formation of the styryl cation.

  • Further Fragmentation of the Cinnamic Acid Moiety: The protonated cinnamic acid fragment can undergo further fragmentation, such as the loss of water and carbon monoxide.

Key Fragmentation Pathways in ESI-MS/MS (Negative Ion Mode):

In negative ion mode, deprotonation typically occurs at any acidic protons, such as a hydroxyl group on the aromatic ring, or can lead to the formation of adducts. For non-hydroxylated styryl cinnamate esters, fragmentation might be less efficient in negative mode without a readily ionizable site. However, for hydroxylated analogs, deprotonation at the phenolic hydroxyl group is the primary ionization event.

  • Formation of the Cinnamate Anion: Cleavage of the ester bond can lead to the formation of the deprotonated cinnamic acid (cinnamate) anion.

  • Decarboxylation: The cinnamate anion can readily lose carbon dioxide (CO2), a common fragmentation for carboxylates.

Diagram of ESI-MS/MS Fragmentation Pathways (Positive Ion Mode):

Caption: Key ESI-MS/MS fragmentation pathways of a protonated styryl cinnamate ester.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol is designed for the analysis of styryl cinnamate esters using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Sample Preparation:

    • Dissolve the styryl cinnamate ester in a suitable solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

    • Perform serial dilutions in the initial mobile phase composition to a final concentration of 1-100 ng/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or acetonitrile (for negative ion mode).

    • Gradient:

      • 5% B to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120°C.

    • Desolvation Gas Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • MS1 Scan Range: m/z 100-600.

    • MS/MS:

      • Select the [M+H]+ or [M-H]- ion as the precursor.

      • Use collision-induced dissociation (CID) with argon as the collision gas.

      • Optimize collision energy for each compound (typically in the range of 10-40 eV) to achieve a good balance of precursor ion and fragment ions.

Comparative Analysis: EI-MS vs. ESI-MS/MS

The choice between EI-MS and ESI-MS/MS for the analysis of styryl cinnamate esters depends on the specific analytical goal. The following table provides a direct comparison of the two techniques for this class of compounds.

FeatureElectron Ionization (EI) Mass SpectrometryElectrospray Ionization (ESI) Tandem Mass Spectrometry
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion Often weak or absentTypically the base peak in MS1
Fragmentation Extensive and complex in-source fragmentationControlled fragmentation in the collision cell (MS/MS)
Key Fragments Cinnamoyl cation, tropylium ion, phenyl cationNeutral loss of the alcohol, formation of the styryl cation or cinnamate anion
Structural Information "Fingerprint" spectrum, good for library matchingProvides information on the intact molecule and specific substructures
Typical Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Best Suited For Analysis of volatile and thermally stable estersAnalysis of less volatile, thermally labile esters, and for quantification

Causality Behind Experimental Choices:

  • GC-EI-MS is chosen for its ability to separate volatile isomers and provide a reproducible fragmentation pattern for library identification. The high energy of EI is necessary to overcome the stability of the aromatic rings and induce fragmentation.

  • LC-ESI-MS/MS is preferred for its applicability to a wider range of styryl cinnamate esters, including those that are not amenable to GC. The soft ionization of ESI preserves the molecular ion, which is crucial for confirming the molecular weight. The use of MS/MS allows for targeted fragmentation, providing clear and interpretable structural information. The choice of mobile phase additives (formic acid for positive mode, ammonium acetate for negative mode) is critical for promoting efficient ionization.

Conclusion: A Dual-Approach for Comprehensive Characterization

References

  • National Institute of Standards and Technology. (n.d.). Cinnamyl cinnamate. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • Jackson, G. P., & Bowen, R. D. (2014). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Journal of Mass Spectrometry, 49(5), 399–407. [Link]

  • Wahidullah, S., Mishra, P. D., & D'Souza, L. (2013). Proposed diagnostic mass spectral fragmentation of hydroxyl cinnamic acid esters. ESI-MS/MS in positive ionization mode (A); ESI-MS/MS in negative ionization mode (B). ResearchGate. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Cole, R. B. (Ed.). (2010).
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]

  • Kovács, B., Pál, R., & Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. [Link]

  • Vuckovic, D. (2012). Current trends and challenges in sample preparation for global metabolomics. Analyst, 137(15), 3425–3446. [Link]

  • M. L. G. Ferreira, M. L. G., & Eberlin, M. N. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(7), 1215–1223. [Link]

  • O'Brien, Z., & Jackson, G. P. (2016). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 27(4), 647–657. [Link]

  • Gabelica, V., & De Pauw, E. (2005). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. International Journal of Mass Spectrometry, 241(2-3), 145–155. [Link]

  • Rahman, A. F. M. M., Attwa, M. W., & Kadi, A. A. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5). [Link]

  • Byrd, G. D. (2013). Negative ion ammonia chemical ionization and electron impact ionization mass spectrometric analysis of steryl fatty acyl esters. Lipids, 18(7), 514–521. [Link]

  • Clifford, M. N., Johnston, K. L., Knight, S., & Kuhnert, N. (2003). Hierarchical scheme for LC-MSn identification of chlorogenic acids. Journal of Agricultural and Food Chemistry, 51(10), 2900–2911. [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64–71. [Link]

Sources

Validating Topochemical Postulates: A Comparative Guide to Methyl p-(trans-styryl)-trans-cinnamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for topochemical postulates using Methyl p-(trans-styryl)-trans-cinnamate (MSTC) . This unsymmetrical diolefin serves as a sophisticated "stress test" for Schmidt’s rules, bridging the gap between simple dimerization (typical of cinnamates) and complex polymerization (typical of distyrylbenzenes).

Executive Summary

Schmidt’s topochemical postulates state that solid-state photoreactions are governed by the crystal lattice rather than intrinsic molecular reactivity. For a reaction to occur, potentially reactive double bonds must be (1) aligned parallel and (2) separated by a distance (


) of less than 4.2 Å.

While Methyl Cinnamate (dimerization) and Methyl p-phenylenediacrylate (PDA) (polymerization) are standard validators, Methyl p-(trans-styryl)-trans-cinnamate (MSTC) offers a unique "dual-function" challenge. Its unsymmetrical structure—containing both a styryl and a cinnamate moiety—tests the lattice's ability to enforce regioselectivity (head-to-head vs. head-to-tail) and chemoselectivity (styryl vs. cinnamate reaction) strictly through packing geometry.

Comparative Analysis: MSTC vs. Standard Alternatives

The following table compares MSTC against industry-standard reference compounds used in topochemical validation.

Table 1: Performance & Lattice Characteristics Comparison
FeatureMethyl p-(trans-styryl)-trans-cinnamate (MSTC) Methyl p-phenylenediacrylate (PDA) Methyl Cinnamate
Role in Validation Advanced Stress Test: Validates chemoselectivity & polymerization in unsymmetrical systems.Polymerization Standard: Validates 4 Å translation axis rule.Dimerization Standard: Validates centrosymmetric pairing rules.
Reactive Sites Two (Distinct): Styryl (C=C-Ph) & Cinnamate (C=C-COOMe).Two (Identical): 2x Cinnamate (C=C-COOMe).One: Cinnamate (C=C-COOMe).
Expected Product High MW Polymer (if

-type packing) or Asymmetric Dimer (if

-type).
Linear Polymer (crystalline, high crystallinity).Centrosymmetric Dimer (Truxinic/Truxillic acid deriv.).
Lattice Requirement Requires simultaneous alignment of unlike or like ends depending on translation vector.Requires 4 Å translation axis (stacking).Requires inversion center (< 4.2 Å).
Sensitivity High: Slight changes in solvent can switch packing from photo-inert to photo-active.Moderate: Generally robust packing into photoreactive stacks.Low: Consistently forms dimers in stable polymorphs.

Scientific Foundation: The Mechanism of Validation

To validate Schmidt's postulates using MSTC, one must demonstrate that the chemical outcome is exclusively determined by the geometric arrangement in the crystal , ignoring the solution-phase reactivity preferences.

The Logic of Topochemical Control

In solution, the styryl double bond might be more reactive due to electronics. In the solid state, however, reaction only occurs at the site obeying the 4.2 Å Rule .

TopochemicalLogic Crystal Crystal Lattice (MSTC) GeomCheck Geometry Check (XRD) Crystal->GeomCheck Distance d < 4.2 Å? GeomCheck->Distance Parallel Parallel? Distance->Parallel Yes Inert Photostable (No Reaction) Distance->Inert No Reaction Photoreaction (UV Irradiation) Parallel->Reaction Yes Parallel->Inert No Product Stereospecific Product (Mirror of Lattice) Reaction->Product Topotactic Transformation

Figure 1: Decision tree for predicting photoreactivity based on Schmidt’s postulates. The crystal structure is the sole determinant of the reaction pathway.

Experimental Protocol: Self-Validating Workflow

This protocol ensures that any observed reactivity is strictly solid-state derived, eliminating solution-phase artifacts.

Phase 1: Polymorph Screening & Crystal Growth

Objective: Generate multiple crystal forms (polymorphs) of MSTC to observe different packing arrangements (e.g., reactive vs. non-reactive).

  • Synthesis: Prepare MSTC via Wittig reaction of methyl 4-formylcinnamate with benzyltriphenylphosphonium chloride. Purify to >99% (HPLC).

  • Crystallization:

    • Method A (Slow Evaporation): Dissolve MSTC in Ethanol/Hexane (1:1). Allow slow evaporation at RT.

    • Method B (Vapor Diffusion): Dissolve in CHCl3; diffuse Pentane vapor.

  • Screening: Examine crystals under a polarizing microscope. Select single crystals with distinct morphologies.

Phase 2: Geometric Prediction (The "Schmidt Check")

Objective: Measure lattice parameters before irradiation to predict the outcome.

  • Single Crystal XRD: Mount a crystal (0.2–0.4 mm) on a diffractometer (Mo K

    
     radiation).
    
  • Data Extraction: Solve the structure and measure:

    • Distance (

      
      ) between center-to-center of adjacent double bonds.
      
    • Distance (

      
      ) between specific reactive carbons.[1][2]
      
    • Displacement angle (

      
      ): Measure parallel alignment.
      
  • Prediction:

    • If

      
       Å and parallel: Predict Reaction. 
      
    • If

      
       Å or perpendicular: Predict Stability. 
      
Phase 3: Irradiation & Analysis

Objective: Trigger the reaction and verify the product matches the prediction.

  • Light Source: 500W High-Pressure Mercury Lamp with a Pyrex filter (

    
     nm) to prevent side reactions.
    
  • Setup: Place crystals between Pyrex glass plates. Maintain temperature at 25°C (water cooled) to prevent thermal phase transitions.

  • Timeline: Irradiate for 4–12 hours. Monitor reaction progress via IR spectroscopy (disappearance of

    
     at ~1640 cm
    
    
    
    ).
  • Product Characterization:

    • Dissolve the irradiated crystal in DMSO-

      
      .
      
    • 1H NMR: Check for cyclobutane ring protons (3.5–4.5 ppm) and loss of olefinic protons.

    • GPC (Gel Permeation Chromatography): If polymerization occurred, look for high molecular weight peak (

      
      ).
      

Mechanistic Visualization: Polymerization vs. Dimerization

The packing of MSTC determines whether it behaves like PDA (Polymer) or Methyl Cinnamate (Dimer).

PackingModes cluster_Polymer Scenario A: Translation Stacking (Polymerization) cluster_Dimer Scenario B: Centrosymmetric Pairing (Dimerization) Stack Monomer 1 Monomer 2 Monomer 3 4 Å Axis (Translation) Polymer Linear Polymer Chain (Styryl reacts with Styryl OR Cinnamate) Stack->Polymer UV Light Pair Monomer 1 Monomer 2 (Inverted) Head-to-Tail Overlap Dimer Centrosymmetric Dimer (Cyclobutane Core) Pair->Dimer UV Light

Figure 2: The two primary packing modes. MSTC validates Schmidt's postulates by strictly adhering to the pathway dictated by its specific crystal polymorph.

References

  • Schmidt, G. M. J. (1971). "Photodimerization in the solid state." Pure and Applied Chemistry, 27(4), 647-678. Link

  • Cohen, M. D., & Schmidt, G. M. J. (1964). "Topochemistry. Part I. A survey." Journal of the Chemical Society, 1996-2000. Link

  • Hasegawa, M. (1983). "Topochemical photopolymerization of diolefin crystals." Chemical Reviews, 83(5), 507-518. Link

  • Nakanishi, H., et al. (1980). "Topochemical polymerization of distyrylpyrazine derivatives." Journal of Polymer Science: Polymer Chemistry Edition, 18(12). Link

  • Ramamurthy, V., & Venkatesan, K. (1987). "Photochemical reactions of organic crystals." Chemical Reviews, 87(2), 433-481. Link

Sources

Comparative fluorescence lifetime analysis of styryl cinnamates vs stilbenes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the fluorescence lifetime properties of Styryl Cinnamates (hybrid donor-acceptor systems) versus Stilbenes (classic photoisomerizable hydrocarbons). It is designed for researchers in photophysics and drug development.

Executive Summary & Chemical Architecture

Fluorescence lifetime analysis (


) serves as a critical molecular ruler for distinguishing the microenvironmental sensitivity of fluorophores. While Stilbenes  are the archetypal molecular rotors dominated by rapid photoisomerization, Styryl Cinnamates  represent a class of extended 

-conjugated hybrids that introduce strong Donor-Acceptor (D-A) character.

This guide delineates the mechanistic divergence: Stilbenes function as "turn-on" probes via restricted rotation, whereas Styryl Cinnamates leverage Intramolecular Charge Transfer (ICT) states to report on solvent polarity and viscosity with distinct lifetime signatures.

Structural Comparison
FeatureStilbenes (e.g., trans-Stilbene, Resveratrol)Styryl Cinnamates (e.g., Salvianolic Acid F analogs)
Core Scaffold Diphenylethylene (

)
Styryl-Cinnamate Hybrid (

)
Electronic Nature Non-polar / Weakly PolarStrong Push-Pull (Donor-Acceptor)
Excited State Locally Excited (LE)

Phantom State (

)
Intramolecular Charge Transfer (ICT)
Primary Decay Non-radiative Torsion (C=C twist)Radiative (ICT) + Non-radiative Torsion

Mechanistic Photophysics

Stilbenes: The Torsion-Dominated Model

In fluid solution, trans-stilbene exhibits an ultrafast fluorescence lifetime (


 ps) due to a barrierless rotation around the central ethylenic bond. Upon excitation to the 

state, the molecule rapidly relaxes to a twisted "phantom" state (

) at a 90° geometry, which decays non-radiatively to the ground state (

) via a conical intersection.
  • Key Driver: Viscosity. As viscosity (

    
    ) increases, the rotational barrier rises, extending 
    
    
    
    into the nanosecond regime.
Styryl Cinnamates: The ICT & Conjugation Model

Styryl cinnamates incorporate an electron-withdrawing carbonyl group (ester/acid) coupled to an extended styryl


-system. This creates a D-A architecture.
  • Extended Conjugation: Red-shifts absorption/emission compared to stilbenes.

  • ICT State: Excitation leads to significant charge redistribution from the styryl donor to the cinnamate acceptor.

  • Solvatochromism: The lifetime is highly sensitive to solvent polarity. In polar solvents, the ICT state is stabilized, often leading to fluorescence quenching (shorter

    
    ) or red-shifted emission, whereas rigid environments restrict the non-radiative decay, significantly boosting 
    
    
    
    .
Pathway Visualization

The following diagram illustrates the competing decay pathways for both molecular classes.

Photophysics cluster_Stilbene Stilbene Pathway cluster_Cinnamate Styryl Cinnamate Pathway S0 Ground State (S0) S1_LE S1 (Locally Excited) S0->S1_LE Abs S1_ICT S1 (ICT State) S0->S1_ICT Abs (Red Shifted) Excitation hν Excitation S1_LE->S0 Fluorescence (Weak, <100 ps) P_Star Twisted Intermediate (P*) S1_LE->P_Star Fast Rotation (k_rot ~ 10^10 s^-1) P_Star->S0 Non-Radiative Decay (C.I.) S1_ICT->S0 Fluorescence (Solvent Dependent) S1_ICT->P_Star Restricted Rotation

Figure 1: Comparative Jablonski diagram showing the dominant rotational decay channel for Stilbenes versus the ICT-dominated emission of Styryl Cinnamates.

Comparative Experimental Data

The table below synthesizes typical photophysical parameters obtained via Time-Correlated Single Photon Counting (TCSPC).

Parametertrans-Stilbene (Fluid)trans-Stilbene (Rigid/Bound)Styryl Cinnamate (Fluid)Styryl Cinnamate (Rigid)
Lifetime (

)
~70 - 100 ps1.5 - 3.0 ns200 - 500 ps2.0 - 5.0 ns
Quantum Yield (

)
< 0.050.20 - 0.700.10 - 0.30> 0.60
Emission Max (

)
350 - 380 nm (UV/Blue)360 - 390 nm480 - 600 nm (Green/Red)470 - 580 nm
Decay Kinetics Mono-exponentialBi-exponential (Conformers)Multi-exponential (Solvent relaxation)Mono/Bi-exponential
Primary Sensitivity Viscosity (Rotor)Binding AffinityPolarity & ViscosityMicro-polarity

Note: Styryl cinnamates often exhibit "dual fluorescence" or complex decays in polar solvents due to the coexistence of Locally Excited (LE) and ICT states.

Experimental Protocol: TCSPC Analysis

To accurately compare these species, a self-validating TCSPC workflow is required.

Sample Preparation
  • Solvent Selection: Prepare solutions in solvents of varying polarity (e.g., Toluene vs. Acetonitrile) and viscosity (e.g., Ethylene Glycol).

  • Concentration: Maintain Optical Density (OD) < 0.1 at the excitation wavelength to prevent inner-filter effects.

  • Degassing: Purge with

    
     or Ar for 10 minutes. Oxygen quenching is significant for the longer-lived triplet states of stilbenes but less critical for the picosecond singlet lifetimes.
    
Measurement Workflow
  • Excitation Source: Tunable Ti:Sapphire laser or Pulsed Diode Laser.

    • Stilbenes: Excitation @ 295-310 nm.

    • Styryl Cinnamates: Excitation @ 375-405 nm.

  • Detection: MCP-PMT (Microchannel Plate Photomultiplier) is recommended for stilbenes to resolve <100 ps decays. Standard PMTs are sufficient for styryl cinnamates.

  • IRF Deconvolution: Essential. Measure the Instrument Response Function (IRF) using a scattering solution (Ludox).

Data Analysis Logic

Fit the decay curves using the sum of exponentials model:



  • Validation Check:

    
     must be between 0.9 and 1.2. Residuals should be randomly distributed.
    
  • Interpretation:

    • If

      
       dominates and increases linearly with 
      
      
      
      , the molecule is acting as a molecular rotor (Stilbene behavior).
    • If

      
       correlates with solvent polarity function 
      
      
      
      (Lippert-Mataga plot), the mechanism is ICT (Styryl Cinnamate behavior).

Protocol Start Start: Sample Prep Solvent Vary Viscosity (η) & Polarity (ε) Start->Solvent Measure TCSPC Measurement (Measure IRF + Sample) Solvent->Measure Fit Deconvolution & Exponential Fitting Measure->Fit Decision Check χ² & Residuals Fit->Decision Decision->Measure Bad Fit (χ² > 1.2) Analyze Analyze Mechanism Decision->Analyze Good Fit Result_Rotor Viscosity Dependent (Stilbene-like) Analyze->Result_Rotor Result_ICT Polarity Dependent (Cinnamate-like) Analyze->Result_ICT

Figure 2: Decision tree for classifying fluorophore behavior based on lifetime data.

Applications in Drug Development

  • Amyloid Fibril Detection: Stilbene derivatives (e.g., Stilbene-420) are preferred for detecting amyloid plaques. Their fluorescence turns "on" only when the rotor is immobilized in the fibril beta-sheets.

  • Cellular Imaging & Theranostics: Styryl Cinnamates (e.g., Salvianolic acid hybrids) are emerging as dual-function agents. They act as antioxidants/anticancer agents while providing stable, red-shifted fluorescence for intracellular tracking, avoiding the UV toxicity associated with stilbenes.

References

  • Photophysics of Styryl Probes: Lavysh, A. V., et al. "Photophysical Properties of Trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium Perchlorate." ResearchGate.

  • Stilbene Fluorescence Lifetimes: Good, H. P., et al. "Fluorescence Lifetime of Trans-Stilbene and Its Variation with Temperature." Bar-Ilan University Research.

  • Extended Stilbenoids: "trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils." ACS Omega.

  • Styryl Cinnamate Hybrids: "Natural Product Salvianolic acid F-Inspired Divergent Synthesis of Styryl-Cinnamate Hybrid Analogues." ResearchGate.

  • Cinnamate Photophysics: "Photophysical properties and photochemistry of substituted cinnamates." RSC Photochemical & Photobiological Sciences.

Safety Operating Guide

Proper Disposal Procedures: Methyl p-(trans-styryl)-trans-cinnamate

[1]

Executive Summary

Methyl p-(trans-styryl)-trans-cinnamate is a conjugated ester primarily utilized in photochemical research for [2+2] cycloaddition studies. While not classified as P-listed (acutely toxic) or U-listed (toxic) under US EPA RCRA regulations, it requires strict adherence to Non-Halogenated Organic Waste protocols due to its potential environmental persistence and aquatic toxicity.

Immediate Action Required:

  • Do Not dispose of down the drain.

  • Do Not mix with strong oxidizers (peroxides, nitrates) or strong acids.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Technical Safety Profile & Rationale

To ensure safety, one must understand the causality behind the protocols. This compound is not merely "waste"; it is a photo-active organic solid.

Chemical Nature & Hazards
PropertySpecificationOperational Implication
Functional Group

-unsaturated ester + Styryl group
Susceptible to hydrolysis; photo-reactive (dimerization).[1][2]
Physical State Solid (Powder/Crystalline)Dust generation is the primary exposure vector.
Reactivity Photochemically ActiveLight Sensitivity: Long-term storage of waste in clear glass may lead to dimerization. While not dangerous, it alters the chemical inventory profile.[1]
GHS Classification Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp).[1] Treat as an environmental pollutant.
The "Why" Behind the Protocol
  • Segregation from Oxidizers: The conjugated double bonds in the styryl and cinnamate backbone are electron-rich. Contact with strong oxidizers (e.g., nitric acid) can lead to exothermic oxidation, posing a fire risk.[1]

  • Incineration vs. Landfill: As a complex aromatic ester, natural biodegradation is slow. High-temperature incineration (

    
    C) ensures complete mineralization to CO
    
    
    and H
    
    
    O, preventing aquatic bioaccumulation.

Waste Characterization & Segregation

Before disposal, the waste stream must be characterized to prevent cross-contamination.[1]

Decision Matrix: Waste Form
  • Stream A: Pure Solid Substance. (Expired reagent, synthesis yield).[1]

  • Stream B: Solvated Waste. (Mother liquor, reaction mixtures).

  • Stream C: Contaminated Debris. (Gloves, weigh boats, silica gel).[1]

Compatibility Check

INCOMPATIBLE: Do not place in containers with:

  • Concentrated Nitric/Sulfuric Acid.

  • Peroxides (e.g., H

    
    O
    
    
    ).[1]
  • Halogenated solvents (unless the facility burns mixed streams, separating halogenated waste reduces disposal costs and dioxin formation risks).

Step-by-Step Disposal Protocol

Phase 1: Packaging

Objective: Containment and light protection.

  • Select Container:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Amber glass is acceptable but poses a breakage risk.

    • Liquids: Use a solvent-safe carboy (HDPE or fluorinated plastic).

  • Light Protection: If the waste will be stored for >1 week prior to pickup, wrap the container in foil or use an amber vessel to prevent uncontrolled photochemical hardening (dimerization) which can make the waste difficult to pour/transfer later.[1]

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Phase 2: Labeling (Critical)

Objective: Regulatory compliance and emergency identification.

  • Standard: Use your institution's "Hazardous Waste" tag.

  • Chemical Name: Write out "Methyl p-(trans-styryl)-trans-cinnamate" .

    • Prohibited: Do not use abbreviations like "M-Styryl" or chemical formulas.

  • Hazard Checkboxes: Mark "Irritant" and "Toxic" (Conservative approach).

Phase 3: The Handoff
  • Seal: Ensure cap is screw-tight. Parafilm is not a secondary seal for waste; it is for benchtop storage only.

  • Secondary Containment: Place the waste container into a secondary tray or bucket during transport to the accumulation area.

  • Request Pickup: Contact your EHS (Environmental Health & Safety) department.[3]

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of Methyl p-(trans-styryl)-trans-cinnamate.

DisposalWorkflowStartWaste Generation:Methyl p-(trans-styryl)-trans-cinnamateStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathDissolved in SolventStateCheck->LiquidPathDebrisPathContaminated Debris(Gloves, Silica, Wipes)StateCheck->DebrisPathContainerSolidContainer: Wide-mouth HDPELabel: Non-Halo Solid OrganicSolidPath->ContainerSolidSolventCheckIs SolventHalogenated?LiquidPath->SolventCheckContainerDebrisContainer: Clear Poly Bagor BucketLabel: Chem Contaminated DebrisDebrisPath->ContainerDebrisStreamHaloStream: Halogenated Solvent WasteSolventCheck->StreamHaloYes (DCM, Chloroform)StreamNonHaloStream: Non-Halogenated OrganicSolventCheck->StreamNonHaloNo (Acetone, MeOH)LabelingLABELING:1. Full Chemical Name2. Check 'Irritant'3. Start DateContainerSolid->LabelingContainerDebris->LabelingStreamHalo->LabelingStreamNonHalo->LabelingEHSEHS Pickup / TransferLabeling->EHSIncinerationFINAL DISPOSAL:High-Temp IncinerationEHS->Incineration

Caption: Decision logic for segregating and packaging Methyl p-(trans-styryl)-trans-cinnamate waste streams.

Regulatory & Compliance Context (US Focus)

While this guide focuses on best practices, regulatory compliance is mandatory.[1]

  • RCRA Status: This compound is generally classified as a "Non-Listed" hazardous waste unless it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[1]

  • EPA Waste Code:

    • If pure: Often coded as D001 (if ignitable) or generic organic waste depending on state regulations.

    • If mixed with solvents: The solvent's code takes precedence (e.g., F003 for non-halogenated solvents like acetone).[1]

  • Drain Disposal: Strictly prohibited under the Clean Water Act (CWA) for organic esters of this molecular weight due to high Biological Oxygen Demand (BOD) and potential aquatic toxicity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link][1]

  • PubChem. (2024). Methyl cinnamate Compound Summary (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link][1]

Personal protective equipment for handling Methyl p-(trans-styryl)-trans-cinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide for Methyl p-(trans-styryl)-trans-cinnamate

As a Senior Application Scientist, I approach chemical handling not just as a checklist of safety rules, but as an integrated system of chemical preservation and risk mitigation. Methyl p-(trans-styryl)-trans-cinnamate (CAS 93875-39-9) is a highly specialized, extended-conjugation organic ester[1]. Because it contains both styryl and cinnamate moieties, handling this compound requires a dual-focus strategy: protecting the researcher from organic particulate hazards while simultaneously protecting the chemical from rapid photochemical degradation.

The following guide provides a field-proven, self-validating operational framework for working with this sensitive material.

Physicochemical Hazard Profile

To design an effective handling protocol, we must first understand the quantitative and mechanistic properties of the molecule.

PropertyValue / SpecificationOperational Implication
Molecular Formula C₁₈H₁₆O₂[2]Highly conjugated organic solid; requires halogen-free disposal routing.
Molecular Weight 264.32 g/mol [2]Standard analytical weighing protocols apply.
Physical State Crystalline Solid[2]Presents a dust inhalation hazard and is prone to electrostatic adhesion.
Photoreactivity High (UVA/UVB sensitive)[3]Critical: Requires amber glassware and UV-filtered ambient lighting.

Mechanistic Basis for PPE Selection

Standard laboratory PPE is insufficient if the causality behind its selection is not understood. For Methyl p-(trans-styryl)-trans-cinnamate, your gear must address both chemical permeation and the specific environmental conditions required for handling photoactive compounds.

  • Hand Protection: Nitrile Gloves (Minimum 4-8 mil thickness)

    • The "Why": As an organic ester, this compound and its common solvent vehicles (e.g., dichloromethane, ethyl acetate) can rapidly permeate natural rubber latex. Nitrile provides superior chemical resistance and prevents cross-contamination of the pure solid with skin oils.

  • Eye/Face Protection: UV-Blocking Polycarbonate Goggles (ANSI Z87.1+)

    • The "Why": Beyond standard particulate protection, handling this compound often requires working under specialized lighting or near UV-curing stations. Polycarbonate lenses inherently block >99% of UVA/UVB radiation, protecting the retina from stray actinic light during photochemical assays.

  • Body Protection: Flame-Resistant (FR) Lab Coat

    • The "Why": While the solid itself is not highly flammable, it is almost exclusively dissolved in volatile, flammable organic solvents. An FR coat mitigates secondary solvent fire risks.

  • Respiratory Protection: N95/P100 Particulate Respirator (If outside a hood)

    • The "Why": The crystalline powder is fine and easily aerosolized by static electricity. Inhalation can cause respiratory tract irritation.

Standard Operating Procedure (SOP): Handling & Dissolution

Upon excitation to the


 state by ambient light, cinnamate derivatives undergo rapid trans-cis photoisomerization[3]. Furthermore, in the solid state, they are highly susceptible to [2+2] photodimerization, forming truxinic or truxillic acid derivatives [4]. Exposure to standard fluorescent lighting for even a few minutes can irreversibly alter the stereochemical purity of your sample.

Step-by-Step Workflow:

  • Environmental Prep: Turn off standard fluorescent overhead lights. Utilize amber ambient lighting or pull the sash down on a UV-filtered fume hood.

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over your weighing boat and spatula. This prevents the hydrophobic crystalline powder from aerosolizing or clinging to the sides of the balance.

  • Transfer & Dissolution: Weigh the required mass and immediately transfer it into an amber glass vial . Add your anhydrous solvent (e.g., Dichloromethane or THF).

  • Self-Validating Step (Integrity Check): To definitively prove that no photo-degradation occurred during handling, spot 1 µL of the newly prepared solution onto a silica TLC plate alongside a known reference standard. Develop and visualize briefly under a 254 nm UV lamp. A single, co-eluting spot confirms that trans-cis photoisomerization was successfully prevented.

  • Storage: Purge the headspace of the amber vial with Argon or Nitrogen gas to displace oxygen (preventing long-term photo-oxidation) and store at 4°C.

Spill Response & Decontamination Protocol

If the solid powder is spilled, immediate and controlled action is required to prevent both exposure and the spread of photo-degraded byproducts.

Step-by-Step Workflow:

  • Isolate & Contain: Restrict access to the spill area. Do NOT dry sweep. Sweeping will aerosolize the ester dust, creating an inhalation hazard and spreading contamination .

  • Chemical Wipe-Down: Dampen a low-lint cleanroom wipe with isopropanol or ethanol (solvents in which the compound is moderately soluble). Gently wipe the powder from the outside perimeter moving inward.

  • Self-Validating Step (Decontamination Check): Turn off the ambient lights and illuminate the spill surface with a 365 nm UV flashlight. The extended conjugation of the styrylcinnamate core causes the molecule to strongly fluoresce. If the surface glows, residual contamination remains. Repeat the solvent wipe-down until no fluorescence is observed.

  • Disposal: Place all contaminated wipes into a sealed, properly labeled hazardous waste container.

Waste Disposal Plan

Conjugated organic esters can be persistent in aquatic environments. Never dispose of this compound down the drain.

  • Solid Waste: Empty vials, contaminated gloves, and spill-cleanup wipes must be routed to Halogen-Free Organic Solid Waste .

  • Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., Chloroform, DCM), the entire mixture must be disposed of in a Halogenated Organic Liquid Waste carboy. If dissolved in Ethyl Acetate or DMSO, route to Non-Halogenated Organic Liquid Waste . Ensure the waste carboy is opaque or stored in a dark cabinet to prevent gas-generating photochemical reactions inside the sealed container.

Operational Workflow & Hazard Mitigation Diagram

G Start Methyl p-(trans-styryl)- trans-cinnamate PPE Don PPE (Nitrile, UV-Goggles, FR Coat) Start->PPE Env UV-Filtered Fume Hood PPE->Env Light Ambient Light Exposure? Env->Light Photo Photodimerization & Isomerization Light->Photo Yes Weigh Anti-Static Weighing & Amber Glass Storage Light->Weigh No Photo->Weigh Degraded Sample Spill Spill Detected? Weigh->Spill Decon Wet-Wipe Decon (UV-Fluorescence Check) Spill->Decon Yes Waste Organic Waste Disposal Spill->Waste No Decon->Waste

Caption: Workflow for handling photoactive cinnamates, highlighting PPE and light-mitigation strategies.

References

  • PubChem Compound Summary for CID 5377681, Methyl 4-styrylcinnamate National Center for Biotechnology Information (PubChem) URL:[Link]

  • The direct observation of the doorway 1nπ state of methylcinnamate and hydrogen-bonding effects on the photochemistry of cinnamate-based sunscreens* Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (NCBI Bookshelf) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.